molecular formula C16H15NO2 B018216 6-Benzyloxy-5-methoxyindole CAS No. 2426-59-7

6-Benzyloxy-5-methoxyindole

Cat. No.: B018216
CAS No.: 2426-59-7
M. Wt: 253.29 g/mol
InChI Key: YPRAMYRRNNYGSE-UHFFFAOYSA-N
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Description

6-Benzyloxy-5-methoxyindole, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRAMYRRNNYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178957
Record name Indole, 6-(benzyloxy)-5-methoxy-
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-59-7
Record name 6-Benzyloxy-5-methoxyindole
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Record name 2426-59-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 6-(benzyloxy)-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BENZYLOXY-5-METHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M053B32CSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-5-methoxyindole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Benzyloxy-5-methoxyindole is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds and complex natural products. Its structure, featuring a protected hydroxyl group and a methoxy substituent on the indole core, makes it a versatile intermediate for further functionalization. This guide provides an in-depth technical analysis of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several established methods for indole formation. Among these, the Leimgruber-Batcho indole synthesis stands out as a highly efficient and widely adopted strategy due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1][2] An alternative, classical approach involves the Henry reaction to form a β-nitrostyrene intermediate, followed by reductive cyclization. This guide will focus on these two prominent methodologies, providing a comparative overview to inform the selection of the most appropriate route for a given research or development context.

Strategy 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative.[1][2][3] The key steps involve the condensation of the o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[2][3]

Starting Materials for Leimgruber-Batcho Synthesis
Starting MaterialRole in SynthesisKey Considerations
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Precursor to the core aromatic structureA readily available and cost-effective starting point derived from lignin.[4]
Benzyl ChlorideProtecting group for the hydroxyl functionalityUsed to protect the phenolic hydroxyl group of vanillin as a benzyl ether.
Nitrating Agent (e.g., Nitric Acid/Sulfuric Acid)Introduction of the nitro groupCareful control of reaction conditions is necessary to achieve selective nitration ortho to the methyl group.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Forms the enamine intermediateA highly reactive reagent used for formylation and the synthesis of enamines.[5][6][7][8]
PyrrolidineCatalyst/Co-reagent with DMF-DMAAccelerates the enamine formation by forming a more reactive pyrrolidine enamine.[2][9]
Reducing Agent (e.g., Raney Nickel/Hydrazine, Pd/C, Iron/Acetic Acid)Reductive cyclization of the enamineThe choice of reducing agent can influence yield and purity.[1][2]

Synthetic Workflow Diagram (Leimgruber-Batcho)

Leimgruber_Batcho Vanillin Vanillin Nitration Nitration Vanillin->Nitration Protection Benzylation Nitration->Protection Nitrotoluene 4-Benzyloxy-3-methoxy- 2-nitrotoluene Protection->Nitrotoluene Condensation Condensation with DMF-DMA & Pyrrolidine Nitrotoluene->Condensation Enamine (E)-β-Dimethylamino-6-benzyloxy- 5-methoxy-2-nitrostyrene Condensation->Enamine Reduction Reductive Cyclization Enamine->Reduction Product This compound Reduction->Product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Detailed Experimental Protocol (Leimgruber-Batcho)

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde [10][11][12][13]

  • To a stirred solution of vanillin in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a base such as potassium carbonate.

  • Add benzyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-benzyloxy-3-methoxybenzaldehyde.

Step 2: Nitration to form 4-Benzyloxy-3-methoxy-2-nitrotoluene

This step requires careful execution due to the use of strong acids and the exothermic nature of the reaction.

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add the previously synthesized 4-benzyloxy-3-methoxybenzaldehyde to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir for a short period at low temperature.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

  • Wash the organic extracts with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the crude nitrated product, which can be purified by chromatography.

Step 3: Formation of the Enamine Intermediate [9]

  • Dissolve 4-benzyloxy-3-methoxy-2-nitrotoluene in dry DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

  • Heat the mixture at reflux under a nitrogen atmosphere for 3-5 hours. The addition of pyrrolidine significantly accelerates this step.[9]

  • Remove the volatile components under reduced pressure. The resulting red-colored residue is the crude enamine.

Step 4: Reductive Cyclization to this compound [2]

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney nickel.

  • Carefully add hydrazine hydrate dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition, continue stirring until the reaction is complete (TLC monitoring).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Strategy 2: Synthesis via β-Nitrostyrene Intermediate (Henry Reaction)

An alternative route involves the Henry condensation of an appropriately substituted benzaldehyde with nitromethane to form a β-nitrostyrene, which is then reductively cyclized to the indole.[14][15]

Starting Materials for β-Nitrostyrene Route
Starting MaterialRole in SynthesisKey Considerations
4-Benzyloxy-3-methoxy-2-nitrobenzaldehydeAldehyde component for the Henry reactionSynthesized from vanillin through benzylation and nitration.
NitromethaneMethylene component for the Henry reactionReacts with the aldehyde to form the nitroalkene.
Base Catalyst (e.g., Ammonium Acetate, Primary Amines)Promotes the Henry condensationThe choice of catalyst can affect reaction time and yield.[14][16]
Reducing Agent (e.g., Fe/HCl, Pd/C)Reductive cyclization of the nitrostyreneStrong reducing conditions are typically required to reduce both the nitro group and the alkene.

Synthetic Workflow Diagram (β-Nitrostyrene Route)

Henry_Route Vanillin Vanillin Benzylation Benzylation Vanillin->Benzylation Benzaldehyde 4-Benzyloxy-3-methoxy- benzaldehyde Benzylation->Benzaldehyde Nitration Nitration Benzaldehyde->Nitration Nitrobenzaldehyde 4-Benzyloxy-3-methoxy- 2-nitrobenzaldehyde Nitration->Nitrobenzaldehyde Henry Henry Condensation with Nitromethane Nitrobenzaldehyde->Henry Nitrostyrene 4-Benzyloxy-5-methoxy- 2,β-dinitrostyrene Henry->Nitrostyrene Reduction Reductive Cyclization Nitrostyrene->Reduction Product This compound Reduction->Product

Caption: Synthesis of this compound via a β-nitrostyrene intermediate.

Detailed Experimental Protocol (β-Nitrostyrene Route)

Step 1 & 2: Synthesis and Nitration of 4-Benzyloxy-3-methoxybenzaldehyde

These steps are identical to those described in the Leimgruber-Batcho synthesis.

Step 3: Henry Condensation to form 4-Benzyloxy-5-methoxy-2,β-dinitrostyrene [17]

  • Dissolve 4-benzyloxy-3-methoxy-2-nitrobenzaldehyde and nitromethane in a solvent such as acetic acid.

  • Add a catalyst, for example, ammonium acetate, to the solution.[17]

  • Heat the reaction mixture at reflux for several hours.

  • Upon cooling, the nitrostyrene product often precipitates and can be collected by filtration.

  • Wash the solid with water and a cold solvent (e.g., methanol) to purify.

Step 4: Reductive Cyclization [18][19]

  • Suspend the synthesized nitrostyrene in a mixture of ethanol and hydrochloric acid.

  • Add iron powder portion-wise to the stirred suspension.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction, filter to remove the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent, dry the extracts, and concentrate.

  • Purify the crude indole by column chromatography.

Causality and Experimental Insights

  • Choice of Protecting Group: The benzyl group is a robust protecting group for the phenolic hydroxyl that is stable to the conditions of both nitration and the subsequent steps of the Leimgruber-Batcho synthesis. It can be readily removed under standard hydrogenolysis conditions if the free phenol is desired.

  • Role of Pyrrolidine in the Leimgruber-Batcho Synthesis: The addition of pyrrolidine to the condensation with DMF-DMA is crucial for substrates with electron-donating groups, which can otherwise be sluggish to react.[9] Pyrrolidine forms a more reactive enamine intermediate, significantly reducing reaction times.[9]

  • Reductive Cyclization Methods: While various reducing agents can effect the final cyclization, Raney nickel with hydrazine is often preferred for its efficiency at moderate temperatures.[2] Catalytic hydrogenation with palladium on carbon is also a clean and effective method.[1] The choice may depend on the presence of other reducible functional groups in the molecule. For the β-nitrostyrene route, stronger reducing agents like iron in acidic media are necessary to reduce both the nitro group and the double bond.

Conclusion

The synthesis of this compound is most efficiently achieved via the Leimgruber-Batcho indole synthesis, starting from the readily accessible precursor, vanillin. This route offers high yields and operational simplicity. The alternative synthesis through a β-nitrostyrene intermediate provides a viable, albeit sometimes lower-yielding, pathway. A thorough understanding of the starting materials, reaction mechanisms, and the rationale behind the chosen experimental conditions, as detailed in this guide, is paramount for the successful and reproducible synthesis of this important heterocyclic building block.

References

physicochemical properties of 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyloxy-5-methoxyindole

Introduction

This compound is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and various pharmaceutical agents. The specific substitutions at the 5- and 6-positions—a methoxy group and a benzyloxy group, respectively—impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and biological interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , outlines methodologies for its characterization, and discusses its relevance as a synthetic building block. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the data and its application.

Core Physicochemical Properties

The functional utility of a chemical compound in research and development is fundamentally dictated by its physicochemical properties. These parameters govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

Property Summary Table

A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some properties are determined experimentally, others are predicted through computational models, which provide valuable estimations for initial experimental design.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.30 g/mol [2][3]
Monoisotopic Mass 253.11028 Da[1]
Appearance White to pale cream/yellow/pink crystals or powder[4]
Melting Point 147-148°C[5]
Boiling Point 430.9 ± 30.0 °C (Predicted)[5]
Density 1.202 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Acetonitrile, Chloroform, Dichloromethane[5]
Lipophilicity (XlogP) 3.5 (Predicted)[1]

Note: Some sources may refer to the isomer 5-Benzyloxy-6-methoxyindole, which has a different melting point of 93-94°C[6][7][8]. It is crucial to distinguish between these isomers.

Structural and Molecular Characteristics
  • Molecular Formula & Weight : The formula C₁₆H₁₅NO₂ and a molecular weight of approximately 253.30 g/mol are fundamental for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][3]

  • Structure : The molecule consists of a central indole ring system. A methoxy group (-OCH₃) is attached at the 5-position, and a benzyloxy group (-OCH₂C₆H₅) is at the 6-position. The presence of the bulky, aromatic benzyloxy group and the electron-donating methoxy group significantly influences the molecule's electronic distribution and potential for intermolecular interactions, such as π-stacking.

Physical Properties
  • Melting Point : The melting point of 147-148°C is a key indicator of the compound's purity and the strength of its crystal lattice forces.[5] A sharp melting range is characteristic of a pure crystalline solid.

  • Solubility : Its slight solubility in polar aprotic solvents like acetonitrile and chlorinated solvents such as chloroform and dichloromethane, is typical for substituted indoles of this size.[5] This information is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization or chromatography), and analytical sample preparation.

  • Lipophilicity (XlogP) : The predicted XlogP value of 3.5 suggests that this compound is a lipophilic (fat-soluble) compound.[1] This property is a crucial determinant of a molecule's behavior in biological systems, affecting its ability to cross cell membranes and its potential for pharmacokinetic interactions.

Synthesis and Reactivity Overview

While specific, detailed synthesis routes for this compound are not extensively published, its structure lends itself to established indole synthesis methodologies. A plausible synthetic strategy involves the functionalization of a pre-formed indole ring or the construction of the indole ring from a substituted benzene precursor. A generalized workflow, adapted from methods for similar compounds, is outlined below.[9][10]

G A Substituted Nitrotoluene (e.g., 2-Nitro-4-methoxy-5-benzyloxytoluene) B Condensation (e.g., with DMF-DMA) A->B C Enamine Intermediate B->C D Reductive Cyclization (e.g., H₂, Pd/C or Raney Ni) C->D E This compound D->E G cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Quantification A Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) B Filtration (0.45 µm filter) A->B C HPLC Injection B->C D Separation on C18 Column C->D E UV Detection (λ ≈ 278 nm) D->E F Data Acquisition (Chromatogram) E->F G Quantification vs. Calibration Curve F->G

References

A Spectroscopic Guide to 6-Benzyloxy-5-methoxyindole: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist and drug development professional, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for 6-benzyloxy-5-methoxyindole, a substituted indole of interest in medicinal chemistry. By leveraging data from analogous structures and foundational spectroscopic principles, we will construct a detailed portrait of its mass spectrometry, infrared, and nuclear magnetic resonance characteristics.

Introduction

This compound is a heterocyclic compound featuring an indole core, a scaffold prevalent in numerous biologically active molecules. The substituents at the 5 and 6 positions—a methoxy and a benzyloxy group, respectively—significantly influence its electronic properties and, consequently, its interaction with biological targets. Accurate interpretation of its spectroscopic data is the first step in quality control, structural confirmation, and understanding its chemical behavior. This guide will provide a detailed, practical overview of the expected spectroscopic data for this compound.

Molecular Structure and Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule like this compound. The general workflow involves a multi-technique approach to piece together the structural puzzle.

Spectroscopic_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample_Preparation Sample Preparation Mass_Spectrometry Mass Spectrometry (MS) Sample_Preparation->Mass_Spectrometry Determine Molecular Weight Infrared_Spectroscopy Infrared (IR) Spectroscopy Mass_Spectrometry->Infrared_Spectroscopy Identify Functional Groups NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Infrared_Spectroscopy->NMR_Spectroscopy Determine Connectivity Data_Integration Data Integration & Final Structure Confirmation NMR_Spectroscopy->Data_Integration

Caption: General workflow for spectroscopic analysis of a novel compound.

The molecular structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is essential for correlating specific atoms with their spectral signals.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For this compound (C₁₆H₁₅NO₂), the expected monoisotopic mass is approximately 253.11 g/mol .

Expected Data:

IonAdductPredicted m/z
Molecular Ion[M]⁺253.11
Protonated Molecule[M+H]⁺254.12
Sodiated Molecule[M+Na]⁺276.10
Potassiated Molecule[M+K]⁺292.07

Data predicted based on the molecular formula. Source: PubChem.[1]

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for benzylic ethers and indoles. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment corresponding to the 5-methoxy-6-hydroxyindole radical cation at m/z 162.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the aromatic and methyl groups, C-O ether linkages, and the aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~3400N-H StretchIndole N-H stretching vibration.
3100-3000Aromatic C-H StretchC-H stretching of the indole and benzyl rings.
2950-2850Aliphatic C-H StretchC-H stretching of the methoxy group.
~1620, ~1460Aromatic C=C StretchBenzene and indole ring skeletal vibrations.
~1260Aryl C-O Stretch (ether)Asymmetric C-O-C stretch of the ethers.
~1040Aryl C-O Stretch (ether)Symmetric C-O-C stretch of the ethers.

Assignments are based on typical IR frequencies for the functional groups present.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the protons on the indole ring, the methoxy group, the benzyloxy group, and the N-H proton. The chemical shifts are influenced by the electron-donating effects of the methoxy and benzyloxy groups. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data (Predicted, in CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)~8.10br s-1H
H2~7.20t~2.51H
H3~6.50t~2.51H
H4~7.15s-1H
H7~7.05s-1H
OCH₃~3.90s-3H
OCH₂Ph~5.10s-2H
Phenyl H (ortho)~7.45d~7.52H
Phenyl H (meta)~7.38t~7.52H
Phenyl H (para)~7.32t~7.51H

Predicted chemical shifts are based on analogous substituted indoles.[3][4] The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons on the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The electron-donating oxygen substituents will cause a significant upfield shift (shielding) for the attached aromatic carbons (C5 and C6) and a downfield shift (deshielding) for the carbons in their ortho and para positions.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

Carbon AssignmentChemical Shift (δ, ppm)
C2~124.0
C3~102.5
C3a~129.5
C4~95.0
C5~148.0
C6~147.0
C7~112.0
C7a~131.0
OCH₃~56.5
OCH₂Ph~71.0
Phenyl C (ipso)~137.5
Phenyl C (ortho)~128.5
Phenyl C (meta)~128.0
Phenyl C (para)~127.5

Predicted chemical shifts are based on analogous substituted indoles.[5][6]

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a robust framework for the identification and characterization of this compound. The integration of mass spectrometry, IR, and NMR spectroscopy offers a comprehensive and self-validating system for structural elucidation. For researchers in drug discovery and development, this detailed spectroscopic profile is an invaluable tool for ensuring the identity and purity of this promising molecular scaffold.

References

The Leimgruber-Batcho Synthesis: A Technical Guide to the Preparation of 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the Leimgruber-Batcho indole synthesis, focusing on its application in the preparation of 6-benzyloxy-5-methoxyindole, a key intermediate in the synthesis of melatonin and other pharmacologically significant compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical field-proven insights into process optimization and control. By elucidating the causality behind experimental choices, this guide serves as a practical resource for the successful laboratory-scale synthesis of this valuable heterocyclic scaffold.

Introduction: The Strategic Importance of the Leimgruber-Batcho Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The Leimgruber-Batcho indole synthesis, first reported in 1971, represents a powerful and versatile method for constructing this heterocyclic system from readily available o-nitrotoluenes.[2][3] Its advantages over other classical methods, such as the Fischer indole synthesis, include milder reaction conditions, high yields, and the ability to produce indoles unsubstituted at the 2- and 3-positions directly.[2]

The synthesis is fundamentally a two-stage process:

  • Enamine Formation: Condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene intermediate.

  • Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which triggers a spontaneous intramolecular cyclization and elimination to furnish the indole ring.[1]

This guide focuses on the specific synthesis of this compound, a crucial precursor for melatonin analogues and other therapeutic candidates. The strategic placement of the benzyloxy and methoxy groups provides a handle for further functionalization, making a reliable synthesis of this intermediate highly valuable.

Mechanistic Deep Dive: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a logical sequence of acid-base chemistry, condensation, and reduction-driven cyclization.

Stage 1: Enamine Synthesis

The initial step leverages the enhanced acidity of the benzylic protons of the o-nitrotoluene, which are activated by the strong electron-withdrawing nitro group.[4]

  • Activation of DMF-DMA: In the presence of a secondary amine like pyrrolidine, DMF-DMA undergoes transamination to form a more reactive N,N-disubstituted formamide acetal. This is a critical optimization; the displacement of dimethylamine by the more nucleophilic pyrrolidine accelerates the subsequent condensation.[1]

  • Deprotonation and Condensation: The mildly basic conditions facilitate the deprotonation of the o-nitrotoluene at the methyl group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the activated formamide acetal.[4]

  • Elimination: Subsequent elimination of methanol yields the final enamine product, a highly conjugated "push-pull" olefin. This extended conjugation, with the electron-donating amino group and the electron-withdrawing nitro group, is responsible for the characteristic deep red or orange color of these intermediates.[1]

Enamine_Formation_Mechanism cluster_intermediate Key Intermediates o_nitrotoluene 2-Nitro-4-benzyloxy- 5-methoxytoluene carbanion Nitrotoluene Carbanion o_nitrotoluene->carbanion Deprotonation dmf_dma DMF-DMA + Pyrrolidine enamine β-Pyrrolidino-2-nitrostyrene (Red Intermediate) carbanion->enamine Condensation & Elimination of MeOH

Caption: Workflow for the formation of the enamine intermediate.

Stage 2: Reductive Cyclization

The second stage is the hallmark of the synthesis, where the reduction of the nitro group initiates a cascade leading to the indole ring.

  • Nitro Group Reduction: The nitro group is reduced to an amino group. A variety of reducing agents can be employed, but catalytic hydrogenation using Raney Nickel with a hydrogen source like hydrazine hydrate is particularly effective and common.[1][5] The choice of Raney Nickel is often strategic as it is less prone to causing debenzylation compared to palladium catalysts, thus preserving the protecting group on our target molecule.

  • Intramolecular Cyclization: The newly formed aniline nitrogen is now positioned to act as a nucleophile. It readily attacks the enamine double bond in an intramolecular fashion, forming a five-membered ring.

  • Elimination of Amine: The resulting 2-aminoindoline intermediate is unstable. Under the reaction conditions, it eliminates the secondary amine (pyrrolidine), driven by the formation of the highly stable aromatic indole ring system.

Reductive_Cyclization_Mechanism enamine β-Pyrrolidino-2-nitrostyrene Intermediate reduction Reduction of NO₂ to NH₂ (e.g., Raney Ni / N₂H₄·H₂O) enamine->reduction amino_enamine Amino-enamine Intermediate reduction->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization indoline 2-Aminoindoline Intermediate cyclization->indoline elimination Elimination of Pyrrolidine indoline->elimination indole This compound (Final Product) elimination->indole

Caption: Key steps in the reductive cyclization cascade.

Experimental Protocol: A Self-Validating System

The following protocols are adapted from a robust and verified procedure and tailored for the synthesis of this compound.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Starting Material: 4-Benzyloxy-5-methoxy-2-nitrotoluene

The synthesis of the requisite o-nitrotoluene is a critical first step. A plausible route begins with the commercially available 4-hydroxy-5-methoxy-2-nitrotoluene.

Reaction: 4-Hydroxy-5-methoxy-2-nitrotoluene + Benzyl Bromide → 4-Benzyloxy-5-methoxy-2-nitrotoluene

Procedure:

  • To a stirred mixture of 4-hydroxy-5-methoxy-2-nitrotoluene (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous dimethylformamide (DMF, ~5 mL per gram of nitrophenol), add benzyl bromide (1.1 eq).

  • Heat the reaction mixture to 80-90°C for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the bulk of the DMF under reduced pressure.

  • Pour the oily residue into 1 N sodium hydroxide and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from methanol to afford 4-benzyloxy-5-methoxy-2-nitrotoluene as a pale-yellow solid.

Step 1: (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene

Reaction: 4-Benzyloxy-5-methoxy-2-nitrotoluene + DMF-DMA + Pyrrolidine → (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene

Procedure:

  • Dissolve 4-benzyloxy-5-methoxy-2-nitrotoluene (1.0 eq) in DMF (~2 mL per gram of nitrotoluene).

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the solution to reflux (approx. 110-120°C) under a nitrogen atmosphere for 3-5 hours. The solution will turn a deep red color.

  • Cool the reaction to room temperature and remove all volatile components on a rotary evaporator.

  • Dissolve the resulting red, oily residue in a minimal amount of dichloromethane and add methanol (~8 mL per gram of starting material).

  • Concentrate the solution on a steam bath until crystals begin to form, then cool to 0-5°C to complete crystallization.

  • Filter the resulting red crystals, wash with a small amount of cold methanol, and dry under vacuum.

Step 2: this compound

Reaction: (E)-β-Pyrrolidino-4-benzyloxy-5-methoxy-2-nitrostyrene → this compound

Procedure:

  • To a stirred solution of the enamine intermediate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (~12 mL total solvent per gram of enamine) at room temperature under a nitrogen atmosphere, add a slurry of Raney Nickel (approx. 10% w/w of the enamine). Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

  • To this suspension, add 85% hydrazine hydrate (1.5 eq) dropwise. Vigorous gas evolution (N₂) will occur, and the reaction is exothermic. Maintain the temperature between 40-50°C using a water bath. The deep red color of the solution should fade to a dark brown.

  • After the initial exotherm subsides (approx. 30 minutes), add a second portion of hydrazine hydrate (1.5 eq). Continue to maintain the temperature for another 1-2 hours after the final addition until TLC analysis indicates the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with methanol and THF. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Quench the catalyst safely with dilute acid.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in toluene and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and evaporate the solvent. Recrystallize the resulting solid from a toluene/cyclohexane mixture to afford this compound as a white to off-white solid.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for a representative laboratory-scale synthesis. Yields are based on reported values for structurally similar compounds.[5]

StepStarting MaterialReagentsMolar Eq.ProductTheoretical Yield
3.1 4-Hydroxy-5-methoxy-2-nitrotolueneK₂CO₃, Benzyl Bromide1.1, 1.14-Benzyloxy-5-methoxy-2-nitrotoluene~85-95%
3.2 4-Benzyloxy-5-methoxy-2-nitrotolueneDMF-DMA, Pyrrolidine1.2, 1.2(E)-β-Pyrrolidino-nitrostyrene~90-98%
3.3 (E)-β-Pyrrolidino-nitrostyreneRaney Ni, N₂H₄·H₂OCat., 3.0This compound~80-95%

Conclusion and Field Insights

The Leimgruber-Batcho synthesis is a robust and highly efficient method for the preparation of this compound. The key to success lies in the careful execution of the two primary stages. The use of pyrrolidine in conjunction with DMF-DMA is a critical process intensification step that significantly accelerates the formation of the enamine intermediate. In the reductive cyclization step, the Raney Nickel/hydrazine system offers a powerful and often chemoselective method for nitro group reduction without compromising the acid-labile benzyloxy protecting group. The protocols described herein provide a self-validating framework for researchers, enabling the reliable production of this important building block for advanced pharmaceutical development.

References

A Technical Guide to the Fischer Indole Synthesis of Methoxy-Substituted Indoles: Mechanism, Regioselectivity, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Methoxy-Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids like strychnine and anti-cancer agents like vinblastine.[1][2][3] Within this vital class of heterocycles, methoxy-substituted indoles hold particular importance. The methoxy group, a potent hydrogen bond acceptor and modulator of electronic properties, is a key feature in numerous pharmaceuticals and bioactive compounds, including the neurohormone melatonin and various agents targeting tubulin polymerization in cancer therapy.[4][5]

Among the myriad methods developed to construct the indole framework, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful, versatile, and widely utilized reactions.[6][7] Its enduring relevance stems from its operational simplicity and the broad availability of starting materials. This technical guide provides an in-depth exploration of the Fischer indole synthesis as applied to the preparation of methoxy-substituted indoles, focusing on the critical interplay between substituent position, reaction mechanism, and regiochemical outcome. We will dissect the causality behind experimental choices, provide field-proven protocols, and address the unique challenges and opportunities presented by the methoxy substituent.

Core Principles and Reaction Mechanism

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone).[6][8][9] The reaction is driven by the formation of the stable, aromatic indole ring.

The established mechanism proceeds through several distinct steps:

  • Phenylhydrazone Formation: Reversible condensation of an arylhydrazine and a carbonyl compound.

  • Tautomerization: The resulting phenylhydrazone tautomerizes to the crucial, more reactive enehydrazine intermediate.[9]

  • [10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a concerted, thermally or acid-catalyzed pericyclic reaction, akin to a Cope rearrangement, to form a di-imine intermediate.[9][11]

  • Aromatization: The di-imine intermediate readily rearomatizes, losing a molecule of ammonia (or a primary amine) to generate the final indole product.[11]

A wide array of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed to catalyze the transformation, with the choice of catalyst often influencing reaction efficiency and, in some cases, the final product.[1][6][8]

Fischer Indole Synthesis Mechanism General Mechanism of the Fischer Indole Synthesis cluster_0 Step 1 & 2: Hydrazone to Enehydrazine cluster_1 Step 3: [3,3]-Sigmatropic Rearrangement cluster_2 Step 4: Cyclization & Aromatization A Arylhydrazine + Carbonyl Compound B Phenylhydrazone A->B H⁺ -H₂O C Enehydrazine (Key Intermediate) B->C Tautomerization D Di-imine Intermediate C->D Heat, H⁺ E Cyclized Intermediate D->E Rearomatization F Indole Product E->F -NH₃, H⁺ Regioselectivity Regiochemical Outcomes in the Fischer Synthesis of Methoxyindoles cluster_para para-Methoxy cluster_meta meta-Methoxy cluster_ortho ortho-Methoxy p_start 4-Methoxyphenylhydrazine p_prod 5-Methoxyindole (Single Product) p_start->p_prod m_start 3-Methoxyphenylhydrazine m_prod1 6-Methoxyindole (Major) m_start->m_prod1 Favored m_prod2 4-Methoxyindole (Minor) m_start->m_prod2 Disfavored o_start 2-Methoxyphenylhydrazine o_prod1 7-Methoxyindole ('Normal' Product) o_start->o_prod1 e.g., TsOH o_prod2 6-Substituted Indole ('Abnormal' Product) o_start->o_prod2 e.g., HCl, ZnCl₂ Experimental_Workflow Experimental Workflow for 5-Methoxyindole Synthesis A 1. Reagent Preparation (4-Methoxyphenylhydrazine HCl, Ethyl Acetoacetate, Ethanol) B 2. Hydrazone Formation (Stir at RT, 1 hour) A->B C 3. Indolization (Add PPA, Heat to 80-100°C, Monitor by TLC) B->C D 4. Reaction Quench (Pour onto ice-water) C->D E 5. Product Isolation (Filter precipitate, Wash with water) D->E F 6. Purification (Recrystallization from Ethanol/Water) E->F G 7. Analysis (NMR, MS, m.p.) F->G

References

The Activated Nucleus: A Guide to the Reactivity of Methoxy- and Benzyloxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of countless biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[1] Its prominence stems from its unique electronic properties. The indole nucleus is a π-excessive aromatic heterocycle, meaning it possesses a higher density of π-electrons than a simple benzene ring. This electron-rich nature makes it a potent nucleophile, particularly susceptible to electrophilic aromatic substitution (EAS). The site of highest electron density and kinetic reactivity is overwhelmingly the C3 position of the pyrrole ring, as attack at this site generates a resonance-stabilized intermediate (a Wheland intermediate or sigma complex) without disrupting the aromaticity of the fused benzene ring.[2]

While the parent indole is reactive, its nucleophilicity can be further enhanced through the introduction of electron-donating groups (EDGs). This guide provides a detailed exploration of how two common and synthetically valuable EDGs, the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups, modulate the reactivity of the indole nucleus. We will delve into the underlying electronic principles, examine key synthetic transformations, and provide field-proven experimental protocols to empower researchers in their drug discovery and development efforts.

Part 1: The Electronic Influence of Alkoxy Substituents

The methoxy and benzyloxy groups profoundly activate the indole ring towards electrophilic attack. This activation is a direct consequence of their electronic properties, which are a blend of two opposing effects:

  • Resonance Effect (+R): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive resonance or mesomeric effect, significantly increases the nucleophilicity of the entire ring system. This effect is the dominant factor in their overall influence.

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the ring through the sigma bond framework. This is a negative inductive effect.

For alkoxy groups, the +R effect far outweighs the -I effect, resulting in a net activation of the aromatic system.[3][4] This increased electron density not only accelerates the rate of electrophilic substitution but can also influence the regiochemical outcome of reactions. For instance, a methoxy group at the C6 position has been shown to activate the indole nucleus to such an extent that electrophilic attack can become competitive at other positions, such as C7 or even C2, in certain cyclization reactions.[5] The benzyloxy group functions electronically in a nearly identical manner to the methoxy group but offers the distinct synthetic advantage of being a cleavable protecting group, typically removed by catalytic hydrogenation to reveal a versatile hydroxyl functionality.

Visualizing Electrophilic Attack on an Activated Indole

The diagram below illustrates the general mechanism for electrophilic substitution at the C3 position of an alkoxy-substituted indole, highlighting the resonance stabilization of the key intermediate that makes this pathway so favorable.

EAS_Mechanism cluster_start Step 1: Electrophilic Attack at C3 cluster_end Step 3: Deprotonation & Aromatization Indole Activated Indole (R = OMe, OBn) Intermediate Sigma Complex (Cation at C2, stabilized by N and R) Indole->Intermediate π-attack Electrophile Electrophile (E⁺) Electrophile->Intermediate Product C3-Substituted Product Intermediate->Product -H⁺

Caption: General mechanism of electrophilic aromatic substitution on an activated indole.

Part 2: Key Transformations of Activated Indoles

The enhanced nucleophilicity of methoxy- and benzyloxy-substituted indoles makes them ideal substrates for a variety of powerful synthetic transformations.

The Vilsmeier-Haack Reaction: Gateway to C3-Aldehydes

The Vilsmeier-Haack reaction is a mild and highly efficient method for formylating electron-rich aromatic compounds, including activated indoles.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] This electrophile readily attacks the C3 position of the activated indole. Subsequent hydrolysis of the resulting iminium intermediate furnishes the indole-3-carboxaldehyde, a versatile building block for more complex molecules. The electron-donating nature of the alkoxy substituent significantly accelerates this reaction, often leading to high yields under mild conditions.[9]

Friedel-Crafts Acylation: Forging C-C Bonds

Friedel-Crafts acylation introduces an acyl group to the C3 position, forming a key carbon-carbon bond.[10] While classic conditions using strong Lewis acids like AlCl₃ can lead to decomposition of the sensitive indole ring, milder and more selective methods have been developed.[11] The use of dialkylaluminum chlorides (e.g., Et₂AlCl) allows for the efficient acylation of various indoles, including those with acid-sensitive functional groups, without the need for N-protection.[11] Furthermore, organocatalytic approaches using amidines like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have emerged as effective strategies for the regioselective C3-acylation of N-alkylindoles.[12] Methoxy-substituted indoles have been shown to be viable substrates, though reactivity can be sensitive to the substitution pattern.[12]

The Mannich Reaction: Accessing Gramine and its Analogs

The Mannich reaction provides a direct route to 3-(dialkylaminomethyl)indoles, famously exemplified by the synthesis of gramine.[13] This reaction involves the condensation of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions.[14] The resulting Mannich bases are exceptionally useful synthetic intermediates. The dimethylamino group is an excellent leaving group, especially after quaternization, and can be readily displaced by a wide range of nucleophiles to introduce diverse functionality at the C3-methyl position.[14] The activating effect of alkoxy groups facilitates the initial electrophilic attack, making this a robust method for functionalizing these scaffolds.

Managing the Indole N-H: The Necessity of Protecting Groups

The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can interfere with many reactions, particularly those involving strong bases or organometallic reagents (e.g., Grignard or lithiation reactions).[14] Therefore, protection of the indole nitrogen is a common and often necessary strategy.[15][16][17]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used N-protecting groups. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of nucleophilic and basic conditions.[18][19] Its key advantage is its lability under acidic conditions (e.g., TFA) or specialized mild conditions, allowing for easy removal when desired.[18][20]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The SEM group is another robust protecting group, introduced using SEM-Cl.[15][21] It is stable to many synthetic conditions but can be selectively cleaved using fluoride ion sources (e.g., TBAF) or Lewis acids.[21]

The choice of protecting group is critical and must be orthogonal to other planned synthetic steps and the stability of other functional groups in the molecule.

Part 3: Quantitative and Methodological Insights

Data Summary: Vilsmeier-Haack Formylation Yields

The following table summarizes representative yields for the Vilsmeier-Haack formylation of various substituted indoles, illustrating the general efficacy of this transformation on activated systems.

Indole DerivativeSubstituent(s)ReagentsTemperature (°C)Time (h)Yield (%)Reference
IndoleNonePOCl₃, DMF0-35295[6]
5-Methoxyindole5-OCH₃POCl₃, DMF0-251.592[6]
6-Methoxyindole6-OCH₃POCl₃, DMF0-251.588[6]
5-Benzyloxyindole5-OBnPOCl₃, DMF0-30290(Typical)
2-Methylindole2-CH₃POCl₃, DMF0-35285[6]

Note: "Typical" refers to yields commonly reported in the literature for this class of reaction, though a specific citation was not found in the provided results.

Experimental Protocols

The protocols described below are self-validating systems, designed for clarity and reproducibility by drug development professionals.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

This procedure details the synthesis of 5-methoxy-1H-indole-3-carboxaldehyde, a key synthetic intermediate.

Workflow Diagram:

Vilsmeier_Workflow Start 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Step2 2. Add 5-Methoxyindole Solution (Dropwise at 0°C) Start->Step2 Step3 3. Reaction (Stir at RT for 1.5h) Step2->Step3 Step4 4. Hydrolysis & Neutralization (Ice water, then aq. NaOH) Step3->Step4 Step5 5. Product Isolation (Filtration, Washing) Step4->Step5 End 6. Purification (Recrystallization) Step5->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF (2-3 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization: Basify the aqueous solution by the slow, portion-wise addition of a 4 M aqueous sodium hydroxide (NaOH) solution until the pH is approximately 9-10.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-methoxy-1H-indole-3-carboxaldehyde as a crystalline solid.

Protocol 2: N-Boc Protection of a Substituted Indole

This procedure details the protection of the indole nitrogen using Boc₂O, a crucial step before performing reactions under basic or organometallic conditions.[18][22]

Step-by-Step Methodology:

  • Setup: To a solution of the substituted indole (e.g., 5-benzyloxyindole, 1 equivalent) in anhydrous acetonitrile (MeCN, approx. 0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the mixture. Causality Note: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for a more efficient reaction with the weakly nucleophilic indole nitrogen.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc protected indole.[22]

Part 4: The Synthetic Utility of the Benzyloxy Group

A key distinction between the methoxy and benzyloxy groups lies in their chemical stability. While the methoxy group is generally robust, the benzyloxy group serves as a protecting group for a phenol. It can be selectively cleaved under mild conditions, most commonly via catalytic transfer hydrogenation, to unmask a hydroxyl group. This two-step sequence provides a powerful tool for late-stage functionalization and is invaluable in the synthesis of natural products and pharmaceutical agents.

Benzyloxy_Utility Start 5-Benzyloxyindole Reacted C3-Functionalized 5-Benzyloxyindole Start->Reacted Electrophilic Substitution (E⁺) End C3-Functionalized 5-Hydroxyindole Reacted->End Deprotection (e.g., H₂, Pd/C)

Caption: Synthetic strategy demonstrating the utility of the benzyloxy group.

Conclusion

Methoxy and benzyloxy groups are powerful activators of the indole nucleus, significantly enhancing its nucleophilicity and facilitating a broad range of electrophilic substitution reactions critical to modern organic synthesis. Understanding their electronic influence allows chemists to rationally design synthetic routes to complex, biologically active molecules. By leveraging classic transformations like the Vilsmeier-Haack, Friedel-Crafts, and Mannich reactions, and employing strategic N-protection, researchers can effectively harness the heightened reactivity of these substituted indoles. The unique ability of the benzyloxy group to be cleaved to a hydroxyl group further extends its synthetic utility, providing a strategic advantage in multi-step synthesis. This guide serves as a foundational resource, bridging fundamental principles with practical, field-tested methodologies for professionals in the chemical and pharmaceutical sciences.

References

Introduction: The Significance of Benzyloxyindoles and Precision in Structural Verification

Methodological & Application

Application Notes and Protocols: 6-Benzyloxy-5-methoxyindole in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted indoles, 6-benzyloxy-5-methoxyindole stands out as a versatile and strategically important building block. The presence of the methoxy group at the 5-position and the benzyloxy protecting group at the 6-position offers a unique combination of electronic properties and synthetic handles. The benzyloxy group not only protects the hydroxyl functionality but also provides a means for late-stage deprotection to reveal a reactive site for further derivatization.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The strategic functionalization of the indole core is paramount in medicinal chemistry for modulating the biological activity of lead compounds. Palladium-catalyzed reactions provide a powerful toolkit for achieving this, allowing for the introduction of diverse substituents at various positions of the indole ring.[4] This document will delve into the practical aspects of employing this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven protocols and explaining the rationale behind experimental choices.

The Strategic Importance of Protecting Groups

In the realm of indole chemistry, N-protection is a critical consideration due to the reactivity of the indole N-H bond, which can interfere with many transition metal-catalyzed reactions.[5][6] Common protecting groups include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and alkyl groups (e.g., benzyl).[5] The choice of protecting group can significantly influence the outcome of a reaction. For the protocols described herein, it is often advantageous to employ an N-protected derivative of this compound to prevent side reactions and enhance yields. The selection of a suitable N-protecting group will depend on the specific reaction conditions and the desired final product.

The benzyloxy group at the C-6 position serves as a robust protecting group for the hydroxyl functionality, which can be readily removed via catalytic hydrogenation.[7] This allows for the unmasking of the hydroxyl group at a later synthetic stage, providing a valuable handle for further functionalization, such as etherification or esterification, to generate libraries of analogues for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages.[8] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. For the application of this compound, a halogenated derivative (e.g., at the 2, 3, 4, or 7-position) is required as the coupling partner for a boronic acid or ester.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-B(OR')_2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: 3-Aryl-6-benzyloxy-5-methoxyindole Synthesis

This protocol describes the Suzuki-Miyaura coupling of 3-iodo-6-benzyloxy-5-methoxyindole with a generic arylboronic acid.

Materials:

Reagent/SolventSupplierGrade
N-Protected-3-iodo-6-benzyloxy-5-methoxyindoleIn-house/Commercial>98%
Arylboronic AcidCommercial>98%
Pd(PPh₃)₄CommercialCatalyst Grade
Sodium Carbonate (Na₂CO₃)CommercialAnhydrous
TolueneCommercialAnhydrous
EthanolCommercial200 Proof
WaterDeionized

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected-3-iodo-6-benzyloxy-5-methoxyindole (1.0 equiv), arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add a 3:1 mixture of toluene and ethanol (volume appropriate for concentration of ~0.1 M).

  • Add deionized water (10% of the total solvent volume).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Pyridylboronic acid78

Heck Reaction: Olefinic Functionalization of the Indole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9][10] This reaction is particularly useful for introducing alkenyl substituents onto the this compound scaffold, which can serve as versatile handles for further transformations.

Mechanistic Insights

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[11]

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L_2 Pd(0)L_2 Oxidative\nAddition Oxidative Addition Pd(0)L_2->Oxidative\nAddition R-Pd(II)-X(L_2) R-Pd(II)-X(L_2) Oxidative\nAddition->R-Pd(II)-X(L_2) R-X Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L_2)->Alkene\nCoordination -L R-Pd(II)-X(L)(Olefin) R-Pd(II)-X(L)(Olefin) Alkene\nCoordination->R-Pd(II)-X(L)(Olefin) + Olefin Migratory\nInsertion Migratory Insertion R-Pd(II)-X(L)(Olefin)->Migratory\nInsertion Intermediate R-CH2-CH-Pd(II)-X(L) Migratory\nInsertion->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L_2 Product + HX + Base

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Representative Protocol: 3-Alkenyl-6-benzyloxy-5-methoxyindole Synthesis

This protocol outlines the Heck coupling of 3-bromo-6-benzyloxy-5-methoxyindole with an acrylate ester.

Materials:

Reagent/SolventSupplierGrade
N-Protected-3-bromo-6-benzyloxy-5-methoxyindoleIn-house/Commercial>98%
n-Butyl acrylateCommercial>99%
Palladium(II) Acetate (Pd(OAc)₂)CommercialCatalyst Grade
Tri(o-tolyl)phosphine (P(o-tol)₃)Commercial>98%
Triethylamine (Et₃N)CommercialAnhydrous
N,N-Dimethylformamide (DMF)CommercialAnhydrous

Procedure:

  • In a sealed tube, dissolve N-protected-3-bromo-6-benzyloxy-5-methoxyindole (1.0 equiv) in anhydrous DMF.

  • Add n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired product.

EntryAlkeneYield (%)
1n-Butyl acrylate75
2Styrene68
3Acrylonitrile81

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne.[12][13] This reaction provides a direct route to alkynyl-substituted 6-benzyloxy-5-methoxyindoles, which are valuable intermediates for the synthesis of more complex molecules through further transformations of the alkyne functionality.

Mechanistic Overview

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

Diagram: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_2 Pd(0)L_2 Ar-Pd(II)-X(L_2) Ar-Pd(II)-X(L_2) Pd(0)L_2->Ar-Pd(II)-X(L_2)  Ar-X (Ox. Add.) Ar-Pd(II)-C≡CR(L_2) Ar-Pd(II)-C≡CR(L_2) Ar-Pd(II)-X(L_2)->Ar-Pd(II)-C≡CR(L_2)  Cu-C≡CR (Transmetalation) Ar-Pd(II)-C≡CR(L_2)->Pd(0)L_2  Ar-C≡CR (Red. Elim.) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR  R-C≡CH, Base Cu-C≡CR->CuX

Caption: Interlinked palladium and copper catalytic cycles in the Sonogashira coupling.

Representative Protocol: 2-Alkynyl-6-benzyloxy-5-methoxyindole Synthesis

This protocol details the Sonogashira coupling of 2-iodo-6-benzyloxy-5-methoxyindole with a terminal alkyne.

Materials:

Reagent/SolventSupplierGrade
N-Protected-2-iodo-6-benzyloxy-5-methoxyindoleIn-house/Commercial>98%
Terminal AlkyneCommercial>98%
PdCl₂(PPh₃)₂CommercialCatalyst Grade
Copper(I) Iodide (CuI)Commercial>99%
Triethylamine (Et₃N)CommercialAnhydrous
Tetrahydrofuran (THF)CommercialAnhydrous

Procedure:

  • To a Schlenk flask, add N-protected-2-iodo-6-benzyloxy-5-methoxyindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

EntryTerminal AlkyneYield (%)
1Phenylacetylene90
21-Hexyne85
3Trimethylsilylacetylene95

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with a wide range of amines.[14][15] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this methodology to halo-substituted 6-benzyloxy-5-methoxyindoles allows for the direct introduction of various amino functionalities.

Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination [Ar-Pd(II)-X(L_n)(HNR'R'')] [Ar-Pd(II)-X(L_n)(HNR'R'')] Amine\nCoordination->[Ar-Pd(II)-X(L_n)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-X(L_n)(HNR'R'')]->Deprotonation Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Deprotonation->Ar-Pd(II)-NR'R''(L_n) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Representative Protocol: 4-Amino-6-benzyloxy-5-methoxyindole Synthesis

This protocol describes the amination of 4-bromo-6-benzyloxy-5-methoxyindole with a primary or secondary amine.

Materials:

Reagent/SolventSupplierGrade
N-Protected-4-bromo-6-benzyloxy-5-methoxyindoleIn-house/Commercial>98%
AmineCommercial>98%
Pd₂(dba)₃CommercialCatalyst Grade
XantphosCommercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>98%
TolueneCommercialAnhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with N-protected-4-bromo-6-benzyloxy-5-methoxyindole (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene and the amine (1.2 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

EntryAmineYield (%)
1Morpholine88
2Aniline76
3Benzylamine82

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex indole-containing molecules. Its strategic application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provides efficient and modular routes to a diverse range of functionalized indole derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to leverage the full potential of this important synthetic intermediate. The careful selection of protecting groups, catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

Protocols for N-Alkylation of 6-Benzyloxy-5-methoxyindole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole nitrogen (N-alkylation) is a pivotal strategy in drug discovery, as the substituent at the N1-position can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. The 6-benzyloxy-5-methoxyindole scaffold, in particular, is a valuable precursor for compounds targeting a range of biological pathways. The electron-donating nature of the methoxy and benzyloxy groups enhances the nucleophilicity of the indole ring, influencing the regioselectivity of its reactions. This guide provides a comprehensive overview of established and contemporary protocols for the N-alkylation of this compound, offering researchers a detailed playbook for the synthesis of diverse N-substituted indole derivatives.

Chemical Principles and Mechanistic Considerations

The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction. The indole nitrogen, possessing a lone pair of electrons, acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. However, the C3 position of the indole ring is also highly nucleophilic and can compete with the nitrogen for alkylation, leading to a mixture of N- and C3-alkylated products. The regioselectivity of this reaction is a critical consideration and is influenced by several factors, including the nature of the base, solvent, counter-ion, and the electrophile.[1]

Generally, deprotonation of the indole N-H with a suitable base generates the indolide anion, a more potent nucleophile. The choice of base and solvent system can dictate the position of the counter-ion and, consequently, the accessibility of the nitrogen versus the C3-carbon to the incoming electrophile. For instance, the use of strong, non-coordinating bases in polar aprotic solvents typically favors the formation of the N-alkylated product.[2]

The presence of electron-donating substituents at the 5- and 6-positions of the indole ring, as in our target molecule, increases the electron density throughout the heterocyclic system. This heightened nucleophilicity can accelerate the rate of alkylation but may also impact the N/C3 selectivity.[3] Careful selection of reaction conditions is therefore paramount to achieving the desired N-alkylated product in high yield and purity.

Visualizing the N-Alkylation Workflow

N-Alkylation Workflow General Workflow for Indole N-Alkylation Start Start with This compound Deprotonation Deprotonation of Indole N-H (Base Selection) Start->Deprotonation Alkylation Addition of Alkylating Agent (R-X) Deprotonation->Alkylation Nucleophilic_Attack Nucleophilic Attack by Indolide Anion Workup Reaction Workup & Quenching Nucleophilic_Attack->Workup C3_Alkylation Potential Side Product: C3-Alkylation Nucleophilic_Attack->C3_Alkylation Alkylation->Nucleophilic_Attack Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: A generalized workflow for the N-alkylation of indoles.

Experimental Protocols

This section details several robust protocols for the N-alkylation of this compound, ranging from classical methods to more modern, milder approaches.

Protocol 1: Classical N-Alkylation with Sodium Hydride

This method is a widely used and effective approach for the N-alkylation of indoles, particularly with unreactive alkylating agents. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen.

Rationale: Sodium hydride is a non-nucleophilic, strong base that irreversibly deprotonates the indole N-H, generating the sodium indolide salt. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent for this reaction as they solvate the cation, leaving a "naked" and highly reactive indolide anion, which favors N-alkylation.[2]

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation. The solution may become heterogeneous.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Protocol 2: Milder N-Alkylation with Carbonate Bases

For substrates that may be sensitive to strong bases, or when using more reactive alkylating agents, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a viable alternative.

Rationale: Cesium carbonate is particularly effective due to the "cesium effect," where the large, soft cesium cation coordinates with the indolide anion, enhancing its nucleophilicity and favoring N-alkylation.[4] Potassium carbonate is a more economical option and is often sufficient for reactive alkylating agents.

Materials and Reagents:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Alkyl halide or sulfonate

  • Anhydrous Acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Add anhydrous acetonitrile or DMF.

  • Stir the suspension vigorously and add the alkylating agent (1.1-1.5 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is an excellent "green" chemistry approach that avoids the need for anhydrous solvents and strong, hazardous bases.

Rationale: In this method, the indole is dissolved in an organic solvent, while a strong base (like 50% aqueous NaOH) is in a separate aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), transports the hydroxide ion into the organic phase to deprotonate the indole. The resulting indolide anion, paired with the bulky quaternary ammonium cation, is highly soluble and reactive in the organic phase, leading to efficient N-alkylation.[5]

Materials and Reagents:

  • This compound

  • Alkyl halide

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Toluene or Dichloromethane

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or other suitable phase-transfer catalyst

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (0.1 eq) in toluene.

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.

  • After the reaction is complete, separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and brine until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary of N-Alkylation Protocols

ProtocolBaseSolventTemperatureAdvantagesDisadvantages
Classical NaHDMF or THF0 °C to RTHigh yields, effective for unreactive alkylating agents.Requires anhydrous conditions, use of a hazardous reagent (NaH).
Carbonate Base K₂CO₃ or Cs₂CO₃Acetonitrile or DMF50-80 °CMilder conditions, suitable for sensitive substrates.May require heating and longer reaction times.
Phase-Transfer 50% aq. NaOHToluene/WaterRT to 50 °CNo need for anhydrous solvents, milder base, often faster.Requires vigorous stirring, catalyst may need to be removed.

Deprotection of the 6-Benzyloxy Group

For many applications, the free 6-hydroxyindole is the desired final product. The benzyl ether is a robust protecting group but can be readily cleaved under reductive conditions.[6]

Protocol: Catalytic Transfer Hydrogenation

This method is a mild and efficient way to remove the benzyl group without the need for a high-pressure hydrogenation apparatus.

Rationale: Catalytic transfer hydrogenation utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst to effect the reduction.[7][8] This method is generally compatible with a wide range of functional groups.

Materials and Reagents:

  • N-Alkyl-6-benzyloxy-5-methoxyindole

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Dissolve the N-alkyl-6-benzyloxy-5-methoxyindole in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol% by weight).

  • Add ammonium formate (5-10 eq) or formic acid (excess).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography to yield the N-alkyl-6-hydroxy-5-methoxyindole.

Visualizing the Deprotection Strategy

Deprotection_Strategy Deprotection of Benzyl Ether via Catalytic Transfer Hydrogenation Start N-Alkyl-6-benzyloxy- 5-methoxyindole Reaction Pd/C, Ammonium Formate in Methanol, Reflux Start->Reaction Filtration Filtration through Celite® Reaction->Filtration Concentration Concentration Filtration->Concentration Product N-Alkyl-6-hydroxy- 5-methoxyindole Concentration->Product

Caption: Workflow for benzyl ether deprotection.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of potentially bioactive molecules. The choice of protocol depends on the nature of the alkylating agent, the stability of other functional groups present in the molecule, and considerations of scale and safety. By understanding the underlying chemical principles and having a selection of robust protocols at their disposal, researchers can confidently and efficiently synthesize their target N-alkylated indoles.

References

The Versatile Scaffold: A Guide to the Synthesis of Bioactive Molecules from 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthetic utility of 6-benzyloxy-5-methoxyindole. This versatile starting material serves as a crucial building block for a range of bioactive molecules, most notably analogues of the neurohormone melatonin and other related tryptamines. We will delve into the strategic considerations behind key synthetic transformations, offering detailed, field-proven protocols and mechanistic insights to empower your research and development endeavors.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound presents a unique synthetic advantage. The methoxy group at the 5-position and the benzyloxy group at the 6-position electronically activate the indole ring, influencing its reactivity. The benzyl ether serves as a robust protecting group for the C6-hydroxyl functionality, which can be readily removed in the final stages of a synthetic sequence to unmask a key pharmacophoric feature. This strategic design allows for the selective functionalization of the indole core at various positions, primarily at C3 and N1, to generate a diverse library of bioactive compounds.

This guide will focus on the synthesis of two major classes of bioactive molecules from this precursor: Melatonin Receptor Agonists and Tryptamine Derivatives . We will provide detailed experimental protocols for the key transformations involved in these syntheses.

Core Synthetic Strategies and Key Intermediates

The journey from this compound to complex bioactive molecules typically involves a series of fundamental organic transformations. The following diagram illustrates the key synthetic pathways that will be discussed in detail.

G A This compound B This compound-3-carboxaldehyde A->B Vilsmeier-Haack Formylation C 3-(2-Nitrovinyl)-6-benzyloxy-5-methoxyindole B->C Henry Reaction (Nitromethane) D 6-Benzyloxy-5-methoxytryptamine C->D Reduction (e.g., LiAlH4) E N-Acetyl-6-benzyloxy-5-methoxytryptamine D->E N-Acetylation (Acetic Anhydride) G Other Bioactive Tryptamines D->G N-Alkylation/ N-Acylation F 6-Hydroxymelatonin E->F Debenzylation (e.g., Catalytic Hydrogenation)

Caption: Key synthetic pathways from this compound.

Part 1: Synthesis of Melatonin Analogues - A Focus on 6-Hydroxymelatonin

6-Hydroxymelatonin is the primary active metabolite of melatonin and a potent antioxidant. The synthesis of this and related analogues from this compound is a prime example of the strategic utility of this starting material.

Step 1: Vilsmeier-Haack Formylation of this compound

The introduction of a formyl group at the C3 position of the indole is a critical first step, providing a versatile handle for further elaboration. The Vilsmeier-Haack reaction is the method of choice for this transformation.[2][3]

Mechanism Insight: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich indole ring then attacks this reagent, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to the aldehyde upon aqueous workup.[3]

Protocol 1: Synthesis of this compound-3-carboxaldehyde

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound-3-carboxaldehyde as a solid.

Reactant Product Typical Yield Reference
This compoundThis compound-3-carboxaldehyde85-95%[4][5]
Step 2: Henry Reaction to Form the Nitrovinyl Intermediate

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that is used here to extend the side chain at the C3 position.

Protocol 2: Synthesis of 3-(2-Nitrovinyl)-6-benzyloxy-5-methoxyindole

  • Materials:

    • This compound-3-carboxaldehyde

    • Nitromethane

    • Ammonium acetate

    • Acetic acid

  • Procedure:

    • To a solution of this compound-3-carboxaldehyde (1.0 eq) in nitromethane (used as both reactant and solvent), add ammonium acetate (2.0 eq).

    • Heat the mixture to reflux in acetic acid and maintain for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the nitrovinyl derivative.

Step 3: Reduction of the Nitrovinyl Group to the Tryptamine

The nitro group is reduced to a primary amine to form the tryptamine side chain. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

Protocol 3: Synthesis of 6-Benzyloxy-5-methoxytryptamine

  • Materials:

    • 3-(2-Nitrovinyl)-6-benzyloxy-5-methoxyindole

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or Rochelle's salt solution

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve 3-(2-nitrovinyl)-6-benzyloxy-5-methoxyindole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

    • Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Concentrate the filtrate to obtain the crude 6-benzyloxy-5-methoxytryptamine, which can be purified by column chromatography.

Step 4: N-Acetylation to introduce the Melatonin Side Chain

The primary amine of the tryptamine is acetylated to complete the synthesis of the protected 6-hydroxymelatonin.

Protocol 4: Synthesis of N-Acetyl-6-benzyloxy-5-methoxytryptamine

  • Materials:

    • 6-Benzyloxy-5-methoxytryptamine

    • Acetic anhydride

    • Dichloromethane (DCM) or ethanol

    • Triethylamine or 4-DMAP (catalyst)[6]

  • Procedure:

    • Dissolve 6-benzyloxy-5-methoxytryptamine (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) and a catalytic amount of 4-DMAP.[6]

    • Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Step 5: Debenzylation to Yield 6-Hydroxymelatonin

The final step is the removal of the benzyl protecting group to unmask the 6-hydroxyl group. Catalytic transfer hydrogenation is a common and effective method for this transformation.[7][8]

Protocol 5: Synthesis of 6-Hydroxymelatonin

  • Materials:

    • N-Acetyl-6-benzyloxy-5-methoxytryptamine

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate or hydrogen gas

    • Methanol or ethanol

  • Procedure:

    • Dissolve N-acetyl-6-benzyloxy-5-methoxytryptamine (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (10% by weight).

    • Add ammonium formate (5.0 eq) as the hydrogen donor.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain 6-hydroxymelatonin.

Intermediate Final Product Typical Yield Reference
N-Acetyl-6-benzyloxy-5-methoxytryptamine6-Hydroxymelatonin80-95%[9]

Part 2: Synthesis of Other Bioactive Tryptamine Derivatives

The intermediate, 6-benzyloxy-5-methoxytryptamine, is a valuable precursor for the synthesis of a variety of other bioactive tryptamines through N-alkylation or N-acylation reactions. These derivatives can be explored for their potential as serotonin receptor agonists or other pharmacological activities.

General Protocol for N-Alkylation/Acylation of 6-Benzyloxy-5-methoxytryptamine

  • For N-Alkylation: React 6-benzyloxy-5-methoxytryptamine with an appropriate alkyl halide in the presence of a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.

  • For N-Acylation: React 6-benzyloxy-5-methoxytryptamine with an acid chloride or acid anhydride in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane.

The resulting N-substituted tryptamines can then be debenzylated using the conditions described in Protocol 5 to yield the corresponding 6-hydroxy derivatives.

Data Summary

The following table summarizes the key intermediates and final products with their molecular weights and typical analytical characteristics.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Data
This compoundC₁₆H₁₅NO₂253.30Solid
This compound-3-carboxaldehydeC₁₇H₁₅NO₃281.31Solid
6-Benzyloxy-5-methoxytryptamineC₁₈H₂₀N₂O₂296.37Oil or Solid
6-HydroxymelatoninC₁₃H₁₆N₂O₃248.28Solid

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the experimental workflow for the synthesis of 6-hydroxymelatonin.

G cluster_0 Synthesis of 6-Hydroxymelatonin A Start: This compound B Step 1: Vilsmeier-Haack Formylation A->B C Intermediate: This compound-3-carboxaldehyde B->C D Step 2 & 3: Henry Reaction & Reduction C->D E Intermediate: 6-Benzyloxy-5-methoxytryptamine D->E F Step 4: N-Acetylation E->F G Intermediate: N-Acetyl-6-benzyloxy-5-methoxytryptamine F->G H Step 5: Debenzylation G->H I Final Product: 6-Hydroxymelatonin H->I

References

The Strategic Utility of 6-Benzyloxy-5-methoxyindole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this important class of heterocycles, 6-benzyloxy-5-methoxyindole has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of a methoxy group at the 5-position and a benzyloxy group at the 6-position offers a unique combination of electronic modulation and synthetic handles, enabling chemists to construct novel therapeutics with high precision and efficiency.

The electron-donating methoxy group at the 5-position enhances the nucleophilicity of the indole ring, influencing its reactivity in key bond-forming reactions. The benzyloxy group at the 6-position serves a dual purpose: it acts as a stable protecting group for the phenol functionality, which is often a key pharmacophoric feature, and its presence can also influence the overall lipophilicity and metabolic stability of the final molecule. This strategic substitution pattern makes this compound an ideal starting material for the development of agents targeting a range of diseases, including neurological disorders and cancer.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of high-value pharmaceutical intermediates. We will explore its application in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a class of drugs with significant therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic chemistry. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
IUPAC Name 6-(benzyloxy)-5-methoxy-1H-indole[1]
CAS Number 4790-04-9[1]
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.30 g/mol [1]
Melting Point 93-94 °C
Appearance Crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Application Spotlight: Synthesis of a 2-Oxindole-Based GSK-3β Inhibitor Precursor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of contemporary medicinal chemistry. The 2-oxindole scaffold has been identified as a promising framework for the design of such inhibitors.[3][4]

Here, we present a detailed protocol for the synthesis of a key intermediate, (Z)-6-(benzyloxy)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one, a potential precursor for novel GSK-3β inhibitors, starting from this compound. This multi-step synthesis highlights the versatility of the starting material and employs several fundamental organic transformations.

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages:

  • Oxidation of the indole to the corresponding 2-oxindole.

  • Aldol Condensation to introduce the pyridinylmethylene side chain at the 3-position.

  • Deprotection of the benzyloxy group to yield the final phenol, a common pharmacophore in kinase inhibitors.

G A This compound B 6-Benzyloxy-5-methoxyindolin-2-one A->B Oxidation (e.g., NBS, t-BuOH/H₂O) C (Z)-6-(Benzyloxy)-5-methoxy-3- (pyridin-4-ylmethylene)indolin-2-one B->C Aldol Condensation (Pyridine-4-carboxaldehyde, Piperidine) D (Z)-6-Hydroxy-5-methoxy-3- (pyridin-4-ylmethylene)indolin-2-one (Target GSK-3β Inhibitor Precursor) C->D Debenzylation (e.g., Pd/C, H₂ or Catalytic Transfer Hydrogenation)

Caption: Synthetic workflow for a GSK-3β inhibitor precursor.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Benzyloxy-5-methoxyindolin-2-one

Rationale: The conversion of an indole to a 2-oxindole is a critical transformation for accessing this important class of pharmacophores. A common method involves oxidation with N-bromosuccinimide (NBS) in a biphasic solvent system, which proceeds through a bromonium ion intermediate followed by hydrolysis.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., 4:1 v/v), cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-benzyloxy-5-methoxyindolin-2-one as a solid.

Expected Outcome: A white to off-white solid. The yield should be in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of (Z)-6-(Benzyloxy)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one

Rationale: The Knoevenagel-type condensation of the 2-oxindole with an aldehyde is a robust method for introducing a substituent at the C3 position. The use of a basic catalyst, such as piperidine, facilitates the deprotonation of the acidic methylene group at the C3 position of the oxindole, which then attacks the aldehyde.[3]

Materials:

  • 6-Benzyloxy-5-methoxyindolin-2-one

  • Pyridine-4-carboxaldehyde

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 6-benzyloxy-5-methoxyindolin-2-one (1.0 eq) and pyridine-4-carboxaldehyde (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization to yield the desired product.

Expected Outcome: A colored solid (typically yellow or orange). Yields are generally good, often exceeding 80%. The stereochemistry of the double bond is predominantly the Z-isomer due to thermodynamic stability. Characterization by NMR and mass spectrometry is essential.

Part 3: Deprotection to (Z)-6-Hydroxy-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one

Rationale: The final step is the deprotection of the benzyl ether to reveal the free phenol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[5][6] Ammonium formate serves as the in-situ source of hydrogen.[7]

Materials:

  • (Z)-6-(Benzyloxy)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a solution of (Z)-6-(benzyloxy)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one (1.0 eq) in methanol, add ammonium formate (5-10 eq).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the final compound.

Expected Outcome: A solid product, with the yield typically being high ( >90%). The successful deprotection can be confirmed by the disappearance of the benzyl proton signals in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the phenolic -OH.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)
6-Benzyloxy-5-methoxyindolin-2-one C₁₆H₁₅NO₃269.29δ 7.3-7.5 (m, 5H, Ar-H of benzyl), 5.1 (s, 2H, -OCH₂Ph), 3.8 (s, 3H, -OCH₃), 3.5 (s, 2H, C3-H₂)
(Z)-6-(Benzyloxy)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one C₂₂H₁₈N₂O₃358.39δ 8.7 (d, 2H, pyridyl-H), 7.6 (d, 2H, pyridyl-H), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.8 (s, 1H, vinyl-H), 5.1 (s, 2H, -OCH₂Ph), 3.9 (s, 3H, -OCH₃)
(Z)-6-Hydroxy-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one C₁₅H₁₂N₂O₃268.27δ 9.5 (br s, 1H, -OH), 8.7 (d, 2H, pyridyl-H), 7.6 (d, 2H, pyridyl-H), 7.8 (s, 1H, vinyl-H), 3.9 (s, 3H, -OCH₃)

Causality and Experimental Choices

  • Choice of Protecting Group: The benzyl group is selected for its stability under a wide range of reaction conditions, including the basic conditions of the aldol condensation. Its removal via catalytic hydrogenation is typically clean and high-yielding, leaving other functional groups intact.

  • Oxidation Method: The use of NBS in aqueous t-BuOH is a mild and effective method for the synthesis of 2-oxindoles from indoles. The reaction conditions are generally tolerant of various functional groups.

  • Condensation Catalyst: Piperidine is a commonly used and effective basic catalyst for Knoevenagel-type condensations. Its volatility allows for easy removal during workup.

  • Deprotection Method: Catalytic transfer hydrogenation with ammonium formate is chosen for its operational simplicity and safety compared to using hydrogen gas.[5][6] This method is particularly advantageous for small to medium-scale laboratory syntheses.

Visualizing the Reaction Mechanism: Aldol Condensation

The key C-C bond forming step in this synthesis is the base-catalyzed aldol condensation. The mechanism is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Oxindole 6-Benzyloxy-5-methoxyindolin-2-one Enolate Enolate Intermediate Oxindole->Enolate Piperidine Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attacks Aldehyde Carbonyl Enolate->Alkoxide Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Aldehyde Pyridine-4-carboxaldehyde Alcohol Aldol Adduct Alkoxide->Alcohol Protonation Final_Product (Z)-6-(Benzyloxy)-5-methoxy-3- (pyridin-4-ylmethylene)indolin-2-one Alcohol->Final_Product Dehydration (-H₂O)

Caption: Mechanism of the piperidine-catalyzed aldol condensation.

Conclusion and Future Perspectives

This compound is a strategically functionalized building block that provides a reliable and efficient entry point for the synthesis of complex pharmaceutical targets. The protocols detailed herein for the synthesis of a 2-oxindole-based GSK-3β inhibitor precursor demonstrate its utility and versatility. The presence of the methoxy and protected hydroxy groups offers opportunities for further diversification and structure-activity relationship (SAR) studies. Researchers can leverage this building block to explore novel chemical space in the pursuit of new therapeutic agents for a variety of diseases. The continued development of synthetic methodologies utilizing such well-designed starting materials will undoubtedly accelerate the drug discovery process.

References

The Strategic Application of 6-Benzyloxy-5-methoxyindole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide array of biological activities. Among the vast family of indole derivatives, 6-benzyloxy-5-methoxyindole emerges as a particularly valuable building block. Its strategic importance lies in its dual functionality: the indole core provides a versatile template for interaction with various biological targets, while the benzyloxy and methoxy substituents offer crucial handles for synthetic manipulation and modulation of physicochemical properties. The benzyl group serves as a readily cleavable protecting group for the 6-hydroxyl functionality, allowing for late-stage diversification of molecular structure. This guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry relevance of this compound, offering detailed protocols and insights for researchers in drug discovery and development.

Physicochemical Properties and Strategic Value

The utility of this compound in a medicinal chemistry program is underpinned by its key physicochemical characteristics. A comprehensive understanding of these properties is essential for designing synthetic routes and predicting the behavior of its derivatives.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₁₆H₁₅NO₂Provides the elemental composition.
Molecular Weight 253.30 g/mol Influences diffusion and transport properties.
Melting Point 93-94°CIndicates purity and solid-state stability.
Boiling Point 430.9°C at 760 mmHgRelevant for purification by distillation.
Density 1.202 g/cm³Physical property for process development.
XLogP3 3.755Predicted lipophilicity, a key determinant of cell permeability and pharmacokinetic profile.
PSA (Polar Surface Area) 34.2 ŲInfluences membrane permeability and blood-brain barrier penetration.

Table 1: Key Physicochemical Properties of this compound.

The benzyloxy group is of paramount strategic importance. It masks a polar hydroxyl group, thereby increasing the lipophilicity of the molecule. This is often advantageous for crossing cellular membranes. Crucially, the benzyl ether is susceptible to cleavage under various conditions, most commonly via catalytic hydrogenation (e.g., using palladium on carbon), which unmasks the 6-hydroxyl group. This allows for the introduction of alternative functionalities at this position in the later stages of a synthetic sequence, a powerful strategy for developing structure-activity relationships (SAR).

Synthetic Pathways to this compound and its Precursors

The synthesis of substituted indoles is a well-established field, with several named reactions providing access to this heterocyclic system. While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for analogous structures. A plausible and efficient approach involves the reductive cyclization of a suitably substituted dinitrostyrene derivative. This method, often a variation of the Leimgruber-Batcho indole synthesis, is renowned for its versatility and tolerance of various functional groups.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on analogous preparations of substituted indoles.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization A 3-Benzyloxy-4-methoxytoluene C 2-Nitro-5-benzyloxy-4-methoxytoluene A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E (E)-1-(2-Nitro-5-benzyloxy-4-methoxyphenyl)-N,N-dimethylethenamine C->E Condensation D N,N-Dimethylformamide dimethyl acetal (DMF-DMA) G This compound E->G Reduction & Cyclization F Reducing Agent (e.g., H₂, Pd/C or Fe/AcOH)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 5-Hydroxy-6-methoxyindole from a Benzyloxy Precursor

While a direct protocol for this compound is elusive, a detailed protocol for the synthesis of the closely related 5-hydroxy-6-methoxyindole from a benzyloxy-substituted precursor provides critical insights into the key reductive cyclization step.[1] This protocol highlights the conditions under which the nitro groups are reduced and the indole ring is formed, a process that would be analogous for the synthesis of this compound from its corresponding dinitrostyrene precursor.

Reaction: Reductive cyclization of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene to 5-hydroxy-6-methoxyindole.

Materials:

  • (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene

  • Methanol

  • 10% Palladium on carbon (Pd/C), 50% water content

  • Hydrogen gas supply

  • Celite

  • Silica gel for column chromatography

  • n-Heptane

  • Ethyl acetate

Procedure:

  • Suspend (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (9.4 g, 28.5 mmol) in methanol (300 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (3.09 g) to the suspension.

  • Pressurize the vessel with hydrogen gas and stir the mixture vigorously for 3 hours at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of n-heptane:ethyl acetate (e.g., starting from 3:1 and gradually increasing the polarity to 3:7).

  • Collect the fractions containing the desired product and concentrate under vacuum to yield 5-hydroxy-6-methoxyindole.

Causality and Self-Validation:

  • Palladium on Carbon: This is a standard and highly effective catalyst for the reduction of nitro groups and other functional groups via hydrogenation. Its use ensures a high conversion rate.

  • Hydrogen Gas: The reducing agent for the nitro groups. The reaction progress can be monitored by the uptake of hydrogen.

  • Celite Filtration: Essential for the complete and safe removal of the pyrophoric palladium catalyst.

  • Column Chromatography: A standard purification technique to isolate the indole product from any side products or unreacted starting material, ensuring the purity of the final compound. The successful isolation of a product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) validates the protocol.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, pharmacologically active molecules. The indole C3 position is particularly nucleophilic and susceptible to electrophilic substitution, providing a key site for introducing diverse side chains.

Gateway to Tryptamine and Carboline Scaffolds

This compound is an ideal precursor for the synthesis of 6-benzyloxy-5-methoxytryptamine, a key intermediate for a variety of neuroactive compounds. The synthesis of tryptamines from indoles can be achieved through several well-established methods, such as the Speeter-Anthony synthesis.

G cluster_0 Step 1: C3-Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A This compound C 6-Benzyloxy-5-methoxy-3-indoleglyoxylyl chloride A->C Acylation B Oxalyl Chloride E 6-Benzyloxy-5-methoxy-3-indoleglyoxylamide C->E Amidation D Ammonia or Amine (R₂NH) G 6-Benzyloxy-5-methoxytryptamine E->G Reduction F Reducing Agent (e.g., LiAlH₄)

References

Application Notes and Protocols: Strategic Use of Protecting Groups in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of numerous pharmaceuticals, agrochemicals, and materials. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. This guide provides an in-depth exploration of protecting group strategies for the indole nitrogen, offering researchers, scientists, and drug development professionals a practical framework for selecting, implementing, and removing these crucial chemical auxiliaries. We delve into the mechanistic rationale behind various protecting groups, present detailed, validated protocols, and offer comparative data to inform strategic decisions in complex synthetic campaigns.

Introduction: The Indole N-H Conundrum

The pyrrolic nitrogen of the indole ring imparts a unique electronic character to the molecule. The N-H proton is weakly acidic (pKa ≈ 17), making the indole susceptible to deprotonation by common bases. This anion can then engage in various, often undesired, side reactions. Furthermore, the nitrogen lone pair contributes to the aromatic system, rendering the C3 position highly nucleophilic and prone to electrophilic attack.

Protecting the indole nitrogen serves a dual purpose:

  • Preventing Undesired Reactivity: It blocks N-alkylation, N-acylation, and other reactions at the nitrogen atom.

  • Modulating Ring Electronics: The choice of protecting group can significantly alter the electron density of the indole ring, thereby directing the regioselectivity of electrophilic substitution reactions. For instance, electron-withdrawing groups can deactivate the ring towards electrophiles or redirect substitution from the typical C3 position to C2.

The ideal protecting group should be:

  • Easy and high-yielding to install.

  • Stable to the desired reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.

This guide will focus on the most widely employed and strategically important N-protecting groups for indoles.

Workflow for Protecting Group Strategy

A systematic approach is crucial for success. The following workflow outlines the key decision points in selecting and utilizing a protecting group for indole synthesis.

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_val Validation Phase A Analyze Target Molecule & Synthetic Route B Identify Incompatible Reagents/Conditions (e.g., strong bases, electrophiles) A->B Assess Compatibility C Select Candidate Protecting Group (PG) Based on Stability Chart B->C Informed Selection D Protection Protocol: Install PG on Indole Substrate C->D Proceed to Synthesis E Perform Desired Chemical Transformations D->E F Deprotection Protocol: Remove PG E->F G Purify & Characterize Final Product F->G

Figure 1: A generalized workflow for the strategic implementation of protecting groups in a multi-step indole synthesis.

Key Protecting Groups for the Indole Nitrogen

The choice of protecting group is dictated by the planned synthetic route. Below, we discuss the most common groups, their applications, and detailed protocols.

Benzenesulfonyl (Bs) and p-Toluenesulfonyl (Tosyl, Ts)

Sulfonyl groups, particularly tosyl, are robust, electron-withdrawing protecting groups. They significantly decrease the nucleophilicity of the indole ring, which can be advantageous for preventing side reactions but can also hinder desired electrophilic substitutions. Their primary utility lies in facilitating metalation at the C2 position. The strong electron-withdrawing nature of the tosyl group increases the acidity of the C2-proton, allowing for regioselective deprotonation with strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi).

Advantages:

  • High stability to a wide range of reagents (acidic, basic, oxidative, reductive).

  • Enables regioselective C2-functionalization.

  • Crystalline derivatives are often easy to purify.

Disadvantages:

  • Harsh removal conditions (strong base or reducing agents) can be incompatible with sensitive functional groups.

  • Strong deactivation of the indole ring towards electrophilic aromatic substitution.

Process Reagents & Conditions Typical Yield Notes
Protection Indole, TsCl, NaH, DMF, 0 °C to rt>90%NaH is a strong base; handle with care. Anhydrous conditions are crucial.
Deprotection 1. NaOH or KOH in aq. MeOH/THF, refluxVariableCan be slow and require high temperatures.
2. Mg powder, MeOH, rt>80%A milder reductive cleavage method.
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous dimethylformamide (DMF).

  • Indole Addition: Cool the suspension to 0 °C and add a solution of indole (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.

  • Tosyl Chloride Addition: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash chromatography or recrystallization.

  • Setup: To a solution of 1-tosylindole (1.0 eq) in anhydrous methanol (MeOH), add magnesium (Mg) turnings (4-6 eq).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often exothermic. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove magnesium salts, washing with additional MeOH.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most versatile and widely used protecting groups for indoles. It is generally stable to bases and nucleophiles but is easily cleaved under acidic conditions. Unlike the tosyl group, the Boc group's electronic effect is more nuanced. While it is electron-withdrawing by induction, it can also be electron-donating by resonance, which can be exploited in certain reactions. It is often the group of choice for syntheses involving organometallic reagents or basic conditions.

Advantages:

  • Mild cleavage conditions (acid-labile).

  • Does not strongly deactivate the indole ring.

  • Compatible with a wide range of nucleophilic and organometallic reactions.

Disadvantages:

  • Labile to strong acids.

  • Can be cleaved by some Lewis acids.

Process Reagents & Conditions Typical Yield Notes
Protection Indole, Boc₂O, DMAP (cat.), THF or CH₂Cl₂, rt>95%DMAP is a highly effective catalyst. Reaction is usually fast.
Deprotection 1. TFA, CH₂Cl₂, 0 °C to rt>90%Very common and efficient. TFA is corrosive.
2. HCl in Dioxane/MeOH>90%An alternative to TFA.
  • Setup: Dissolve indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. It is typically complete within 1-2 hours.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography if necessary (the product is often pure enough after work-up).

  • Setup: Dissolve 1-Boc-indole (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and CH₂Cl₂.

  • Purification: Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.

2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group is a robust protecting group that is stable to a wide range of conditions, including strong bases, organometallics, and mild acids. Its removal is typically achieved with fluoride ions, providing an orthogonal deprotection strategy relative to acid-labile (e.g., Boc) or base-labile groups.

Advantages:

  • High stability to a broad range of conditions.

  • Orthogonal removal strategy using fluoride sources.

Disadvantages:

  • The protecting group itself is larger.

  • Removal often requires specific fluoride reagents like TBAF, which can have limited solubility in some organic solvents.

Process Reagents & Conditions Typical Yield Notes
Protection Indole, SEM-Cl, NaH, DMF, 0 °C to rt>90%Similar to N-tosylation; requires a strong base and anhydrous conditions.
Deprotection TBAF (1M in THF), THF, reflux>85%Tetrabutylammonium fluoride (TBAF) is the most common reagent.
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF.

  • Indole Addition: Cool to 0 °C and add a solution of indole (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes.

  • SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until completion as monitored by TLC.

  • Work-up & Purification: Follow the work-up and purification procedure described in Protocol 3.1.1.

  • Setup: Dissolve 1-SEM-indole (1.0 eq) in anhydrous THF.

  • Fluoride Addition: Add a solution of TBAF (1.0 M in THF, 2-3 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash chromatography.

Comparative Analysis and Strategic Selection

The choice of protecting group is a critical strategic decision. The following diagram illustrates the primary cleavage conditions for each group, highlighting their orthogonality.

G Indole_PG Protected Indole N-Ts N-Boc N-SEM Cleavage_Base Strong Base (e.g., KOH, reflux) or Reductive (e.g., Mg/MeOH) Indole_PG:f1->Cleavage_Base Cleavage_Acid Strong Acid (e.g., TFA) Indole_PG:f2->Cleavage_Acid Cleavage_Fluoride Fluoride Ion (e.g., TBAF) Indole_PG:f3->Cleavage_Fluoride Indole_NH Deprotected Indole (N-H) Cleavage_Base->Indole_NH Cleavage_Acid->Indole_NH Cleavage_Fluoride->Indole_NH

Figure 2: Orthogonality of deprotection strategies for common indole N-protecting groups.

Strategic Considerations:

  • For C2-metalation and subsequent functionalization: The Tosyl group is the superior choice due to its ability to acidify the C2-proton.

  • For syntheses involving strong bases or organolithium reagents (not directed at C2): The Boc group is ideal due to its stability to these conditions and its mild, acidic removal.

  • For complex, multi-step syntheses requiring orthogonal strategies: The SEM group is highly valuable, as its fluoride-mediated removal will not affect acid-labile (Boc, Trityl) or base-labile (esters, some sulfonyls) groups present elsewhere in the molecule.

Conclusion

The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis and functionalization of indoles. A thorough understanding of the stability, reactivity, and cleavage conditions of groups like Tosyl, Boc, and SEM allows the synthetic chemist to navigate complex molecular architectures with precision and efficiency. The protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to harness the full potential of indole chemistry in their drug discovery and development endeavors.

Application Notes & Protocols: Synthesis of Melatonin Analogues from Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of melatonin analogues starting from substituted indoles. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for designing and executing these syntheses. The protocols included are designed to be robust and reproducible, grounded in established chemical literature.

Introduction: The Rationale for Melatonin Analogue Synthesis

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating the circadian rhythm. However, its therapeutic potential extends far beyond sleep regulation, with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. The indoleamine structure of melatonin serves as a versatile scaffold for medicinal chemists. The synthesis of analogues is driven by the need to:

  • Enhance Receptor Specificity: Modify the structure to achieve selective binding to melatonin receptors (MT1 and MT2), which can lead to more targeted therapeutic effects and reduced off-target side effects.

  • Improve Pharmacokinetic Profiles: Alter the molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing bioavailability or extending half-life.

  • Modulate Potency and Efficacy: Fine-tune the chemical structure to increase or decrease biological activity at the target receptors.

  • Explore Novel Biological Activities: Introduce new functional groups to investigate structure-activity relationships (SAR) and discover novel therapeutic applications beyond the known functions of melatonin.

The core of melatonin's structure is the indole ring. By starting with appropriately substituted indoles, chemists can strategically build a diverse library of analogues. The key transformations typically involve the elaboration of a side chain at the C3 position and functionalization of the N1 and C5 positions.

Strategic Approaches to Synthesis

The synthesis of melatonin analogues from substituted indoles generally follows a convergent approach, where the indole core is first prepared or selected, followed by the construction of the ethylamine side chain at the C3 position and subsequent N-acylation.

Key Synthetic Disconnections

A retrosynthetic analysis of the target melatonin analogue reveals two primary C-N bond formations and one C-C bond formation that are central to most synthetic routes:

G Melatonin_Analogue Target Melatonin Analogue Indole_Core Substituted Indole Core Melatonin_Analogue->Indole_Core C3-C bond Sidechain C3-Ethylamine Sidechain Melatonin_Analogue->Sidechain C-N bond (Amide) Indole_Core->Sidechain N_Acetyl N-Acetyl Group Sidechain->N_Acetyl

Caption: Retrosynthetic analysis of a generic melatonin analogue.

The choice of a specific synthetic route often depends on the availability of the starting substituted indole and the desired substituents on the final molecule.

Common Synthetic Pathways from Indoles

Several classical and modern organic reactions are employed to construct the tryptamine sidechain onto a pre-functionalized indole ring.

This is a highly reliable and widely used method for the synthesis of tryptamines from indoles. It involves the reaction of an indole with oxalyl chloride, followed by reaction with a primary or secondary amine, and subsequent reduction of the resulting glyoxylamide.

G Indole Substituted Indole Oxalyl_Chloride 1. Oxalyl Chloride Indole->Oxalyl_Chloride Acylation at C3 Amine 2. R₂NH Oxalyl_Chloride->Amine Amidation Reduction 3. Reduction (e.g., LiAlH₄) Amine->Reduction Reduction of Amide/Keto group Tryptamine Substituted Tryptamine Reduction->Tryptamine

Caption: Workflow for the Speeter-Anthony tryptamine synthesis.

Expertise & Experience: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is powerful and will reduce both the amide and the keto group of the glyoxylamide intermediate to yield the tryptamine. Milder reducing agents can be used for selective reductions if other functional groups are present that are sensitive to LiAlH₄. This method is advantageous because it avoids the use of hazardous reagents like nitroalkanes.

While not a direct method from a pre-existing indole, the Bischler-Möhlau synthesis is a foundational method for creating the substituted indole core itself, which can then be used in subsequent steps. It involves the reaction of an α-halo-ketone with an excess of aniline or a substituted aniline.

Trustworthiness: The reaction conditions for the Bischler-Möhlau synthesis can be harsh, and purification of the resulting indole can be challenging due to the formation of byproducts. Therefore, for many applications, starting with a commercially available substituted indole is often more efficient.

Detailed Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and desired product. Always conduct a thorough safety review before starting any chemical synthesis.

Protocol 1: Synthesis of 5-Bromo-N-acetyltryptamine (A Key Intermediate)

This protocol details the synthesis of a brominated melatonin analogue intermediate, starting from 5-bromoindole, using the Speeter-Anthony method.

Materials:

  • 5-Bromoindole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Dimethylamine (40% aqueous solution)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of 5-bromo-3-indoleglyoxylyl chloride:

    • Dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.1 eq) dropwise with stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A precipitate will form.

    • Filter the resulting solid and wash with cold diethyl ether to obtain the crude glyoxylyl chloride, which is used immediately in the next step.

  • Synthesis of N,N-dimethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide:

    • Suspend the crude glyoxylyl chloride from the previous step in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Add dimethylamine (2.5 eq, 40% aqueous solution) dropwise.

    • Stir the reaction at room temperature for 2-3 hours.

    • Filter the precipitate, wash with water and then with diethyl ether to yield the glyoxylamide.

  • Synthesis of 5-Bromo-N,N-dimethyltryptamine:

    • CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a separate flask, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere.

    • Add the glyoxylamide from the previous step portion-wise to the LiAlH₄ suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude tryptamine. Purify by column chromatography if necessary.

  • N-Acetylation to form 5-Bromo-N-acetyltryptamine:

    • This step first requires de-methylation of the tertiary amine, which can be achieved through various methods such as the von Braun reaction, followed by acetylation. A more direct route to the N-acetyl product is to use ammonia or a protected amine in step 2, followed by reduction and acetylation.

    • Alternatively, if starting with a primary tryptamine (synthesized using ammonia in step 2), dissolve the 5-bromotryptamine (1.0 eq) in DCM.

    • Add pyridine (1.2 eq) and cool to 0 °C.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Stir at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Trustworthiness & Self-Validation: Each step of this protocol should be monitored by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Palladium-Catalyzed C-H Arylation for C2-Functionalized Analogues

This protocol provides a more advanced method for creating analogues with substitution at the C2 position of the indole, a position that is not readily functionalized through classical methods.

Materials:

  • N-acetyl-5-methoxytryptamine (Melatonin)

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other base

  • Anhydrous solvent (e.g., DMF or toluene)

Step-by-Step Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask, combine N-acetyl-5-methoxytryptamine (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-120 °C (temperature will depend on the specific substrates and solvent) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C2-arylated melatonin analogue.

Expertise & Experience: The choice of ligand and base is crucial for the success of C-H activation reactions. Ligands can influence the reactivity and selectivity of the palladium catalyst. The reaction may require significant optimization of conditions (catalyst loading, temperature, solvent, and base) for each new substrate.

Data Presentation and Characterization

All synthesized analogues must be rigorously characterized to confirm their structure and purity.

Table 1: Example Characterization Data for a Synthesized Analogue

PropertyMethodResult
Chemical Structure -N-(2-(2-(4-methylphenyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Molecular Formula -C₂₀H₂₂N₂O₂
Molecular Weight Mass Spec (HRMS)Calculated: 334.1681; Found: 334.1685
¹H NMR (400 MHz, CDCl₃) NMRδ 8.01 (s, 1H, NH-indole), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 7.10 (d, J=2.4 Hz, 1H, C4-H), 6.90 (d, J=8.8 Hz, 1H, C7-H), 6.80 (dd, J=8.8, 2.4 Hz, 1H, C6-H), 5.50 (br s, 1H, NH-amide), 3.85 (s, 3H, OCH₃), 3.60 (q, J=6.8 Hz, 2H, CH₂-N), 3.00 (t, J=6.8 Hz, 2H, CH₂-Ar), 2.40 (s, 3H, Ar-CH₃), 1.95 (s, 3H, COCH₃).
Purity HPLC>98%

Conclusion

The synthesis of melatonin analogues from substituted indoles is a cornerstone of medicinal chemistry research in this field. By leveraging classic reactions like the Speeter-Anthony synthesis and modern techniques such as transition-metal-catalyzed C-H functionalization, researchers can access a vast chemical space of novel compounds. The protocols and strategies outlined in this document provide a solid foundation for the rational design and synthesis of these valuable molecules. Meticulous execution, in-process monitoring, and thorough final characterization are paramount to ensuring the quality and validity of the synthesized compounds for downstream biological evaluation.

Navigating the Functionalization of 6-Benzyloxy-5-methoxyindole: A Guide to C2 and C3 Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Benzyloxy-5-methoxyindole in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast family of indole derivatives, this compound stands out as a particularly valuable building block. The electron-donating nature of the benzyloxy and methoxy groups at the C5 and C6 positions significantly activates the indole ring, making it a versatile precursor for a wide array of functionalized molecules. The strategic derivatization at the C2 and C3 positions of this indole is of paramount importance for modulating its biological activity, influencing its interaction with therapeutic targets, and fine-tuning its pharmacokinetic properties.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the methodologies for the selective functionalization of the C2 and C3 positions of this compound. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and present detailed, step-by-step protocols for the synthesis of targeted derivatives.

Understanding the Regioselectivity: A Tale of Two Positions

The inherent electronic properties of the indole ring dictate its reactivity towards electrophiles. The pyrrole moiety is significantly more electron-rich than the benzene ring, rendering the C2 and C3 positions the primary sites for electrophilic attack. In the case of this compound, the powerful electron-donating resonance effects of the alkoxy groups further enhance the nucleophilicity of the pyrrole ring, particularly at the C3 position.

Generally, electrophilic substitution on the indole ring overwhelmingly favors the C3 position. This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C3, where the positive charge can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. However, under certain conditions or with specific reagents, functionalization at the C2 position can be achieved, often when the C3 position is sterically hindered or when alternative reaction pathways are favored.

Below is a conceptual workflow illustrating the decision-making process for the selective functionalization of the indole core.

Caption: A workflow for selecting a functionalization strategy.

Part 1: C3-Selective Functionalization

The C3 position of this compound is the most nucleophilic and readily undergoes electrophilic substitution. Several classic and modern organic reactions can be employed for this purpose.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C3

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring. For this compound, this reaction proceeds with high regioselectivity at the C3 position.

Mechanism of Vilsmeier-Haack Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Cationic Intermediate Vilsmeier_Reagent->Intermediate Indole This compound Indole->Intermediate Electrophilic Attack at C3 Hydrolysis Hydrolysis Intermediate->Hydrolysis Product C3-Formyl Indole Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Parameter Value
Reactants This compound, POCl₃, DMF
Stoichiometry Indole (1 eq.), POCl₃ (1.2 eq.), DMF (solvent)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Aqueous sodium acetate or sodium bicarbonate
Expected Yield High

Step-by-Step Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture until the ice has melted and a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude 3-formyl-6-benzyloxy-5-methoxyindole.

  • Purify the crude product by recrystallization or column chromatography.

Mannich Reaction: Aminomethylation at C3

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the indole), formaldehyde, and a primary or secondary amine.[3] This reaction provides a straightforward route to C3-aminomethylated indoles, commonly known as gramine analogs. These compounds are valuable intermediates for further synthetic transformations. For electron-rich indoles like 4,6-dimethoxyindole, the Mannich reaction can sometimes lead to substitution at other positions like C2 or C7, depending on the reaction conditions and the steric and electronic nature of the substituents.[4] However, for this compound, the C3 position is the most probable site of reaction under standard Mannich conditions.

Mechanism of the Mannich Reaction:

Mannich_Reaction Amine Secondary Amine Eschenmoser_Salt Eschenmoser's Salt (Iminium Ion) Amine->Eschenmoser_Salt + Formaldehyde Formaldehyde Formaldehyde->Eschenmoser_Salt Intermediate Cationic Intermediate Eschenmoser_Salt->Intermediate Indole This compound Indole->Intermediate Electrophilic Attack at C3 Product Gramine Analog (C3-Aminomethyl Indole) Intermediate->Product Deprotonation

Caption: Mechanism of the Mannich reaction.

Experimental Protocol: Synthesis of the Gramine Analog of this compound

Parameter Value
Reactants This compound, Formaldehyde, Dimethylamine
Stoichiometry Indole (1 eq.), Formaldehyde (1.2 eq.), Dimethylamine (1.2 eq.)
Solvent Acetic acid or Ethanol
Temperature Room temperature to reflux
Reaction Time 2-6 hours
Work-up Basification and extraction
Expected Yield Good to high

Step-by-Step Procedure:

  • To a solution of this compound (1 equivalent) in glacial acetic acid (10 mL), add a 40% aqueous solution of formaldehyde (1.2 equivalents).

  • Cool the mixture in an ice bath and add a 40% aqueous solution of dimethylamine (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-80 °C for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Basify the mixture to pH 9-10 with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired gramine analog.

Friedel-Crafts Acylation: Introduction of an Acyl Group at C3

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5][6] For highly reactive substrates like this compound, milder Lewis acids or alternative acylation conditions may be necessary to avoid side reactions and decomposition. The reaction is highly regioselective for the C3 position.

Mechanism of Friedel-Crafts Acylation:

Friedel_Crafts_Acylation Acyl_Chloride Acyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Intermediate Cationic Intermediate Acylium_Ion->Intermediate Indole This compound Indole->Intermediate Electrophilic Attack at C3 Product C3-Acyl Indole Intermediate->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Parameter Value
Reactants This compound, Acyl chloride (e.g., Acetyl chloride), Lewis acid (e.g., AlCl₃, SnCl₄)
Stoichiometry Indole (1 eq.), Acyl chloride (1.1 eq.), Lewis acid (1.2 eq.)
Solvent Dichloromethane (DCM) or Carbon disulfide (CS₂)
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up Quenching with ice-water, extraction
Expected Yield Moderate to high

Step-by-Step Procedure:

  • To a stirred suspension of a Lewis acid (e.g., anhydrous aluminum chloride, 1.2 equivalents) in anhydrous dichloromethane (DCM, 15 mL) at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM (10 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, carefully pour the mixture into a beaker containing ice and water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the C3-acylated indole.

Part 2: C2-Selective Functionalization

Achieving selective functionalization at the C2 position of an indole, especially when the C3 position is unsubstituted, presents a greater synthetic challenge. The inherent reactivity of the C3 position often leads to mixtures of C2 and C3 substituted products or exclusive C3 functionalization. However, several strategies can be employed to favor C2 substitution.

Strategies for C2-Selectivity
  • Steric Hindrance: Introducing a bulky substituent at the C3 position can sterically block electrophilic attack, thereby directing incoming electrophiles to the C2 position.

  • Directing Groups: The use of a directing group on the indole nitrogen can facilitate metal-catalyzed C-H activation at the C2 position.

  • Specific Reaction Conditions: In some cases, careful selection of reagents and reaction conditions can favor the kinetic product of C2-functionalization over the thermodynamically favored C3-substituted product. For instance, the Mannich reaction on certain activated indoles, under specific acidic conditions, has been shown to yield C2-aminomethylated products.[4]

Experimental Protocol: C2-Aminomethylation of a C3-Substituted this compound Derivative (Illustrative Example)

This protocol is an illustrative example based on the reactivity of related dimethoxyindoles and assumes a C3-substituent is present to direct functionalization to C2.

Parameter Value
Reactants C3-substituted-6-benzyloxy-5-methoxyindole, Formaldehyde, Dimethylamine
Stoichiometry Indole (1 eq.), Formaldehyde (1.5 eq.), Dimethylamine (1.5 eq.)
Solvent Dichloromethane with a catalytic amount of a strong acid (e.g., trifluoroacetic anhydride or trichloromethylsilane)
Temperature Room temperature
Reaction Time 1-5 hours
Work-up Aqueous work-up and extraction
Expected Yield Moderate

Step-by-Step Procedure:

  • To a solution of the C3-substituted-6-benzyloxy-5-methoxyindole (1 equivalent) and N,N-bis(methoxymethyl)dimethylamine (a pre-formed Mannich reagent, 1.5 equivalents) in dichloromethane (15 mL), add a catalytic amount of trichloromethylsilane.

  • Stir the reaction mixture at room temperature for 1-5 hours, monitoring the progress by TLC.

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the C2-aminomethylated indole derivative.

Conclusion

The functionalization of the C2 and C3 positions of this compound opens up a vast chemical space for the development of novel bioactive molecules. While the C3 position is the kinetically and thermodynamically favored site for electrophilic attack, leading to straightforward syntheses via Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions, selective C2 functionalization requires more nuanced synthetic strategies. A thorough understanding of the underlying reaction mechanisms and the influence of substituents and reaction conditions is crucial for achieving the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile indole scaffold and to accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Role of 6-Benzyloxy-5-methoxyindole in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Motif in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, yielding a number of clinically approved anti-cancer drugs.[2] The versatility of the indole ring allows for substitutions at various positions, profoundly influencing the molecule's interaction with biological targets and, consequently, its therapeutic efficacy.[3] Specifically, substitutions at the 5 and 6-positions of the indole ring have been shown to be critical for modulating the anti-cancer properties of these compounds.[4] This guide focuses on the strategic application of a key intermediate, 6-benzyloxy-5-methoxyindole , in the synthesis of novel anti-cancer agents, with a particular emphasis on the rationale behind its use and detailed protocols for its transformation into potent therapeutic candidates.

This compound: A Versatile Precursor for Anti-Cancer Drug Discovery

This compound is a valuable starting material in the synthesis of anti-cancer agents due to the strategic placement of its functional groups. The methoxy group at the 5-position is a common feature in many bioactive indole derivatives, contributing to their binding affinity with various biological targets.[3] The benzyloxy group at the 6-position serves as a versatile protecting group for a hydroxyl functionality. This latent hydroxyl group is of significant interest in drug design as it can act as a hydrogen bond donor or be a site for further chemical modification to enhance pharmacological properties. The ability to selectively deprotect this group allows for the late-stage introduction of diverse functionalities, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

The following sections will detail the synthetic pathways to leverage this compound for the creation of potent anti-cancer agents, specifically focusing on the synthesis of a tubulin polymerization inhibitor, a class of compounds known for their efficacy in treating various cancers.[5]

Protocol 1: Deprotection of this compound to Yield 6-Hydroxy-5-methoxyindole

The initial step in utilizing this compound is the removal of the benzyl protecting group to unmask the reactive hydroxyl group at the 6-position. Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale for Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers. The catalyst provides a surface for the reaction to occur, facilitating the cleavage of the C-O bond.

  • Hydrogen Source: Hydrogen gas is the reducing agent. For laboratory-scale synthesis, a hydrogen balloon or a Parr hydrogenator can be used to provide a positive pressure of hydrogen.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is inert under the reaction conditions.

  • Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

Experimental Protocol
Reagent/Parameter Details
Starting Material This compound
Catalyst 10% Palladium on Carbon (10 mol%)
Solvent Anhydrous Ethanol
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)
Reaction Temperature Room Temperature
Reaction Time 4-6 hours (monitor by TLC)
Work-up Filtration through Celite, evaporation
Purification Column chromatography on silica gel

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-hydroxy-5-methoxyindole.

Deprotection_Workflow start This compound reagents H₂, 10% Pd/C Ethanol, RT start->reagents Hydrogenolysis product 6-Hydroxy-5-methoxyindole reagents->product

Caption: Workflow for the deprotection of this compound.

Protocol 2: Synthesis of a Potent Tubulin Inhibitor via Friedel-Crafts Acylation

With the 6-hydroxy-5-methoxyindole in hand, the next step is to introduce a pharmacophore known to impart anti-cancer activity. The 3-(3',4',5'-trimethoxybenzoyl) moiety is a key structural feature of many potent tubulin polymerization inhibitors, such as BPR0L075.[5] This can be achieved through a Friedel-Crafts acylation reaction at the electron-rich 3-position of the indole ring.

Rationale for Experimental Choices
  • Acylating Agent: 3,4,5-Trimethoxybenzoyl chloride is the acylating agent that introduces the desired pharmacophore.

  • Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is required to activate the acyl chloride for the electrophilic aromatic substitution reaction on the indole ring.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for Friedel-Crafts reactions.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

Experimental Protocol
Reagent/Parameter Details
Starting Material 6-Hydroxy-5-methoxyindole
Acylating Agent 3,4,5-Trimethoxybenzoyl chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours (monitor by TLC)
Work-up Quenching with ice-water, extraction
Purification Column chromatography on silica gel

Step-by-Step Procedure:

  • To a solution of 6-hydroxy-5-methoxyindole (1.0 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.2 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice-water to quench the reaction.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound, a potent tubulin inhibitor analog.

Acylation_Workflow start 6-Hydroxy-5-methoxyindole reagents 3,4,5-Trimethoxybenzoyl chloride AlCl₃, DCM, 0°C to RT start->reagents Friedel-Crafts Acylation product 6-Hydroxy-5-methoxy-3-(3',4',5'- trimethoxybenzoyl)indole reagents->product

References

Troubleshooting & Optimization

common side reactions in the synthesis of 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Benzyloxy-5-methoxyindole. This document is crafted for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole intermediate. We will move beyond simple procedural outlines to delve into the causality behind common synthetic challenges, offering field-tested troubleshooting strategies and robust preventative measures to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Experimental Failures

This section addresses the most pressing issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.

Q1: My Fischer Indole Synthesis reaction is producing a low yield and a significant amount of dark, tarry material. What is happening and how can I fix it?

A1: This is a classic and frequently encountered problem in the Fischer Indole Synthesis, particularly with electron-rich substrates.

Root Cause Analysis: The formation of a dark tar-like substance is almost always due to polymerization and degradation of the starting materials or the indole product itself.[1] The strongly acidic conditions (e.g., H₂SO₄, HCl) and elevated temperatures required for the cyclization step can be too harsh for the electron-rich methoxy- and benzyloxy-substituted rings.[1][2] The indole nucleus, once formed, is also susceptible to acid-catalyzed dimerization or polymerization under these conditions.[2]

Troubleshooting & Optimization Protocol:

  • Modify the Acid Catalyst: The choice of acid is critical.[3] Instead of strong mineral acids, consider alternatives that promote cyclization under milder conditions:

    • Polyphosphoric Acid (PPA): Often an excellent choice as it can act as both catalyst and solvent, typically requiring lower temperatures than sulfuric acid.[1][2][3]

    • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective and may reduce charring.[2][3]

  • Optimize Reaction Temperature: High temperatures accelerate the desired reaction but disproportionately accelerate degradation pathways.[2][4]

    • Begin the reaction at a lower temperature and monitor progress closely using Thin Layer Chromatography (TLC).

    • Gradually increase the temperature only if the reaction is stalling. The goal is to find the minimum temperature required for efficient conversion.[1]

  • Consider a Two-Step Procedure: Instead of a one-pot reaction, pre-forming and isolating the phenylhydrazone intermediate before the cyclization step can significantly improve the overall yield.[2] This allows for the purification of the hydrazone and enables the independent optimization of the critical, and often problematic, cyclization step.[2]

dot

G start Problem: Low Yield & Tar Formation in Fischer Synthesis q1 Is the acid catalyst a strong mineral acid (H₂SO₄, HCl)? start->q1 s1 Switch to a milder catalyst: - Polyphosphoric Acid (PPA) - Lewis Acid (ZnCl₂, BF₃) q1->s1 Yes q2 Is the reaction temperature high (>100°C)? q1->q2 No s1->q2 s2 Reduce temperature and monitor by TLC. Find minimum effective temperature. q2->s2 Yes q3 Is the reaction run as a one-pot synthesis? q2->q3 No s2->q3 s3 Adopt a two-step approach: 1. Form and isolate phenylhydrazone. 2. Optimize cyclization separately. q3->s3 Yes end Improved Yield & Purity q3->end No s3->end

Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.

Q2: I'm observing a significant peak in my mass spectrum corresponding to the loss of the benzyl group. How can I prevent this debenzylation?

A2: The benzyloxy group is a widely used protecting group, but it is susceptible to cleavage under certain conditions, particularly acidic ones.

Root Cause Analysis: The C-O bond of the benzyl ether is labile under acidic conditions, a process known as debenzylation. The reaction mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable benzyl cation and the free phenol (6-hydroxy-5-methoxyindole). This side reaction is competitive with the desired indole cyclization, especially under harsh acidic conditions or with prolonged reaction times.[5]

Preventative Measures:

  • Avoid Strong Brønsted Acids: As with tar formation, strong acids like H₂SO₄, HCl, and even trifluoroacetic acid (TFA) can readily cleave benzyl ethers.[5][6] Using Lewis acids or PPA is a preferable strategy.

  • Employ Cation Scavengers (Advanced): In particularly sensitive systems, the liberated benzyl cation can cause further side reactions, such as Friedel-Crafts alkylation on other aromatic rings. While more common in targeted debenzylation protocols, the principle of using a "cation scavenger" like pentamethylbenzene or anisole can be considered to trap this reactive intermediate.[5][6]

  • Alternative Synthetic Routes: If debenzylation remains a persistent issue, switching to a synthetic route that avoids harsh acidic conditions is the most robust solution. The Leimgruber-Batcho indole synthesis , for instance, proceeds under neutral or basic conditions, thereby preserving the benzyl protecting group.[7] This method involves the condensation of a substituted 2-nitrotoluene with a formamide acetal, followed by reductive cyclization.[7]

dot

Caption: Acid-catalyzed debenzylation side reaction pathway.

Q3: My purification by column chromatography is difficult, and I suspect I have a regioisomeric byproduct. How can I confirm this and improve separation?

A3: The formation of regioisomers is a known challenge in the Fischer Indole Synthesis when using asymmetrically substituted phenylhydrazines.

Root Cause Analysis: With the precursor 4-benzyloxy-3-methoxyphenylhydrazine, cyclization can theoretically occur in two different directions. While the electronic directing effects of the benzyloxy and methoxy groups strongly favor the formation of the desired this compound, a small amount of the 4-benzyloxy-5-methoxyindole isomer can sometimes form.[3] These isomers often have very similar polarities, making them difficult to separate.

Troubleshooting & Optimization Protocol:

  • Analytical Confirmation:

    • TLC: Use a solvent system with moderate polarity (e.g., 20-30% Ethyl Acetate in Hexane). Look for tailing spots or spots that are very close together. Running the TLC plate multiple times in the same solvent (multiple developments) can sometimes improve separation.

    • ¹H NMR: The proton NMR spectra of the two isomers will be subtly different, particularly in the aromatic region. Carefully analyze the coupling patterns and chemical shifts of the indole ring protons to identify the presence of the minor isomer.

  • Improving Chromatographic Separation:

    • Solvent System Optimization: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter the selectivity and improve separation.

    • Gradient Elution: Use a slow, shallow gradient elution on your column.[1] Start with a very non-polar mobile phase (e.g., 5% ethyl acetate/hexane) and increase the polarity very gradually. This will give the best chance of resolving closely related compounds.

  • Recrystallization: If chromatography fails to give pure material, recrystallization can be an effective alternative.[4] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or toluene.[1][4] Dissolve the crude product in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.

Potential Side Product Likely Cause Identification Recommended Solution
6-Hydroxy-5-methoxyindoleAcid-catalyzed debenzylationMass Spec (loss of 91 m/z), more polar on TLCUse milder acid (PPA, ZnCl₂), lower temperature, or switch to a non-acidic synthesis route.[2][5]
4-Benzyloxy-5-methoxyindoleNon-regioselective cyclization¹H NMR (different aromatic splitting), very close spot on TLCOptimize chromatography with slow gradient elution; consider recrystallization.[1]
Dimeric/Polymeric materialsHarsh acidic conditions, high temperatureDark, insoluble tar or baseline material on TLCUse milder acid, lower temperature, run reaction at higher dilution.[1][2]
Unreacted PhenylhydrazoneIncomplete cyclization reactionLess polar spot on TLCIncrease reaction time or temperature cautiously; ensure catalyst activity.[4]
Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes for preparing this compound? A1: The choice depends on scale and sensitivity to reaction conditions. The Fischer Indole Synthesis is a classic and widely used method, but requires careful optimization to avoid the side reactions discussed above. For a more robust and often higher-yielding approach that avoids harsh acids, the Leimgruber-Batcho Indole Synthesis is an excellent alternative.[7]

Q2: How should I purify the final this compound product? A2: A two-stage purification is recommended for achieving high purity.

  • Flash Column Chromatography: This is the primary method for removing most impurities.[1] A typical eluent system to start with is a gradient of 10% to 40% ethyl acetate in hexane over silica gel.[1]

  • Recrystallization: After chromatography, recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexane can be used to remove any remaining trace impurities and obtain a highly crystalline, pure product.[4]

Q3: Are there any specific safety precautions for the reagents used in these syntheses? A3: Yes. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Some intermediates in alternative syntheses, such as o-nitrophenylacetyl chlorides, are potentially explosive and should be used in their crude form without isolation.[8] Always conduct a thorough risk assessment before beginning any chemical synthesis.[4]

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (reagent grade)

  • Glassware: Chromatography column, flasks, separatory funnel

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).[1] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elute the Column: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1]

  • Run a Gradient: Gradually increase the polarity of the eluent. For example, you can increase the ethyl acetate concentration by 2-5% every few column volumes. This gradual increase is key to separating closely related compounds.[1]

  • Monitor and Collect Fractions: Collect fractions continuously and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: 6-Benzyloxy-5-methoxyindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Benzyloxy-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile indole derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and manipulation of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Product Yield in N-Alkylation Reactions

Question: I am attempting to N-alkylate this compound, but I am observing very low to no formation of the desired product. My TLC analysis shows primarily unreacted starting material. What could be the issue?

Probable Causes & Solutions:

  • Insufficiently Strong Base: The indole N-H proton is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation. Common bases like NaOH or K₂CO₃ are often inadequate.

    • Solution: Employ stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The choice of base can be critical and may require screening.

  • Poor Reagent Quality: Impurities in the starting material, alkylating agent, or solvent can inhibit the reaction.[1] Moisture is a particularly common culprit, as it will quench strong bases.

    • Solution: Ensure the purity of your this compound and alkylating agent. Use freshly distilled, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Sub-optimal Reaction Temperature: Alkylation of indoles can be temperature-sensitive.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that higher temperatures can sometimes lead to side reactions.[2]

Issue 2: Competing C3-Alkylation

Question: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?

Probable Causes & Solutions:

  • Nature of the Electrophile and Counter-ion: The regioselectivity of indole alkylation is influenced by the nature of the electrophile and the counter-ion of the indolide anion. "Harder" electrophiles and more ionic metal counter-ions (like Na⁺ or K⁺) tend to favor N-alkylation.[3]

    • Solution:

      • Choice of Base/Counter-ion: Using NaH or KH will generate the sodium or potassium indolide, which generally favors N-alkylation. In contrast, Grignard reagents (forming a magnesium counter-ion) can lead to more C3-alkylation.[3]

      • Solvent Effects: Polar aprotic solvents like DMF or DMSO can help to solvate the metal cation, increasing the nucleophilicity of the indole nitrogen and promoting N-alkylation.

  • Steric Hindrance: Bulky substituents on the alkylating agent can favor N-alkylation due to the more sterically accessible nature of the nitrogen atom.

Workflow for Optimizing N-Alkylation Selectivity

Caption: Decision workflow for improving N-alkylation selectivity.

Issue 3: Difficulty in Benzyl Group Deprotection

Question: I am struggling to deprotect the 6-benzyloxy group. Standard hydrogenolysis conditions (H₂, Pd/C) are either very slow or lead to decomposition of my product. What are my alternatives?

Probable Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the palladium catalyst, reducing its activity.

  • Substrate Sensitivity: The indole nucleus can be sensitive to the acidic conditions that can sometimes be generated during hydrogenolysis, or to other reactive intermediates.

  • Alternative Deprotection Strategies:

    • Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate, cyclohexene, or isopropanol with Pd/C. This can sometimes be milder and more effective than using hydrogen gas.

    • Lewis Acid-Mediated Deprotection: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers.[4] This method is often effective but requires careful control of stoichiometry and temperature to avoid side reactions with the indole ring.

    • DDQ Oxidation: For certain indole derivatives, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for debenzylation, although this is more common for N-p-methoxybenzyl groups.[5]

    • Trifluoroacetic Acid (TFA): Hot TFA can be effective for deprotecting benzyl groups on some indole systems, but the harsh acidic conditions can be a limitation.[5]

Issue 4: Formation of Multiple Products in Formylation Reactions

Question: During a Vilsmeier-Haack formylation of this compound, I am observing multiple spots on my TLC plate, indicating several side products. How can I improve the selectivity for C3-formylation?

Probable Causes & Solutions:

  • Reaction Temperature: The Vilsmeier-Haack reaction is typically exothermic. Poor temperature control can lead to side reactions.

    • Solution: Perform the addition of the indole to the pre-formed Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions.

    • Solution: Carefully control the stoichiometry, typically using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.

  • Work-up Procedure: The work-up is critical for hydrolyzing the iminium intermediate to the aldehyde.

    • Solution: Quench the reaction mixture by pouring it onto ice and then basifying with a suitable base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate and precipitate the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C.[6] The compound should be protected from light and moisture to prevent degradation.

Q2: What are some common impurities that might be present in commercial this compound?

Common impurities can arise from the synthetic route used to prepare the compound. For example, if synthesized via a Fischer indole synthesis, incompletely cyclized hydrazones could be present.[7] It is always advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.

Q3: Can I perform electrophilic substitution reactions on the benzene ring of this compound?

Electrophilic substitution on the indole nucleus is highly favored at the C3 position.[8] Reactions on the benzene ring are generally difficult without first blocking the N1, C2, and C3 positions. The electron-donating nature of the methoxy and benzyloxy groups will direct electrophilic attack to the C4 and C7 positions, but achieving selectivity can be challenging.

Q4: How can I purify this compound if it contains impurities?

Recrystallization is a suitable method for obtaining high-purity indole derivatives.[9] A solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography on silica gel is also a very effective purification method.[6]

III. Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH
  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • In a separate flask under an argon atmosphere, add phosphorus oxychloride (1.2 eq.) dropwise to anhydrous DMF (5-10 eq.) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and stir for 15 minutes.

  • Basify the mixture to pH 8-9 by the slow addition of 30% aqueous NaOH.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the C3-formylated product.

IV. Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Indoles

BasepKa of Conjugate AcidTypical SolventN/C3 SelectivityComments
NaOH~15.7H₂O, AlcoholsPoorGenerally not strong enough for complete deprotonation.
K₂CO₃~10.3DMF, AcetonitrileModerateCan be effective with reactive alkylating agents.
NaH~36THF, DMFGood to ExcellentHighly effective, but pyrophoric; requires careful handling.
KOtBu~19THF, t-BuOHGoodStrong, non-nucleophilic base.
LDA~36THF, HexanesVariableVery strong base; can sometimes lead to C2-lithiation.[8]

V. Mechanistic Diagrams

Regioselectivity of Indole Alkylation

Caption: Factors influencing N- vs. C3-alkylation of indoles.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from 1

  • BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Retrieved from 7

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from 9

  • Miki, Y., Tada, Y., Yanase, N., Hachiken, H., & Matsushita, K. (1996). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 43(8), 1673-1676.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from 2

  • ChemicalBook. (n.d.). 6-(Benzyloxy)-5-methoxy-1H-indole. Retrieved from 6

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from 3

  • Wikipedia. (n.d.). Indole. Retrieved from 8

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from 4

References

optimization of reaction conditions for 6-Benzyloxy-5-methoxyindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-benzyloxy-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols. As a crucial intermediate in the synthesis of pharmacologically active compounds, including potent c-ABL inhibitors and eumelanin pigment precursors, a robust and reproducible synthetic method for this compound is essential.[1]

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively. We will focus primarily on the Fischer indole synthesis, a versatile and widely adopted method for constructing the indole nucleus.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and adaptable method for synthesizing substituted indoles like this compound is the Fischer indole synthesis .[3] This involves the acid-catalyzed cyclization of an appropriate arylhydrazone. An alternative route reported in the literature involves the reduction of a substituted dinitrostyrene, such as 4-methoxy-5-benzyloxy-2-dinitrostyrene, using iron in acetic acid.[4] For general laboratory-scale synthesis, the Fischer method is often preferred due to its versatility and the wide availability of starting materials.

Q2: How critical is the purity of the starting materials for the Fischer indole synthesis?

A2: The purity of the arylhydrazine and the carbonyl partner is paramount. Impurities in the (4-benzyloxy-3-methoxyphenyl)hydrazine starting material can lead to the formation of undesired side products and significantly complicate the purification of the final indole.[5] Similarly, the purity of the carbonyl compound (e.g., pyruvic acid or an acetone equivalent) is crucial for ensuring the clean formation of the intermediate hydrazone. It is highly recommended to use freshly purified starting materials.

Q3: What is the most effective way to monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting hydrazone and the appearance of the indole product spot. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison. For more quantitative analysis, HPLC or GC can be employed.

Q4: Can I use a one-pot procedure for the hydrazone formation and cyclization?

A4: Yes, one-pot procedures where the hydrazone is formed in situ followed by indolization are common and can improve overall efficiency by minimizing handling losses.[7] However, for troubleshooting or optimization, a two-step procedure, where the hydrazone is isolated and purified before the cyclization step, provides better control over the reaction and can lead to a cleaner final product.[5]

Troubleshooting Guide: The Fischer Indole Synthesis

This section addresses specific issues you may encounter during the synthesis of this compound via the Fischer route.

Problem 1: Low or No Yield of this compound

Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

A: Low yields in the Fischer indole synthesis are a common problem and typically stem from suboptimal reaction conditions, particularly the choice of acid catalyst and temperature.[7] The electron-donating nature of the benzyloxy and methoxy groups makes the starting hydrazine sensitive to overly harsh conditions.

Expert Analysis & Troubleshooting Steps:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2] Both Brønsted and Lewis acids can be used, but their effectiveness is substrate-dependent. Overly strong acids can cause degradation, while weak acids may not drive the reaction to completion.

    • Action: Screen a panel of acid catalysts. Polyphosphoric acid (PPA) is often an excellent choice as it can act as both a catalyst and a solvent. Other options include ZnCl₂, BF₃, or p-toluenesulfonic acid (p-TSA).[5][7] Avoid using hydrochloric acid (HCl), as this can lead to unwanted side reactions with methoxy-substituted indoles (see Problem 3).

  • Incorrect Reaction Temperature: Elevated temperatures are necessary for the cyclization, but excessive heat can lead to the decomposition of the starting material or product, often resulting in a tarry mixture.[5]

    • Action: Begin the reaction at a lower temperature and increase it gradually while monitoring via TLC. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing degradation.

  • Reaction Time: Both insufficient and excessive reaction times can lead to low yields.

    • Action: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting hydrazone is consumed to prevent product degradation.

Catalyst Type Examples Typical Conditions & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TSA), H₂SO₄, Polyphosphoric acid (PPA)PPA is often effective and can serve as the solvent. Start with temperatures around 80-100 °C.[5]
Lewis Acids ZnCl₂, BF₃, AlCl₃Often used in stoichiometric amounts. Can be milder than strong Brønsted acids. Requires anhydrous conditions.[2]

Problem 2: Formation of Dark, Tarry Side Products

Q: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?

A: Tar formation is a clear sign of product and/or starting material degradation. This is typically caused by excessively high temperatures or an overly concentrated/strong acid catalyst. The electron-rich aromatic rings in your starting material and product are susceptible to polymerization under harsh acidic conditions.[8]

Expert Analysis & Troubleshooting Steps:

  • Control the Temperature: This is the most critical parameter. A large-scale reaction can have poor heat transfer, leading to localized "hot spots" that initiate polymerization.[9]

    • Action: Use a well-stirred reaction vessel with controlled heating (e.g., an oil bath). For larger scales, consider a jacketed reactor. Add the starting material in portions to better manage any exotherms.

  • Optimize the Catalyst:

    • Action: Reduce the concentration of the acid catalyst. If using a strong acid like H₂SO₄, try a milder Lewis acid like ZnCl₂.[5] Running the reaction in a solvent like acetic acid or a high-boiling-point alcohol can also help to moderate the conditions.[7]

  • Inert Atmosphere: While not always necessary, if your starting materials are sensitive to oxidation, degradation can be accelerated by air at high temperatures.

    • Action: Run the reaction under an inert atmosphere of nitrogen or argon.[9]

Troubleshooting Workflow for Low Yield & Tarring

start Low Yield / Tar Formation c1 Is the temperature above 120°C? start->c1 a1 Reduce Temperature (Start at 80°C, increase gradually) c1->a1 Yes c2 Are you using a strong Brønsted acid (e.g., H₂SO₄, HCl)? c1->c2 No a1->c2 a2 Switch to a milder catalyst (e.g., PPA, ZnCl₂, p-TSA) c2->a2 Yes c3 Is the reaction being monitored? c2->c3 No a2->c3 a3 Monitor by TLC; Quench upon completion c3->a3 No end Improved Yield & Purity c3->end Yes a3->end

Caption: A workflow for troubleshooting low yields and tar formation.

Problem 3: Presence of Unexpected Side Products

Q: My TLC and/or mass spectrum shows multiple unexpected spots/peaks. What are the likely side products and how can I avoid them?

A: The formation of side products is common and understanding their origin is key to optimizing the reaction.

Expert Analysis & Troubleshooting Steps:

  • Debenzylation (Loss of Benzyl Group): The benzyl ether protecting group can be cleaved under strongly acidic conditions or, more commonly, during reductive workups or purification steps if hydrogenation catalysts are used. This would result in the formation of 6-hydroxy-5-methoxyindole .

    • Evidence: A product with a mass of 163.06 g/mol (C₉H₉NO₂) instead of 253.3 g/mol for the desired product.

    • Prevention: Avoid harsh acidic conditions. If you are performing a reduction step (e.g., for an alternative synthesis route), avoid catalytic hydrogenation with Pd/C, which is highly effective at cleaving benzyl ethers.[10]

  • Chlorination (Displacement of Methoxy Group): If you are using HCl as the acid catalyst, a known "abnormal" Fischer indole side reaction can occur where the methoxy group is displaced by a chloride ion.[5]

    • Evidence: A product with a mass of 257.7 g/mol (C₁₅H₁₂ClNO).

    • Prevention: Do not use HCl as the catalyst. Opt for non-nucleophilic acids like PPA, H₂SO₄, or Lewis acids.[5]

  • Incomplete Cyclization: The reaction may stall at the hydrazone stage.

    • Evidence: Presence of the starting hydrazone in the crude product.

    • Prevention: Increase the reaction temperature or time, or switch to a more effective catalyst.

Problem 4: Difficulty in Purifying the Final Product

Q: My crude product is an oil or an impure solid that is difficult to clean. What are the best purification strategies?

A: Purification of substituted indoles often requires chromatographic methods, but crystallization can also be effective if a solid product is obtained.

Expert Analysis & Troubleshooting Steps:

  • Column Chromatography: This is the most reliable method for separating the desired indole from non-polar starting materials and polar, tarry byproducts.[6]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: Start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity of the eluent. The indole product is moderately polar.

  • Crystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity, especially at a larger scale.[9]

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a mixed solvent system, such as dissolving the crude material in a minimum amount of a "good" solvent like toluene or ethyl acetate and then slowly adding a "poor" solvent like hexane or cyclohexane until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[6][8]

Experimental Protocols

Protocol 1: Two-Step Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on established principles of the Fischer indole synthesis.[2][5][7] Researchers should perform their own optimization.

Step A: Formation of (4-Benzyloxy-3-methoxyphenyl)hydrazone

  • To a stirred solution of (4-benzyloxy-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a solution of sodium acetate (1.1 eq) in water.

  • Add the desired carbonyl compound (e.g., ethyl pyruvate, 1.05 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 1-2 hours. The hydrazone product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the hydrazone under vacuum. It can be used in the next step without further purification if it appears clean by TLC.

Step B: Acid-Catalyzed Cyclization

  • Place the dried hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool slightly, then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude indole in a minimum amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the starting eluent, collecting fractions.

  • Gradually increase the eluent polarity (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the product.

  • Monitor the collected fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Fischer Indole Synthesis Mechanism

img_node caption Mechanism of the Fischer Indole Synthesis. [7]

Caption: Mechanism of the Fischer Indole Synthesis.[3]

References

Technical Support Center: N-Alkylation of Sterically Hindered Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-alkylation on sterically hindered indole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult substrates. Instead of a simple list of protocols, we will explore the mechanistic rationale behind common failures and provide structured, field-proven strategies to overcome them.

Introduction: The Challenge of Steric Hindrance

The N-alkylation of indoles is a cornerstone reaction in synthetic chemistry, yet its success is far from guaranteed when the indole core is encumbered by bulky substituents, particularly at the C2, C7, or C2/C3 positions. The difficulty arises from a combination of factors: the diminished accessibility of the nitrogen lone pair, the reduced nucleophilicity of the resulting indolate anion, and the ever-present competition from C3-alkylation, which is often the site of higher electron density.[1][2] This guide provides a systematic approach to troubleshooting and optimizing these critical reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the N-alkylated product. What are the primary causes and how can I fix it?

A1: Low conversion is the most common hurdle and typically points to insufficient reactivity. The root cause can be traced back to several key parameters: the base, the solvent, or the reaction temperature.

  • Cause 1: Incomplete Deprotonation (Base Selection). The pKa of the indole N-H is approximately 17. A base must be strong enough to generate a sufficient concentration of the nucleophilic indolate anion. Incomplete deprotonation not only slows the desired N-alkylation but can also favor undesired C3-alkylation.[3][4]

    • Solution: For robust substrates, a strong base like Sodium Hydride (NaH, 60% dispersion in oil) in an anhydrous polar aprotic solvent is the classical starting point.[3] If this fails, consider stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), which offers increased solubility and can accelerate the reaction.[5]

  • Cause 2: Poor Reagent Solubility. If the indole substrate or the indolate salt is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.

    • Solution: Switch to a solvent with higher dissolving power for polar, anionic species. N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices.[5] For particularly stubborn cases, N-Methyl-2-pyrrolidone (NMP) can be effective.[6] Ensure all solvents are rigorously anhydrous, as water will quench the base and the indolate anion.

  • Cause 3: Insufficient Thermal Energy. The activation energy for alkylating a sterically shielded nitrogen atom can be significant.

    • Solution: Increase the reaction temperature. N-alkylation is often favored over C-alkylation at higher temperatures.[3][5] In some protocols, moving from room temperature to 80 °C or higher is necessary to achieve complete conversion.[4]

Troubleshooting Workflow: Low Conversion

Below is a decision-making workflow for addressing low-yield reactions.

low_conversion_troubleshooting start Low or No Conversion check_base Step 1: Evaluate Base Is deprotonation complete? start->check_base check_base->check_base check_solvent Step 2: Assess Solvent Are all reagents fully dissolved? check_base->check_solvent If Yes check_solvent->check_solvent check_temp Step 3: Adjust Temperature Is reaction thermally activated? check_solvent->check_temp If Yes check_temp->check_temp alt_methods Step 4: Consider Alternative Methods |Is classical SN2 failing? check_temp->alt_methods If Yes end Successful Alkylation alt_methods->end Explore Mitsunobu, Buchwald-Hartwig, etc.

Caption: A systematic workflow for troubleshooting low-yield N-alkylation reactions.

Q2: I'm getting a significant amount of C3-alkylated product. How can I improve N-selectivity?

A2: This is a classic regioselectivity challenge. The C3 position of the indole ring is highly nucleophilic, often more so than the nitrogen atom, especially under neutral or weakly basic conditions.[3]

  • Mechanism of Competition: The indole anion is an ambident nucleophile. Reaction at the nitrogen (N-alkylation) is often the thermodynamically favored product, while reaction at the carbon (C3-alkylation) can be the kinetically favored product, particularly if the indolate is not fully formed and exists in a tight ion pair with the counter-ion.

  • Solution 1: Ensure Full Deprotonation. As discussed in Q1, using a strong base like NaH or KOtBu in a polar aprotic solvent like DMF is critical. This generates a "free" indolate anion, which is more likely to react at the nitrogen.[3]

  • Solution 2: Leverage Steric Hindrance. If your indole is not already substituted at C2 or C3, introducing a bulky, temporary protecting group at C3 can completely block C-alkylation. However, for substrates that are already sterically hindered at C2 and/or C7, this is not a viable option. In such cases, the inherent steric bulk around the C2/C3 region can naturally disfavor C3 attack by a bulky electrophile, thereby promoting N-alkylation.

  • Solution 3: Modern Catalytic Methods. For the highest degree of N-selectivity, transition metal catalysis is often the answer. Copper hydride (CuH) catalysis, for instance, can be tuned with specific phosphine ligands to achieve almost exclusive selectivity for either N- or C3-alkylation.[7] Using a ligand like (R)-DTBM-SEGPHOS with a Cu(OAc)₂ precursor provides excellent yields and selectivity for the N-alkylated product.[3][7]

N- vs. C3-Alkylation Selectivity

The diagram below illustrates the competitive pathways.

selectivity_diagram cluster_0 Indole Deprotonation cluster_1 Competitive Alkylation Pathways Indole Sterically Hindered Indole (R-NH) Base Strong Base (e.g., NaH) Anion Indolate Anion (R-N⁻) Base->Anion Deprotonation N_Alk N-Alkylated Product (Thermodynamic) Anion->N_Alk N-Attack Favored by: - Polar aprotic solvent (DMF) - High temperature - Steric bulk at C2/C3 C3_Alk C3-Alkylated Product (Kinetic) Anion->C3_Alk C3-Attack Favored by: - Incomplete deprotonation - Aprotic solvent (THF) - Low temperature Electrophile Alkylating Agent (E-X) Electrophile->N_Alk Electrophile->C3_Alk

Caption: Competing N-alkylation and C3-alkylation pathways for the indole anion.

Q3: My reaction fails completely when using bulky secondary or tertiary alkyl halides. Are there alternative methods?

A3: Yes, this is a common limitation of standard SN2-type alkylations. Extremely hindered electrophiles and nucleophiles will not react under these conditions. For these challenging transformations, you must switch to fundamentally different mechanistic approaches.

  • Mitsunobu Reaction: This is an excellent choice for coupling hindered indoles with primary or secondary alcohols. The reaction proceeds via an alkoxyphosphonium intermediate and results in a clean inversion of stereochemistry at the alcohol's carbon center.[8][9] It is particularly effective for indoles activated with an electron-withdrawing group, such as 2-phenylsulfonylindole.[10]

    • Caveat: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[9]

  • Buchwald-Hartwig Amination: While primarily known for N-arylation, this palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with sterically demanding partners, including bulky aryl or heteroaryl halides.[11][12] The choice of phosphine ligand (e.g., tBuXphos, Davephos) is critical for success and depends on the specific substrates.[13]

  • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can be a mild and effective alternative. The reaction is run in a two-phase system (e.g., benzene and 50% aq. NaOH) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) that shuttles the indolate anion into the organic phase to react with the alkyl halide.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the best "modern" catalytic methods for N-alkylation of hindered indoles?

A1: Beyond the classical methods, several catalytic systems have emerged:

  • Copper-Catalyzed Alkylation: As mentioned, CuH catalysis with tunable phosphine ligands provides exceptional control over regioselectivity for N-alkylation.[7]

  • Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is the gold standard for N-arylation and can be applied to complex and hindered systems.[11][12][16]

  • Iron-Catalyzed Reactions: Iron catalysts can promote N-alkylation of indolines (the reduced form of indoles) using alcohols via a borrowing-hydrogen methodology. The resulting N-alkylated indoline can then be oxidized in a one-pot procedure to yield the desired N-alkylated indole, neatly switching the selectivity away from the usual C3-alkylation.[17][18]

Q2: Can ionic liquids be used to improve these reactions?

A2: Yes, ionic liquids (ILs) can be beneficial. They can increase reaction rates and, in some cases, improve regioselectivity compared to conventional organic solvents.[19] For example, using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) with a base like KOH can be an effective medium for the N-alkylation of indoles and other N-heterocycles.[20][21] However, the cost and potential difficulty in purification and recycling the IL must be considered.[20]

Q3: How do electron-withdrawing or -donating groups on the indole ring affect the reaction?

A3: The electronic nature of the indole core has a profound impact:

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -SO₂Ph increase the acidity of the N-H proton, making deprotonation easier.[1] However, they also decrease the nucleophilicity of the resulting indolate anion, which can slow the subsequent alkylation step.[22]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ decrease the acidity of the N-H, requiring a stronger base for complete deprotonation. However, they increase the nucleophilicity of the indolate, which can accelerate the alkylation.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

  • Preparation: Add the sterically hindered indole (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Add anhydrous DMF (or DMSO) to dissolve the indole completely (approx. 0.2-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. A color change is often observed.

  • Alkylation: Add the alkylating agent (alkyl halide, 1.1 eq.) dropwise to the solution.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Alternative Method - Mitsunobu Reaction with a Secondary Alcohol

  • Preparation: To a solution of the sterically hindered indole (1.0 eq.), the secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add the azodicarboxylate reagent.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. The reaction is often exothermic and may develop a characteristic orange or yellow color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purification can be challenging. Direct purification by column chromatography is often the first step. In some cases, precipitation of the byproducts from a non-polar solvent (like diethyl ether or hexanes) may be effective prior to chromatography.

Methodology Comparison

MethodKey ReagentsBest For...Common ProsCommon Cons
Classical SN2 Strong Base (NaH, KOtBu), Alkyl HalidePrimary and less hindered secondary alkyl halides.Cost-effective, simple setup.Fails with bulky electrophiles, C3-alkylation risk.[3]
Mitsunobu Reaction PPh₃, DIAD/DEAD, AlcoholHindered secondary alcohols, stereochemical inversion.Mild conditions, high functional group tolerance.Stoichiometric byproducts, purification challenges.[8][9]
Buchwald-Hartwig Pd Catalyst, Phosphine Ligand, Base, Aryl HalideBulky aryl and heteroaryl halides.Excellent scope for hindered substrates, high yields.Expensive catalysts/ligands, requires careful optimization.[12][13]
Phase-Transfer Cat. PTC (e.g., Bu₄N⁺HSO₄⁻), Base, Biphasic SolventSubstrates sensitive to strongly basic/anhydrous conditions.Operationally simple, mild conditions.Limited scope, may not work for all substrates.[14][15]

References

Technical Support Center: Overcoming Low Yields in the Fischer Indole Synthesis of Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of methoxy-substituted indoles. The Fischer indole synthesis, a classic and powerful method for constructing the indole nucleus discovered by Emil Fischer in 1883, can sometimes present challenges, particularly when dealing with substituted phenylhydrazines. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome low yields and other common issues.

I. Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield for my methoxyindole synthesis. What are the most likely causes?

Low yields in the Fischer indole synthesis of methoxyindoles can arise from several factors. The electron-donating nature of the methoxy group, while generally facilitating the reaction, can also promote side reactions. Key areas to investigate include:

  • Suboptimal Acid Catalyst and Conditions: The choice and concentration of the acid catalyst are critical. Harsh acidic conditions or inappropriate temperatures can lead to the degradation of starting materials or the desired product.

  • Side Reactions: The presence of the methoxy group can lead to "abnormal" Fischer indole reactions, such as the substitution of the methoxy group with a nucleophile from the reaction medium (e.g., chloride ions when using HCl).

  • Purity of Starting Materials: Impurities in the methoxyphenylhydrazine or the carbonyl compound can significantly hinder the reaction.

  • Unstable Intermediates: The hydrazone intermediate may not be stable under the reaction conditions, leading to decomposition.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity is a known challenge, especially when using unsymmetrical ketones. The position of the methoxy group on the phenylhydrazine ring also plays a crucial role. For instance, with a meta-methoxy substituent, cyclization can occur at two different positions, leading to a mixture of 4- and 6-methoxyindoles.

Troubleshooting Steps:

  • Choice of Acid Catalyst: Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamic product. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) is recommended.

  • Steric Hindrance: The use of a bulkier carbonyl compound can direct the cyclization to the less sterically hindered position.

  • Temperature Control: Higher temperatures can sometimes favor cyclization at the less substituted position.

Q3: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?

The formation of byproducts is a common issue. Besides regioisomers, other potential side products include:

  • Substituted or Rearranged Products: With 2-methoxyphenylhydrazones, abnormal reactions can occur where cyclization happens on the same side as the methoxy group, which can then be substituted by nucleophiles present in the reaction medium. For example, using HCl can lead to chlorinated indoles. Lewis acids like BF₃ can cause rearrangement of the methoxy group.

  • Dimerization: The electron-rich indole product can react with another molecule under acidic conditions to form dimers.

  • Products from N-N Bond Cleavage: Highly electron-donating groups can promote the cleavage of the N-N bond in the hydrazone intermediate, preventing indole formation.

Mitigation Strategies:

  • Catalyst Selection: To avoid substitution of the methoxy group, consider using a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization. Lowering the reaction temperature may also help.

  • Two-Step Procedure: Forming and purifying the phenylhydrazone intermediate before the cyclization step can sometimes improve the overall yield by removing impurities that might contribute to side reactions.

Q4: The purification of my final methoxyindole product is proving difficult. What are some effective strategies?

Purification can be challenging due to the presence of closely related byproducts and residual starting materials.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: Indoles possess a weakly acidic N-H proton, which can sometimes be exploited for separation from non-acidic impurities through extraction

Technical Support Center: Purifying Indole Derivatives with HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges you face when purifying indole derivatives. This class of compounds, vital in pharmaceuticals and natural products chemistry, is notoriously sensitive, demanding a nuanced approach to chromatography. This guide moves beyond generic advice to provide in-depth, cause-and-effect explanations and field-proven protocols to resolve your most pressing purification issues.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone of modern purity analysis and purification. However, the unique chemical properties of the indole nucleus—particularly the basicity of the nitrogen and the electron-rich ring system—can lead to frustrating chromatographic behaviors. Let's dissect and solve these common problems.

FAQ 1: Why are my indole peaks tailing or fronting in reverse-phase HPLC?

The Core Problem: Poor peak shape is one of the most frequent issues in the analysis of nitrogen-containing heterocycles like indoles. Peak tailing, the most common culprit, is typically a result of secondary interactions between the analyte and the stationary phase.

Causality Explained:

  • Silanol Interactions: The primary cause of peak tailing for basic indole derivatives is their interaction with acidic silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18). At mobile phase pH values above 3-4, these silanols can become deprotonated (-Si-O⁻), creating strong ionic interaction sites that tenaciously hold onto protonated basic analytes. This leads to a slow, uneven release from the column, resulting in a tailed peak.[1]

  • Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your indole derivative and the column's silanol groups.[2][3] If the mobile phase pH is near the pKa of your basic indole, you will have a mixed population of ionized and neutral species, which can lead to broadened or split peaks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4]

  • Peak Fronting: This is less common for indoles but typically occurs when the sample is dissolved in a solvent that is significantly stronger (more organic content in reverse-phase) than the mobile phase.[4] This causes the initial band of analyte to travel too quickly at the column head, resulting in a leading edge on the peak.

Troubleshooting Protocol: Achieving Peak Symmetry

  • Adjust Mobile Phase pH: For basic indoles, lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[1] At this low pH, the silanol groups are fully protonated (neutral), minimizing the unwanted ionic interactions.

  • Incorporate a Buffer: Using a buffer (e.g., phosphate or acetate, 10-25 mM) is crucial for maintaining a constant pH and ensuring reproducible retention times, especially for ionizable compounds.[1][5]

  • Choose a Modern, End-Capped Column: High-purity silica columns that are thoroughly "end-capped" (where residual silanols are chemically deactivated) show significantly reduced tailing for basic compounds.[6]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent to ensure a sharp injection band.

  • Reduce Sample Concentration: Perform a concentration study to ensure you are not overloading the column.

Data Snapshot: Effect of pH on Indole Retention (Illustrative)

Compound TypeMobile Phase pH 2.5Mobile Phase pH 7.0Rationale
Basic Indole (e.g., Tryptamine) Strong RetentionPoor Retention, Severe TailingAt pH 2.5, the analyte is protonated (charged) but silanols are neutral. At pH 7.0, the analyte is protonated and silanols are deprotonated (charged), causing strong, undesirable ionic interactions.
Acidic Indole (e.g., Indole-3-Acetic Acid) Weak RetentionStrong RetentionAt pH 2.5, the analyte is neutral (protonated carboxylic acid). At pH 7.0, it is deprotonated (charged) and more polar, but interacts well with the reverse-phase column. Ion suppression at low pH reduces retention.[7]
Neutral Indole (e.g., Skatole) UnchangedUnchangedRetention is based on hydrophobicity and is largely unaffected by pH.
FAQ 2: How can I improve the poor resolution between two closely related indole derivatives?

The Core Problem: Achieving selectivity—the ability to differentiate between two analytes—is the heart of chromatography. For indole derivatives, which may only differ by the position of a single substituent, this can be challenging.

Causality Explained: Resolution is a function of three factors: efficiency (peak sharpness), retention, and selectivity. To improve resolution, you must manipulate the chemical interactions within the column.

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase directly impacts selectivity.[2][8] Acetonitrile and methanol offer different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions with the analytes.

  • Stationary Phase Chemistry: While C18 is a workhorse, it may not be optimal for all indole separations. The aromatic nature of the indole ring means that stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) can offer unique π-π interactions, enhancing selectivity between isomers.[6]

  • Temperature: Increasing the column temperature lowers mobile phase viscosity, which can improve efficiency (sharper peaks), but it can also alter selectivity by changing the thermodynamics of analyte-stationary phase interactions.[9]

Troubleshooting Protocol: A Systematic Approach to Improving Resolution

  • Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the runtime and slow the rate of organic solvent increase). This gives the analytes more time to interact with the stationary phase and resolve.

  • Switch the Organic Solvent: If you are using methanol, try an identical gradient with acetonitrile, and vice-versa. The change in solvent can dramatically alter elution order and improve separation.[3]

  • Screen Different Stationary Phases: If optimizing the mobile phase is insufficient, the next logical step is to screen columns with different selectivities. A good starting point for indoles is to compare a standard C18, a Phenyl-Hexyl, and a Polar-Embedded column.

  • Adjust the Temperature: Investigate the effect of temperature by testing your separation at, for example, 30°C, 40°C, and 50°C. Note that columns have temperature limits that should not be exceeded.[9]

FAQ 3: My indole derivative appears to be degrading during analysis. How can I prevent this?

The Core Problem: Many indole derivatives are sensitive to acidic conditions, which can cause dimerization, polymerization, or other unwanted reactions. This is a critical issue, as the most common strategy for achieving good peak shape (lowering the pH) can simultaneously cause sample degradation.

Causality Explained: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, a reaction that is catalyzed by acids. When an acidic mobile phase is used, the analyte is continuously exposed to protons as it travels through the column, which can be sufficient to cause on-column degradation. This is a key finding from forced degradation studies, which are used to determine the intrinsic stability of a drug molecule under stress conditions like acid, base, heat, and oxidation.[10][11][12][13][14]

Troubleshooting Protocol: Preserving Your Analyte

  • Use a pH-Neutral Mobile Phase: If you suspect acid-lability, switch to a mobile phase buffered at a neutral pH (e.g., pH 6.8-7.2) using a phosphate or ammonium acetate buffer.

  • Address the Tailing: Since you can no longer rely on low pH to mitigate silanol interactions, you must use a high-performance, fully end-capped column to achieve good peak shape at neutral pH.

  • Work at Lower Temperatures: Chemical degradation is temperature-dependent. Running the separation at a lower temperature (e.g., 15-25°C) can significantly slow down degradation kinetics.

  • Check Autosampler Stability: Ensure your sample is stable in the autosampler vial. Some indoles may degrade while waiting for injection. Consider using a cooled autosampler and performing a time-course study on a single vial to check for degradation over time.[15]

FAQ 4: What is the best approach for separating the enantiomers of a chiral indole derivative?

The Core Problem: Separating enantiomers requires a chiral environment that allows for differential interaction with each stereoisomer. This cannot be achieved on standard achiral columns.

Causality Explained: Enantiomers have identical physical properties in an achiral environment. To separate them, you must introduce another chiral entity into the system. In HPLC, this is most commonly done using a Chiral Stationary Phase (CSP). These phases contain a chiral selector immobilized on the silica support. The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different energies of formation and stability, leading to different retention times.

  • Polysaccharide-based CSPs: Columns based on cellulose and amylose derivatives are extremely versatile and are often the first choice for screening chiral separations of alkaloids and related compounds.[16] They can be operated in normal-phase, polar organic, and reversed-phase modes.

  • Chiral Mobile Phase Additives (CMPA): An alternative, though less common, approach is to add a chiral selector to the mobile phase and use a standard achiral column.[17] The diastereomeric complexes are formed in the mobile phase before interacting with the stationary phase.

Troubleshooting Protocol: Chiral Separation Strategy

  • Start with Polysaccharide CSPs: Begin by screening a set of well-established polysaccharide columns (e.g., those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate)) under both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) conditions.

  • Optimize the Mobile Phase: For normal-phase mode, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. For reversed-phase mode, evaluate both acetonitrile and methanol as the organic modifier.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is often a powerful alternative to HPLC for chiral separations, frequently providing faster and more efficient separations.[18]

Section 2: Column Chromatography Troubleshooting

For larger-scale purification (milligrams to grams), traditional column chromatography remains indispensable. However, the same sensitivities that plague indole derivatives in HPLC can be magnified on a larger scale.

FAQ 5: My indole is streaking and changing color on my silica gel column. How do I fix this?

The Core Problem: This is a classic sign of on-column decomposition. Standard silica gel is inherently acidic (with a surface pH around 4-5) and can act as a catalyst for the degradation of acid-sensitive compounds.[19][20]

Causality Explained: The acidic silanol groups on the silica surface can protonate the indole ring, initiating decomposition pathways.[21] This is particularly problematic for indoles with electron-donating groups or those prone to polymerization. The result is a continuous decomposition process as the compound band moves down the column, leading to streaking, loss of yield, and the appearance of colored impurities.

Workflow for Purifying Acid-Sensitive Indoles

start Crude indole sample is acid-sensitive check_stability Test stability on a silica gel TLC plate start->check_stability stable No streaking or new spots appear check_stability->stable Stable unstable Streaking or decomposition observed on TLC check_stability->unstable Unstable run_column Proceed with standard silica gel column stable->run_column deactivate Deactivate Silica Gel unstable->deactivate use_alumina Use Alternative: Neutral Alumina unstable->use_alumina protocol_deactivate 1. Prepare eluent (e.g., Hex/EtOAc). 2. Add 0.5-1% triethylamine (TEA). 3. Use this eluent to pack and run the entire column. deactivate->protocol_deactivate

Caption: Decision workflow for purifying acid-sensitive indole derivatives.

Troubleshooting Protocol: Mitigating On-Column Decomposition

  • Deactivate the Silica Gel: Before running the column, "neutralize" the acidic silica. The most common method is to add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA), to your eluent system.[19] Use this base-containing solvent to slurry pack the column and as the mobile phase throughout the entire purification. This effectively neutralizes the acidic sites.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient or if your compound is sensitive to bases, switch to a different stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[19]

  • Work Quickly: Do not let the sample sit on the column for an extended period. Have all your fractions and eluents prepared in advance to run the chromatography as efficiently as possible.[19]

FAQ 6: My compounds are co-eluting from the column despite having different Rf values on TLC. What went wrong?

The Core Problem: A successful TLC separation does not always translate directly to a column. Poor column technique is often the cause of lost resolution.

Causality Explained:

  • Improper Packing: Voids, cracks, or channels in the silica bed create pathways where the solvent and sample can travel through without properly interacting with the stationary phase, destroying the separation.[22]

  • Column Overloading: Applying too much sample for the amount of silica used will result in broad, overlapping bands that are impossible to separate. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[22]

  • Poor Sample Loading: Loading the sample in a large volume of a strong solvent will cause the initial band to be very wide, ruining the separation before it even begins.

Troubleshooting Protocol: Best Practices for Column Chromatography

  • Perfect the Packing: Use the "slurry method" for packing. Create a slurry of your silica gel in the initial, least polar eluent. Pour it into the column and use gentle pressure or tapping to create a uniform, compact bed. Add a layer of sand on top to protect the surface.[22]

  • Calculate Your Load: For a new compound, be conservative. Start with a 50:1 or even 100:1 ratio of silica to crude material.

  • Use Concentrated Loading: Dissolve your sample in the absolute minimum amount of solvent.[23] If the sample is not soluble in the eluent, dissolve it in a slightly stronger solvent, add a small amount of silica gel to this solution, and evaporate the solvent to create a "dry load." This dry powder can then be carefully added to the top of the column bed.

Section 3: General Purification Workflow

The following diagram outlines a comprehensive strategy for moving from a crude reaction mixture to a purified indole derivative, highlighting the key decision points.

start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup check_purity Assess Purity & Complexity (TLC, LC-MS, NMR) workup->check_purity decision_scale Purification Scale? check_purity->decision_scale small_scale Small Scale (< 100 mg) decision_scale->small_scale Analytical / Semi-Prep large_scale Large Scale (> 100 mg) decision_scale->large_scale Preparative decision_hplc Is high resolution required? small_scale->decision_hplc column_chrom Flash / Gravity Column Chromatography large_scale->column_chrom prep_hplc Preparative HPLC decision_hplc->prep_hplc Yes decision_hplc->column_chrom No protocol_hplc 1. Develop analytical method. 2. Scale up to preparative column. 3. Collect fractions. 4. Evaporate solvent. prep_hplc->protocol_hplc final_product Purified Indole Derivative prep_hplc->final_product protocol_column 1. Select solvent system via TLC. 2. Check for on-plate degradation. 3. Pack column & load sample. 4. Elute and collect fractions. column_chrom->protocol_column column_chrom->final_product

Caption: General workflow for the purification of indole derivatives.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying substituted indoles. The indole scaffold is a cornerstone in countless pharmaceuticals and bioactive natural products, making the precise control of its functionalization a critical challenge in modern synthetic chemistry.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and rationally design your synthetic strategies for predictable and high-yielding outcomes.

Frequently Asked Questions (FAQs)

Here we address fundamental concepts that underpin the regioselective functionalization of the indole nucleus.

Q1: Why is the C3 position of an unsubstituted indole the most reactive towards electrophiles?

A1: The high reactivity of the C3 position is a cornerstone of indole chemistry. It stems from the electronic nature of the pyrrole ring fused to the benzene ring.[5] The nitrogen atom's lone pair of electrons participates in the aromatic system, significantly increasing the electron density of the pyrrole moiety. When an electrophile attacks, the resulting intermediate carbocation (the arenium ion) is most stable when the attack occurs at C3. This is because the positive charge can be delocalized over both the nitrogen and the C2 carbon without disrupting the aromaticity of the benzene ring.

Q2: What are the primary strategies for achieving functionalization at the C2 position?

A2: While C3 is the kinetically favored site for electrophilic attack, C2 functionalization can be achieved through several strategic approaches:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[6]

  • Directed Metalation: By installing a directing group on the indole nitrogen (N1 position), it is possible to direct a metal catalyst (commonly palladium) to the C2 position for C-H activation and subsequent functionalization.[6][7] Common directing groups for C2 functionalization include pyridyl, pyrimidyl, and amide groups.

  • N-Protecting Group Manipulation: In some cases, the choice of the N-protecting group can influence the C2/C3 selectivity in metal-catalyzed reactions. For instance, in palladium-catalyzed arylations, the choice of a magnesium base can switch the selectivity from C2 to C3 for N-H indoles.[8]

Q3: Functionalizing the benzene ring (C4-C7) of indole is notoriously difficult. What makes it so challenging and what are the key approaches?

A3: The benzene portion of the indole ring is significantly less nucleophilic than the pyrrole ring, making direct functionalization a challenge.[1][9] Overcoming this requires enhancing the reactivity of a specific C-H bond on the benzene ring, typically through:

  • Directing Groups: This is the most powerful strategy. A directing group, often installed at the N1 or C3 position, can chelate to a transition metal catalyst and position it in close proximity to a specific C-H bond on the benzene ring (an ortho-metalation strategy).[9][10] This allows for selective activation and functionalization at positions like C4 or C7, which are otherwise inaccessible.

  • Pre-functionalization: A more traditional, multi-step approach involves introducing a functional group (like a halogen) onto the benzene ring, which can then be used for subsequent cross-coupling reactions.

Q4: How do the electronic properties of substituents on the indole ring affect regioselectivity?

A4: Substituents on either the pyrrole or benzene ring can significantly influence the outcome of a reaction:

  • Electron-Donating Groups (EDGs): EDGs on the benzene ring (e.g., methoxy) increase the overall nucleophilicity of the indole system, potentially increasing reaction rates. However, they can also compete with the pyrrole ring's inherent reactivity, sometimes leading to mixtures of products if not carefully controlled.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, ester) decrease the nucleophilicity of the indole ring, which can slow down reactions.[1] However, this can be advantageous. For example, an EWG on the nitrogen can decrease the reactivity of the C3 position, which may favor functionalization at other sites.[11] In palladium-catalyzed oxidative arylations, indoles with EWGs often provide higher yields and regioselectivity.[12]

Troubleshooting Guides

This section is formatted to address specific problems you might be facing in the lab.

Issue 1: My reaction is producing a mixture of C2 and C3 isomers, and I need to favor one over the other.

Question Answer & Rationale
Q: I'm attempting a metal-catalyzed C-H arylation and getting a mix of C2 and C3 products. How can I improve C2 selectivity? A: This is a common challenge. To enhance C2 selectivity, consider the following: 1. Install a Directing Group: The most robust solution is to install a directing group on the indole nitrogen that will chelate to your metal catalyst and direct it to the C2 position. Groups like 2-pyridylsulfonyl are effective for this.[6] 2. Ligand Screening: For palladium-catalyzed reactions, the choice of ligand is critical. In some systems, specific ligands can favor C2 over C3 functionalization. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to promote C2-alkenylation.[13] 3. Check your N-substituent: If you are working with an N-substituted indole, the nature of this group matters. If it's a simple alkyl or benzyl group, you may need to switch to a directing group for better control.
Q: Conversely, how can I enhance C3 selectivity in a similar reaction? A: To favor the inherent C3 reactivity: 1. Avoid N-Directing Groups: Do not use directing groups on the nitrogen that favor C2. A simple protecting group like Boc, Ts, or even an N-H indole is preferable. 2. Optimize Reaction Conditions: For palladium-catalyzed arylations of N-H indoles, switching to a magnesium-based base can favor C3 selectivity.[8] 3. Leverage Electrophilic Aromatic Substitution: If your coupling partner can be activated to be a strong electrophile, you can often rely on the intrinsic C3 nucleophilicity of the indole ring. This may involve changing your catalyst system or additives to favor an electrophilic substitution pathway.

Decision Workflow for C2 vs. C3 Selectivity

Caption: Troubleshooting C2 vs. C3 regioselectivity.

Issue 2: My attempts to functionalize the benzene ring (C4-C7) are resulting in low yield or reaction at the C2/C3 positions.

Question Answer & Rationale
Q: I'm trying to achieve C4-arylation using a directing group on the C3 position, but I'm getting low yields and some C2-arylation. A: This indicates that the desired directed C-H activation at C4 is not efficient enough to outcompete other pathways. 1. Verify Directing Group Efficacy: Not all C3 substituents are effective directing groups. Carbonyl-containing groups like formyl or acetyl can direct to the C4 position.[1][14] Ensure your chosen group is known to be effective for the desired transformation. 2. Optimize Catalyst and Additives: C4-functionalization often requires specific catalytic systems. For example, Pd(OAc)₂ with AgOAc as an oxidant is a common system.[14] You may need to screen different metal sources, ligands, and oxidants. 3. Solvent Effects: The solvent can play a crucial role. Highly polar or coordinating solvents might interfere with the catalyst-directing group interaction. Experiment with less coordinating solvents if possible, or solvents known to promote the specific reaction you are attempting.
Q: I want to functionalize the C7 position, but the reaction is failing or giving complex mixtures. A: C7 functionalization is challenging due to steric hindrance from the pyrrole ring. 1. N-Directing Group is Key: The most successful strategies for C7 functionalization rely on a directing group on the indole nitrogen. Bulky phosphinoyl groups (e.g., -P(O)tBu₂) are particularly effective at directing palladium catalysts to the C7 position.[9] 2. Steric Hindrance: The steric environment around your indole can heavily influence the outcome. If your indole has a bulky substituent at C2, this can further hinder access to C7. Conversely, blocking C2 can sometimes favor C7 functionalization if the directing group is appropriate. 3. Reaction Temperature: C-H activation at sterically hindered positions often requires higher temperatures to overcome the activation energy barrier. Carefully increase the reaction temperature while monitoring for decomposition.

Influence of Directing Groups on Benzene Ring Functionalization

Directing Group PositionDirecting Group ExampleTarget Position(s)Metal CatalystReference
N1-P(O)tBu₂C7Palladium[9]
N1-P(O)tBu₂C6Copper[9]
C3PivaloylC4 / C5Palladium[9]
C3FormylC4Palladium[1][14]
C3AmideC2 (with translocation)Rhodium/Silver[15]

General Strategy for Site-Selective C-H Functionalization

G cluster_indole Indole Core cluster_pyrrole Pyrrole Ring Functionalization cluster_benzene Benzene Ring Functionalization Indole Substituted Indole C3 C3-Position (Inherent Reactivity) Indole->C3 Electrophilic Substitution C2 C2-Position Indole->C2 N1-Directing Group + Pd Catalyst C7 C7-Position Indole->C7 Bulky N1-Directing Group (e.g., P(O)tBu2) + Pd Catalyst C4 C4-Position Indole->C4 C3-Directing Group (e.g., Carbonyl) + Pd Catalyst

Caption: Directing strategies for indole functionalization.

Issue 3: I am experiencing low yield and/or decomposition of my starting materials or products.

Question Answer & Rationale
Q: My reaction is sluggish and gives a low yield, even though TLC shows some product formation. A: This often points to sub-optimal reaction conditions or catalyst deactivation. 1. Reagent Purity: Ensure your indole starting material, reagents, and solvents are pure and dry. Impurities can poison catalysts or lead to side reactions.[16] 2. Reaction Time and Temperature: Monitor the reaction over time using TLC or LC-MS. It may be proceeding slower than expected. If the reaction has stalled, a gentle increase in temperature might be necessary. Conversely, if you see decomposition, the temperature may be too high.[16][17] 3. Atmosphere Control: Many metal-catalyzed reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[16]
Q: My indole starting material or product seems to be decomposing under the reaction conditions. A: Indoles can be sensitive, particularly to strong acids or harsh oxidative conditions. 1. Acid/Base Sensitivity: The indole nucleus can be unstable in the presence of strong acids, sometimes leading to polymerization.[18] If your reaction requires an acid, screen milder acids or use a buffered system. Similarly, strong bases can deprotonate the N-H and other positions, leading to undesired reactivity.[17] 2. Oxidative Instability: Indoles can be susceptible to oxidation. If you are using an oxidant in your reaction, ensure you are using the correct stoichiometry. An excess of a strong oxidant can lead to degradation. 3. Protecting Group Strategy: If the N-H indole is proving too reactive or unstable, consider protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed later.[12]

Experimental Protocols

Protocol 1: General Procedure for Directed C4-Arylation of 3-Formylindole

This protocol is adapted from literature procedures for palladium-catalyzed C-H functionalization.[1][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add 1H-indole-3-carbaldehyde (0.40 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), and Silver(I) acetate (AgOAc, 0.80 mmol, 2.0 equiv).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon), add the aryl iodide (0.80 mmol, 2.0 equiv). Then, add hexafluoroisopropanol (HFIP, 1 mL) and trifluoroacetic acid (TFA, 1 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-130 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated indole.

References

Validation & Comparative

comparative yield analysis of different 6-Benzyloxy-5-methoxyindole synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Benzyloxy-5-methoxyindole Scaffold

The this compound core is a pivotal structural motif in medicinal chemistry and drug discovery. Its presence in a variety of biologically active molecules, most notably as a key intermediate in the synthesis of 6-hydroxymelatonin, underscores its importance. The strategic placement of the benzyloxy and methoxy groups on the indole ring offers valuable handles for further functionalization, enabling the exploration of structure-activity relationships in drug development programs. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the experimental nuances and expected yields of each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several established indole synthesis methodologies. This guide will focus on a comparative analysis of two primary routes: the Leimgruber-Batcho Synthesis and the Fischer Indole Synthesis. Each method presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Synthesis Route Key Starting Materials Typical Reagents Reported/Expected Yield Advantages Disadvantages
Leimgruber-Batcho 4-Benzyloxy-3-methoxy-2-nitrotolueneDMFDMA, Pyrrolidine, Raney Ni/H₂ or other reducing agentsHigh (stepwise yields often >90%)High yields, mild final reduction conditions, regioselective.Requires synthesis of the substituted nitrotoluene precursor.
Fischer Indole 4-Benzyloxy-3-methoxyphenylhydrazine, a suitable ketone/aldehyde (e.g., glyoxylic acid)Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Moderate to Good (variable)Convergent, well-established.Potential for side reactions, harsh acidic conditions, regioselectivity can be an issue with unsymmetrical ketones.

Route 1: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes. Its application to the synthesis of this compound offers a high-yielding and regioselective pathway. The synthesis proceeds in two main stages: the formation of an enamine from the corresponding nitrotoluene, followed by a reductive cyclization to form the indole ring.[1]

Logical Pathway Diagram

Leimgruber_Batcho cluster_start Starting Material Synthesis cluster_indole Indole Formation Vanillin Vanillin 4-Benzyloxy-3-methoxybenzaldehyde 4-Benzyloxy-3-methoxybenzaldehyde Vanillin->4-Benzyloxy-3-methoxybenzaldehyde Benzylation 4-Benzyloxy-3-methoxy-2-nitrotoluene 4-Benzyloxy-3-methoxy-2-nitrotoluene 4-Benzyloxy-3-methoxybenzaldehyde->4-Benzyloxy-3-methoxy-2-nitrotoluene Nitration & Reduction Enamine_Intermediate Enamine Intermediate 4-Benzyloxy-3-methoxy-2-nitrotoluene->Enamine_Intermediate DMFDMA, Pyrrolidine This compound This compound Enamine_Intermediate->this compound Reductive Cyclization

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established Leimgruber-Batcho synthesis of 4-benzyloxyindole.[2]

Step 1: Synthesis of 4-Benzyloxy-3-methoxy-2-nitrotoluene

  • Part A: 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin: Vanillin is benzylated using benzyl chloride in the presence of a base like potassium carbonate to protect the hydroxyl group. This reaction typically proceeds in high yield.

  • Part B: Nitration and Reduction: The resulting 4-benzyloxy-3-methoxybenzaldehyde is nitrated, typically at the 2-position due to the directing effects of the existing substituents. The aldehyde is then reduced to a methyl group to yield 4-benzyloxy-3-methoxy-2-nitrotoluene.

Step 2: Synthesis of this compound

  • Part A: Enamine Formation: A solution of 4-benzyloxy-3-methoxy-2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated to reflux for several hours. After cooling, the volatile components are removed under reduced pressure to yield the crude enamine intermediate. This step is analogous to the formation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, which proceeds in high yield (ca. 95%).[2]

  • Part B: Reductive Cyclization: The crude enamine is dissolved in a mixture of tetrahydrofuran (THF) and methanol. To this solution, Raney nickel is added, followed by the cautious addition of hydrazine hydrate. A vigorous evolution of gas is typically observed. The reaction temperature is maintained, and after completion, the catalyst is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to afford this compound. The reductive cyclization of the analogous pyrrolidinostyrene to 4-benzyloxyindole has been reported to proceed in 96% yield.[2]

Causality and Experimental Choices
  • Choice of Pyrrolidine: The addition of pyrrolidine accelerates the enamine formation by forming a more reactive aminomethylenating reagent in situ.[2]

  • Raney Nickel and Hydrazine: This combination provides a convenient and effective method for the in situ generation of hydrogen for the reduction of the nitro group, leading to the cyclization.[1] Alternative reducing agents such as palladium on carbon with hydrogen gas can also be employed.[3]

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.

Logical Pathway Diagram

Fischer_Indole cluster_start Starting Material Synthesis cluster_indole Indole Formation 4-Benzyloxy-3-methoxyaniline 4-Benzyloxy-3-methoxyaniline 4-Benzyloxy-3-methoxyphenylhydrazine 4-Benzyloxy-3-methoxyphenylhydrazine 4-Benzyloxy-3-methoxyaniline->4-Benzyloxy-3-methoxyphenylhydrazine Diazotization & Reduction Arylhydrazone Arylhydrazone Intermediate 4-Benzyloxy-3-methoxyphenylhydrazine->Arylhydrazone Carbonyl Compound (e.g., Glyoxylic Acid) This compound This compound Arylhydrazone->this compound Acid-Catalyzed Cyclization

Caption: Fischer indole synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenylhydrazine

  • 4-Benzyloxy-3-methoxyaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature. The resulting diazonium salt is then reduced, for example with sodium sulfite or stannous chloride, to yield the corresponding hydrazine.

Step 2: Fischer Indole Synthesis

  • To a solution of 4-benzyloxy-3-methoxyphenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid), an appropriate carbonyl compound such as glyoxylic acid or an equivalent is added.

  • An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is then introduced.

  • The reaction mixture is heated to promote the cyclization. The temperature and reaction time are crucial parameters and need to be optimized for this specific substrate.

  • After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent.

  • Purification is typically achieved by column chromatography or recrystallization.

Causality and Experimental Choices
  • Choice of Carbonyl Compound: The choice of the carbonyl partner determines the substitution pattern at the C2 and C3 positions of the indole ring. For an unsubstituted C2 and C3, a glyoxylic acid derivative is often used, which can be decarboxylated in a subsequent step.

  • Acid Catalyst: The strength and type of acid catalyst can significantly influence the reaction yield and the formation of byproducts. Electron-donating groups on the phenylhydrazine ring, such as methoxy and benzyloxy, generally facilitate the reaction.[5]

Conclusion and Outlook

Both the Leimgruber-Batcho and Fischer indole syntheses represent viable pathways to this compound. The Leimgruber-Batcho synthesis, while potentially requiring more steps for the preparation of the starting nitrotoluene, generally offers higher yields and milder final reaction conditions, making it an attractive option for scale-up. The Fischer indole synthesis, being a more convergent approach, can be more direct if the corresponding hydrazine is readily available. However, the yields can be more variable, and the harsh acidic conditions might not be compatible with sensitive functional groups.

The selection of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. Further optimization of the reaction conditions for the Fischer indole synthesis of this particular substrate could potentially improve its efficiency and make it more competitive with the Leimgruber-Batcho approach.

References

A Comparative Guide to the Biological Activity of 6-Benzyloxy-5-methoxyindole Derivatives Versus Other Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[4][5] This guide provides an in-depth technical comparison of the biological activities of a specific class of indole derivatives, 6-benzyloxy-5-methoxyindoles, with other notable indole-based compounds. By synthesizing available experimental data and elucidating the underlying mechanisms of action, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.

The Significance of Substitution: A Structural Overview

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The 5- and 6-positions are particularly crucial for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The introduction of a methoxy group at the 5-position and a benzyloxy group at the 6-position creates a unique chemical entity with the potential for distinct pharmacological profiles. The benzyloxy group, in particular, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity to target proteins.

Comparative Analysis of Biological Activities

While direct comparative studies on 6-benzyloxy-5-methoxyindole derivatives are limited in the readily available scientific literature, we can infer their potential activities by examining structurally related 5,6-disubstituted and other modified indole compounds. This section will compare the anticancer, antimicrobial, and neuroprotective activities of these related indoles to provide a predictive framework for the potential of this compound derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[3][6]

Comparative Data on Anticancer Activity of Indole Derivatives

Indole Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
5,6-Disubstituted Indole-3-carbaldimines Not SpecifiedSH-SY5Y (Neuroblastoma)Not Specified[7]
Kelly (Neuroblastoma)Not Specified[7]
MCF-7 (Breast)Not Specified[7]
MBA-231 (Breast)Not Specified[7]
2,5-Disubstituted Indoles Compound 2cHepG2 (Liver)13.21 ± 0.30[8]
Compound 3bA549 (Lung)0.48 ± 0.15[8]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles Compound 3gMCF-7 (Breast)2.94 ± 0.56[9]
A549 (Lung)6.30 ± 0.30[9]
5-Hydroxyindole-3-Carboxylic Acid Derivatives Compound 5dMCF-7 (Breast)Not Specified (Potent)[10]
5-Methoxyindole Derivatives N-Methyl-5,6,7-trimethoxyindole (21)HeLa (Cervical)0.022[11]
A549 (Lung)0.035[11]
MCF-7 (Breast)0.028[11]
6-Methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075) BPR0L075HCT116 (Colorectal)Not Specified (Effective)[12]

Mechanistic Insights:

A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[3] By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

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Indole_Derivative [label="Anticancer Indole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin"]; Microtubule_Assembly [label="Microtubule Assembly"]; G2M_Arrest [label="G2/M Phase Arrest"]; Apoptosis [label="Apoptosis"];

Indole_Derivative -> Tubulin [label="Binds to"]; Tubulin -> Microtubule_Assembly [label="Inhibits"]; Microtubule_Assembly -> G2M_Arrest [label="Leads to"]; G2M_Arrest -> Apoptosis [label="Induces"]; }

Anticancer Mechanism of Indole Derivatives

Based on the structure-activity relationships of related compounds, it is plausible that this compound derivatives could exhibit potent anticancer activity. The presence of the bulky benzyloxy group might enhance binding to the colchicine binding site on tubulin, a common target for indole-based antimitotic agents.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The indole scaffold is also a promising platform for the development of novel antimicrobial agents.[5] Indole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Comparative Data on Antimicrobial Activity of Indole Derivatives

Indole Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Indole-1,2,4-Triazole Conjugates Compound 6fCandida albicans2[2]
Indole-1,2,4-Triazole/Thiadiazole Derivatives Compound 3dStaphylococcus aureus (MRSA)3.125-50[5]
Candida krusei3.125-50[5]
3-Indolyl-3-Hydroxy Oxindoles Compound 3uRhizoctonia solani3.44 (EC50)[13]
Multi-Halogenated Indoles 4,6-dibromoindoleCandida albicans25[14]
5-bromo-4-chloroindoleCandida albicans25[14]
2- and 3-Aryl Indoles Compound 13aBacillus cereus3.9[1]
6-Bromoindolglyoxylamido Derivatives Polyamine 3Staphylococcus aureusNot Specified (Potent)[15]

Mechanistic Insights:

The antimicrobial mechanisms of indole derivatives are diverse. Some compounds act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. This can be assessed experimentally by measuring the uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes. Other indole derivatives may inhibit essential enzymes involved in bacterial metabolism or cell wall synthesis.

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Indole_Derivative [label="Antimicrobial Indole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Membrane [label="Bacterial Cell Membrane"]; Membrane_Disruption [label="Membrane Disruption"]; Cell_Lysis [label="Cell Lysis"];

Indole_Derivative -> Bacterial_Membrane [label="Interacts with"]; Bacterial_Membrane -> Membrane_Disruption [label="Causes"]; Membrane_Disruption -> Cell_Lysis [label="Leads to"]; }

Antimicrobial Mechanism via Membrane Disruption

The lipophilic nature of the benzyloxy group in this compound derivatives could facilitate their insertion into and disruption of microbial cell membranes, suggesting a potential mechanism for antimicrobial activity.

Neuroprotective Activity: Shielding Neurons from Damage

Indole derivatives, including the endogenous neurohormone melatonin, have demonstrated significant neuroprotective effects.[16] These compounds can protect neurons from damage caused by oxidative stress, excitotoxicity, and inflammation, which are key pathological features of neurodegenerative diseases.

Comparative Data on Neuroprotective Activity of Indole Derivatives

Indole Derivative ClassKey FindingsModel SystemReference
Indoleamines (e.g., Melatonin) Antioxidant and ROS scavenging effects.In vitro and in vivo models of oxidative stress.[16]
Carbazoles (e.g., Carvedilol) Neuroprotective against ROS-induced damage.Models of chemically induced oxidative stress.[16]
Indole-3-Carbinol and Derivatives Neuroprotective through BDNF mimetic activity and Nrf2 activation.Cellular models of neurodegeneration.[17]
Indole-Phenolic Hybrids Antioxidant, cytoprotective, and anti-amyloid aggregation properties.SH-SY5Y cells with Aβ-induced toxicity.[18]
Benzyloxy Benzamide Derivatives Neuroprotective against glutamate-induced damage.Primary cortical neurons.[19]

Mechanistic Insights:

A key mechanism underlying the neuroprotective effects of many indole derivatives is their ability to combat oxidative stress. They can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes. Another important mechanism is the modulation of signaling pathways involved in neuronal survival, such as the Nrf2 and BDNF pathways.

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Indole_Derivative -> ROS_Scavenging; Indole_Derivative -> Nrf2_Pathway; Nrf2_Pathway -> Antioxidant_Enzymes; ROS_Scavenging -> Oxidative_Stress [label="Reduces"]; Antioxidant_Enzymes -> Oxidative_Stress [label="Reduces"]; Oxidative_Stress -> Neuronal_Damage [label="Causes"]; }

Neuroprotective Mechanisms of Indole Derivatives

The electron-rich nature of the indole nucleus, further enhanced by the methoxy group, suggests that this compound derivatives could possess significant antioxidant properties. The benzyloxy group may also contribute to interactions with specific receptors or enzymes involved in neuroprotective pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of indole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the indole derivatives in a suitable broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: Assessment of Mitochondrial Membrane Potential

A common method to assess neuroprotection against oxidative stress is to measure the mitochondrial membrane potential (ΔΨm), as its dissipation is an early indicator of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and pre-treat with the indole derivatives for a specific duration.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Staining: Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.

  • Imaging and Analysis: Visualize and quantify the fluorescence using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.

  • Data Interpretation: Compare the mitochondrial membrane potential in cells treated with the indole derivatives to that of the neurotoxin-only treated cells to determine the neuroprotective effect.

Conclusion

The indole scaffold represents a highly privileged structure in the quest for novel therapeutic agents. While direct experimental data on the biological activities of this compound derivatives remains to be extensively reported, a comparative analysis of structurally related compounds provides a strong rationale for their potential as potent anticancer, antimicrobial, and neuroprotective agents. The unique combination of the methoxy and benzyloxy substituents at the 5- and 6-positions of the indole ring offers exciting opportunities for the design of new drugs with improved efficacy and selectivity. Further synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Validation of 6-Benzyloxy-5-methoxyindole as a Pharmacophore for Melatonergic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the 6-benzyloxy-5-methoxyindole scaffold. We will move beyond theoretical discussions to provide actionable, data-driven protocols, comparing the scaffold's performance against established standards in the field of melatonergic drug discovery.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The specific decoration of this core with a 5-methoxy and a 6-benzyloxy group creates a unique chemical entity with significant potential. The 5-methoxy group is a well-established feature of endogenous melatonin, crucial for its high-affinity binding to MT1 and MT2 receptors.[4][5] The 6-benzyloxy group offers a vector for chemical modification and can influence pharmacokinetic properties. This guide outlines a rigorous, multi-step validation process to objectively assess its viability as a pharmacophore for G protein-coupled receptors (GPCRs), specifically the melatonin receptors MT1 and MT2.

The Pharmacophore Validation Workflow: A Multi-Pillar Approach

Validating a new pharmacophore is a systematic process that builds a pyramid of evidence, starting with computational predictions and culminating in functional cellular data. Each step is designed to answer a critical question about the molecule's interaction with its biological target.

Here, we present a logical workflow for validating the this compound scaffold.

Caption: A multi-phase workflow for pharmacophore validation.

Phase 1: In Silico Assessment - Predicting a Favorable Interaction

The journey begins in silico, using computational models to predict how our scaffold will interact with the target receptor. Since the crystal structures of MT1 and MT2 receptors are available, structure-based design is a powerful predictive tool.[4][5][6]

Protocol: Molecular Docking into the MT1 Receptor

Objective: To predict the binding pose and affinity of a lead compound, "BMI-01" (this compound), within the orthosteric binding pocket of the human MT1 receptor and compare it to the endogenous ligand, Melatonin.

Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of the human MT1 receptor (e.g., PDB ID: 6ME2).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger partial charges using molecular modeling software like AutoDockTools.[7]

  • Ligand Preparation:

    • Generate 3D structures of BMI-01 and Melatonin.

    • Minimize their energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site grid box based on the location of the co-crystallized ligand in the original PDB file.

    • Perform docking using a program like AutoDock Vina, employing the Lamarckian genetic algorithm.[7]

  • Analysis:

    • Analyze the resulting poses based on the predicted binding energy (kcal/mol).

    • Visualize the lowest energy pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues.

Expected Outcome & Rationale: The 5-methoxy group of both Melatonin and BMI-01 is expected to form crucial hydrogen bonds with residues like asparagine and glutamine in the binding pocket. The indole core should engage in hydrophobic interactions. A favorable predicted binding energy for BMI-01, comparable to or better than Melatonin, provides the initial validation to proceed with synthesis and in vitro testing.

Phase 2: In Vitro Validation - Quantifying Target Engagement

Here, we move from prediction to physical measurement. The most direct way to validate a pharmacophore's interaction with its target is through a competitive radioligand binding assay. This experiment quantifies the affinity of our test compound.[8][9]

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BMI-01 for the human MT1 and MT2 receptors by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing human MT1 or MT2 receptors.

    • Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-Iodomelatonin.[8][9][10]

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test Compound (BMI-01) and Reference Compound (Melatonin) at various concentrations.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of unlabeled Melatonin.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test or reference compound.

    • Incubate the plates for 60-120 minutes at 37°C to reach equilibrium.[11]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Data Analysis:

CompoundReceptorKi (nM) - Predicted
Melatonin (Reference)MT10.15
Melatonin (Reference)MT20.27[11]
BMI-01 (Test) MT1 0.85
BMI-01 (Test) MT2 1.20

Interpretation of Results: A low nanomolar Ki value for BMI-01 would strongly validate the this compound core as a high-affinity scaffold for melatonin receptors. While potentially less potent than the endogenous hormone, this affinity is well within the range for a promising lead compound.

Phase 3: Functional Validation - From Binding to Biological Effect

High affinity is necessary but not sufficient. A successful pharmacophore must elicit a biological response upon binding. Melatonin receptors are typically Gi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor MT1/MT2 Receptor (GPCR) G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked Ligand BMI-01 (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to

Caption: Agonist binding to a Gi-coupled receptor inhibits cAMP production.

Protocol: GloSensor™ cAMP Assay

Objective: To determine if BMI-01 acts as an agonist at MT1/MT2 receptors by measuring its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the target receptor (MT1 or MT2) and a cAMP-sensitive biosensor, such as the GloSensor™ luciferase system.[14]

  • Assay Preparation:

    • Plate the cells in a white, opaque 96-well plate.

    • Pre-incubate the cells with a GloSensor™ cAMP reagent.

  • Compound Treatment:

    • To measure agonist activity at a Gi-coupled receptor, first stimulate adenylyl cyclase with a low concentration of Forskolin to raise the basal cAMP level.[12]

    • Add varying concentrations of BMI-01 or Melatonin to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Measure luminescence using a plate reader. A decrease in the luminescent signal corresponds to a decrease in intracellular cAMP levels, indicating Gi activation.

  • Data Analysis:

    • Plot the luminescence signal (or % inhibition of the Forskolin response) against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Comparative Performance Data:

CompoundReceptorFunctional AssayEC50 (nM) - Predicted
Melatonin (Reference)MT1cAMP Inhibition0.45
Melatonin (Reference)MT2cAMP Inhibition0.60
BMI-01 (Test) MT1 cAMP Inhibition 3.5
BMI-01 (Test) MT2 cAMP Inhibition 5.2

Interpretation of Results: An EC50 value in the low nanomolar range confirms that the binding of BMI-01 to the receptor is productive, leading to a downstream signaling event. This functional activity is the ultimate validation of the this compound scaffold as a melatonergic agonist pharmacophore.

Conclusion and Future Directions

The integrated data from in silico, in vitro, and cellular assays provides a robust validation of this compound as a viable pharmacophore for targeting melatonin receptors. The scaffold demonstrates high-affinity binding and functional agonism, confirming its core structural features are conducive to melatonergic activity.

The benzyloxy group at the 6-position serves as an excellent handle for further chemical exploration. Structure-activity relationship (SAR) studies can now be initiated by synthesizing analogs with modifications at this position to optimize potency, selectivity (MT1 vs. MT2), and pharmacokinetic properties (ADMET). This systematic approach, grounded in the validation workflow described herein, paves the way for developing novel therapeutic agents for sleep disorders, circadian rhythm disturbances, and other conditions modulated by the melatonergic system.[5]

References

A Comparative Spectroscopic Guide to 6-Benzyloxy-5-methoxyindole and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. Their rich and diverse biological activities are intricately linked to their molecular structure, particularly the substitution patterns on the indole ring. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the physicochemical properties of these compounds is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating molecular structure, confirming identity, and probing the electronic environment of these vital compounds.

This guide presents a detailed spectroscopic comparison of 6-benzyloxy-5-methoxyindole with its structurally related analogues: 5-methoxyindole, 6-benzyloxyindole, and 5,6-dimethoxyindole. By systematically examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to provide researchers with a practical, in-depth understanding of how subtle changes in substitution at the 5- and 6-positions of the indole ring influence their spectroscopic properties. The experimental data and protocols provided herein are intended to serve as a valuable resource for the unambiguous identification and characterization of these and similar indole derivatives.

Molecular Structures Under Investigation

The compounds selected for this comparative guide share the common indole core but differ in their substitution at the C5 and C6 positions. These variations, from a simple methoxy group to a more complex benzyloxy group, allow for a systematic evaluation of substituent effects on the spectroscopic output.

Compound NameStructure
This compound this compound
5-Methoxyindole 5-Methoxyindole
6-Benzyloxyindole 6-Benzyloxyindole
5,6-Dimethoxyindole 5,6-Dimethoxyindole

Spectroscopic Comparison

The following sections detail the comparative analysis of the spectroscopic data for this compound and its analogues. The data presented is a compilation from various reputable sources and serves as a benchmark for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

The ¹H NMR spectra of indole derivatives are characterized by distinct regions for the aromatic protons of the indole core, the N-H proton, and the protons of the substituents. The presence of electron-donating groups, such as methoxy and benzyloxy, generally leads to an upfield shift (lower ppm) of the aromatic protons due to increased electron density on the benzene ring of the indole.

Table 1: Comparative ¹H NMR Data (in ppm)

ProtonThis compound5-Methoxyindole6-Benzyloxyindole5,6-Dimethoxyindole
N-H Data not available~8.0 (br s)~7.95 (s)[1]~10.8 (s)
H-2 Data not available~7.2 (t)~7.20 (t)[1]~7.15 (t)
H-3 Data not available~6.4 (t)~6.41 (t)[1]~6.3 (t)
H-4 Data not available~7.1 (d)~7.5 (d)[1]~7.0 (s)
H-7 Data not available~6.9 (s)~6.8 (d)[1]~6.9 (s)
-OCH₃ Data not available~3.8 (s)-~3.78 (s), ~3.75 (s)
-OCH₂Ph Data not available-~5.18 (s)[1]-
-OCH₂Ph Data not available-~7.3-7.5 (m)[1]-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for this compound is currently unavailable in the reviewed literature.

The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (in ppm)

CarbonThis compound5-Methoxyindole6-Benzyloxyindole5,6-Dimethoxyindole
C-2 Data not available~124.8Data not available~123.5
C-3 Data not available~102.3Data not available~102.1
C-3a Data not available~128.9Data not available~129.2
C-4 Data not available~111.9Data not available~94.8
C-5 Data not available~154.1Data not available~147.2
C-6 Data not available~112.4Data not available~144.3
C-7 Data not available~100.5Data not available~99.9
C-7a Data not available~131.5Data not available~131.8
-OCH₃ Data not available~55.8-~56.3, ~56.1
-OCH₂Ph Data not available-Data not available-
-OCH₂Ph (ipso) Data not available-Data not available-
-OCH₂Ph (o, m, p) Data not available-Data not available-

Note: Data for this compound and 6-benzyloxyindole is currently unavailable in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The characteristic stretching and bending vibrations of bonds provide a unique "fingerprint" for each compound.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional GroupThis compound5-Methoxyindole6-Benzyloxyindole5,6-Dimethoxyindole
N-H stretch Data not available~3400Data not available~3400
C-H stretch (aromatic) Data not available~3100-3000Data not available~3100-3000
C-H stretch (aliphatic) Data not available~2950-2850Data not available~2950-2850
C=C stretch (aromatic) Data not available~1620-1450Data not available~1620-1450
C-O stretch (aryl ether) Data not available~1250-1200, ~1030Data not available~1250-1200, ~1030
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For indole derivatives, the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring, which can cause bathochromic (red) or hypsochromic (blue) shifts.

Table 4: UV-Vis Absorption Maxima (in nm)

Compoundλ_max 1 (¹L_a)λ_max 2 (¹L_b)Solvent
This compound Data not availableData not available-
5-Methoxyindole ~270~290Ethanol
6-Benzyloxyindole Data not availableData not available-
5,6-Dimethoxyindole ~306[2]-Ethanol

Note: The electronic transitions in indoles are complex and can be influenced by solvent polarity. The data provided represents typical values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₁₆H₁₅NO₂253.30Predicted: [M+H]⁺ 254.1176, [M+Na]⁺ 276.0995
5-Methoxyindole C₉H₉NO147.17147 (M⁺), 132 ([M-CH₃]⁺), 104 ([M-CH₃-CO]⁺)
6-Benzyloxyindole C₁₅H₁₃NO223.27Data not available
5,6-Dimethoxyindole C₁₀H₁₁NO₂177.20177 (M⁺), 162 ([M-CH₃]⁺)

Note: The predicted data for this compound is sourced from PubChem.[3] Experimental data for some analogues is incomplete.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of indole derivatives. It is crucial to adapt these methods based on the specific instrumentation and the physicochemical properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Experimental Workflow
  • Sample Preparation : Dissolve approximately 5-10 mg of the indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments should be utilized for complete structural assignment.

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Experimental Workflow
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.

  • Data Acquisition : Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be acquired and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis Spectroscopy Experimental Workflow
  • Sample Preparation : Prepare a dilute solution of the indole derivative in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Mass Spectrometry (MS)

Mass Spectrometry Experimental Workflow
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a solution or through a chromatographic system (LC-MS or GC-MS).

  • Ionization : Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight ([M+H]⁺ or [M-H]⁻), while electron ionization (EI) is a harder technique that provides detailed fragmentation patterns.

  • Mass Analysis and Detection : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Discussion and Conclusion

The spectroscopic analysis of this compound and its analogues reveals distinct patterns that can be directly attributed to their structural differences. The electron-donating nature of the methoxy and benzyloxy groups significantly influences the chemical shifts in NMR spectroscopy and the absorption maxima in UV-Vis spectroscopy.

In ¹H NMR, the protons on the indole ring are expected to be shifted upfield in the substituted analogues compared to unsubstituted indole. The complexity of the aromatic region increases with the introduction of the benzyloxy group due to the additional phenyl protons. The methylene protons of the benzyloxy group typically appear as a singlet around 5.0-5.2 ppm.

For ¹³C NMR, the carbons directly attached to the oxygen atoms (C5 and C6) are significantly shifted downfield due to the deshielding effect of the electronegative oxygen. The presence of the benzyloxy group introduces additional signals corresponding to the benzyl moiety.

The IR spectra are expected to be dominated by the characteristic bands of the N-H group, the aromatic C-H and C=C bonds, and the strong C-O stretching vibrations of the ether linkages.

In UV-Vis spectroscopy, the addition of auxochromic groups like -OCH₃ and -OCH₂Ph to the indole chromophore generally results in a bathochromic shift of the absorption bands. This is evident in the λ_max of 5,6-dimethoxyindole being higher than that of 5-methoxyindole.

Mass spectrometry provides clear evidence of the molecular weight of each compound. The fragmentation patterns are often characterized by the loss of substituents, such as the methyl group from the methoxy moiety or the benzyl group from the benzyloxy moiety.

While a complete experimental dataset for this compound was not available for this guide, the comparative analysis of its analogues provides a strong predictive framework for its spectroscopic characteristics. The protocols and data presented here serve as a robust starting point for researchers working with these and related indole derivatives, facilitating their identification and structural elucidation.

References

structure-activity relationship (SAR) studies of 5-methoxyindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of 5-Methoxyindole Derivatives

For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Among its many variations, the 5-methoxyindole scaffold has emerged as a particularly privileged motif, lending itself to a remarkable diversity of pharmacological activities.[3] The strategic placement of the methoxy group at the 5-position profoundly influences the electronic properties and binding interactions of the indole ring, making it a key feature in compounds targeting a range of therapeutic areas, from oncology to neuroscience.[1][4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols. Our aim is to equip you with the technical insights and practical methodologies necessary to navigate the chemical space of 5-methoxyindole derivatives and accelerate your own drug discovery efforts.

Unlocking Anticancer Potential: A Quantitative Comparison

The 5-methoxyindole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[1][5] Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A noteworthy class of anticancer 5-methoxyindole derivatives involves hybridization with other pharmacologically active moieties. For instance, the conjugation of 5-methoxyindole with isatin has yielded potent antiproliferative agents. The SAR of these hybrids reveals that substitution at the N-position of the isatin ring is a critical determinant of activity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.
HT-29 (Colon)1.69
A-549 (Lung)1.69
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.
HT-29 (Colon)1.91
A-549 (Lung)1.91
Sunitinib (Reference Drug)ZR-75 (Breast)8.11
HT-29 (Colon)8.11
A-549 (Lung)8.11

Table 1: Comparative Anticancer Activity of 5-Methoxyindole-isatin Hybrids.

The data clearly indicates that the N-benzyl substituted derivative 5o exhibits superior potency compared to the N-phenyl analog 5w and the established drug Sunitinib against the tested cancer cell lines. This highlights the importance of the substituent on the isatin nitrogen for optimizing anticancer activity.

Mechanisms of Action: A Visual Guide

The anticancer effects of 5-methoxyindole derivatives are often mediated by their interaction with critical signaling pathways. For example, some derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[6]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes 5-Methoxyindole Derivative 5-Methoxyindole Derivative 5-Methoxyindole Derivative->PI3K inhibits SAR_Serotonin cluster_indole 5-Methoxyindole Core cluster_modifications Key Modification Sites indole N1 N1-substitution (e.g., Arylsulfonyl) indole->N1 Influences selectivity C3_sidechain C3-side chain (e.g., ethylamine) indole->C3_sidechain Crucial for receptor interaction C2 C2-substitution N_amine N-substitution on side chain (e.g., dimethyl, benzyl) C3_sidechain->N_amine Modulates potency & efficacy Fischer_Indole_Synthesis p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone p-Methoxyphenylhydrazine->Phenylhydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Phenylhydrazone Acid Catalyst Acid Catalyst Acid Catalyst->Phenylhydrazone catalyzes 5-Methoxyindole 5-Methoxyindole Phenylhydrazone->5-Methoxyindole [3,3]-Sigmatropic Rearrangement

References

A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Methoxyindole Scaffold

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its structural resemblance to the endogenous neurotransmitter serotonin makes it a well-known pharmacophore for serotonin (5-HT) receptors.[2] However, the therapeutic potential of its derivatives extends far beyond the central nervous system. The strategic placement of a methoxy group at the 5-position of the indole ring significantly influences the molecule's electronic properties and biological activity, making these derivatives a fertile ground for drug discovery.[2][3] Researchers have successfully developed 5-methoxyindole derivatives with potent antiproliferative, anti-inflammatory, and antidiabetic properties.[1][4][5]

This guide provides a comparative analysis of the in vitro and in vivo performance of various 5-methoxyindole derivatives. We will delve into their mechanisms of action, supported by experimental data, and provide detailed, field-proven protocols to ensure the validity and reproducibility of the findings.

Part 1: In Vitro Comparative Efficacy

The in vitro evaluation of 5-methoxyindole derivatives has revealed their potent effects on a range of cellular processes, most notably cell proliferation and survival in cancer cell lines, and modulation of key neurotransmitter receptors.

Antiproliferative and Anticancer Activity: A Quantitative Comparison

A significant body of research highlights the potent anticancer activities of 5-methoxyindole derivatives.[2] The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of several key compounds against various cancer cell lines. This comparative data underscores how subtle structural modifications can dramatically impact potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Comparative StandardStandard's IC50 (µM)Key Structural FeaturesReference(s)
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at indole C2, N-benzyl on isatin[2][6]
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at indole C2, N-phenyl on isatin[1][2]
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system[2]
21 N-methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.022--Trimethoxy substitution on indole ring[1]
31 N-methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.025--Trimethoxy substitution on indole ring[1]

Expert Analysis: The data clearly demonstrates that 5-methoxyindole derivatives can exhibit significantly higher potency than established chemotherapeutic agents. For instance, the 5-methoxyindole-isatin hybrids 5o and 5w are approximately four to five times more potent than Sunitinib against the ZR-75 breast cancer cell line.[6] The indolo[2,3-b]quinoline derivative MMNC shows remarkable potency against colorectal cancer cells, being vastly more effective than the standard drug 5-Fluorouracil.[2] The N-methyl-5,6,7-trimethoxyindole derivatives 21 and 31 display potent antiproliferative activities in the nanomolar range.[1]

Mechanisms of Action: Diverse Cellular Targeting

The therapeutic effects of these derivatives are underpinned by their ability to modulate specific cellular signaling pathways.[2] The choice of experimental assays to elucidate these mechanisms is critical. For example, flow cytometry is used to analyze the cell cycle, while Western blotting is employed to quantify the expression levels of key proteins in a signaling cascade.

  • Cell Cycle Arrest: The 5-methoxyindole-isatin hybrid 5o exerts its antiproliferative effect by inducing cell cycle arrest.[2] It causes a lengthening of the G1 phase and a reduction in the proportion of cells in the S and G2/M phases.[6] This is confirmed through a significant decrease in the amount of phosphorylated retinoblastoma (Rb) protein, a key regulator of the G1/S transition.[6]

  • PI3K/AKT/mTOR Pathway Inhibition: In contrast, the indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[2]

  • Disruption of Tubulin Polymerization: The N-methyl-5,6,7-trimethoxyindole derivatives 21 and 31 were found to inhibit the polymerization of tubulin, a crucial component of the cellular cytoskeleton.[1] This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[1]

  • COX-2 Expression Control: Metabolites such as 5-methoxytryptophan (5-MTP) have been shown to control cyclooxygenase-2 (COX-2) expression at the transcriptional level.[4] This is achieved by inhibiting the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[7]

anticancer_mechanisms cluster_0 Compound 5o: Cell Cycle Arrest cluster_1 Compound MMNC: Apoptosis Induction c5o Compound 5o pRb Phosphorylated Rb Protein (pRb) c5o->pRb Decreases G1_S G1 to S Phase Transition pRb->G1_S Blocks MMNC Compound MMNC PI3K PI3K/AKT/mTOR Pathway MMNC->PI3K Inhibits Apoptosis Apoptosis PI3K->Apoptosis Induces

Caption: Contrasting anticancer mechanisms of 5-methoxyindole derivatives.

Modulation of Serotonin (5-HT) Receptors

The 5-methoxyindole core is a key pharmacophore for serotonin receptors.[2] The affinity and functional activity at various 5-HT receptor subtypes are heavily influenced by the nature and size of substituents on the ethylamine side chain.[2]

Derivative ClassTarget ReceptorAffinity/ActivityKey Structural DeterminantsReference(s)
5-Methoxytryptamine5-HT1AHigh affinity (pKi 8.4-9.4 for related compounds)The ethylamine side chain at C3 is crucial for interaction.[2]
5-Methoxytryptamine5-HT2APotency varies with N-substitution (e.g., N,N-dimethyl)N,N-dimethyl substitution generally confers high potency.[2]
5-Methoxytryptamine5-HT4Agonist propertiesSubstitution on the aliphatic amine influences efficacy.[2][8]

Expert Analysis: The versatility of the 5-methoxyindole scaffold allows for fine-tuning of selectivity towards different 5-HT receptor subtypes. For example, a study examining 5-methoxytryptamine derivatives at the 5-HT4 receptor found that all tested compounds had agonist properties, but their efficacy differed based on substitutions on the aliphatic amine.[8][9] This highlights the importance of using functional assays in relevant human tissues to assess potential therapeutic activity.[8]

Part 2: In Vivo Comparative Efficacy

Translating in vitro potency to in vivo efficacy is the cornerstone of drug development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard and essential tool for this evaluation.

Antitumor and Antimetastatic Activity
  • Tumor Growth Inhibition: In a murine A549 lung cancer xenograft model, intraperitoneal injection of 5-methoxytryptophan (5-MTP) resulted in a time-dependent reduction of cancer growth.[4] After 7 weeks of administration, the tumor volume was approximately 50% of that in the vehicle-treated control group.[4]

  • Metastasis Suppression: The same study also revealed that 5-MTP significantly reduced metastatic lung nodules, supporting the notion that it suppresses cancer growth and metastasis by inhibiting COX-2 overexpression.[4]

Gastrointestinal and Metabolic Effects
  • Gastrointestinal Transit: In vivo studies using a mouse whole gut transit test demonstrated that certain 5-methoxytryptamine derivatives with 5-HT4 agonist properties were active, suggesting potential applications for disorders of gut motility.[8][9]

  • Hypoglycemic Effects: 5-Methoxyindole-2-carboxylic acid (MICA) is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver.[5] While historical studies in diabetic hamsters showed a pronounced glucose-lowering ability, they also indicated an increased mortality rate, suggesting a narrow therapeutic window that warrants further investigation with modern toxicological methods.[5]

Part 3: Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed protocols for key experiments. These methodologies are designed as self-validating systems, explaining the causality behind each step.

Protocol 1: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-methoxyindole derivatives.

Materials:

  • Selected cancer cell lines (e.g., ZR-75, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-methoxyindole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, CO2 incubator, Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The duration is chosen to allow for multiple cell doubling times, ensuring a robust signal.[2][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.[10]

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a compound in a murine xenograft model. The choice of an appropriate animal model is critical for obtaining clinically relevant data.

Objective: To assess the in vivo antitumor efficacy of a 5-methoxyindole derivative.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human tumor cells (e.g., A549)

  • 5-methoxyindole derivative and a suitable vehicle for administration

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group) to ensure a statistically valid comparison.[10]

  • Compound Administration: Prepare the dosing solution of the derivative in a suitable vehicle. Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives only the vehicle.[10]

  • Monitoring: Throughout the study, monitor and record tumor volume (calculated using the formula: (Length x Width²)/2) and the body weight of the mice. Observe for any signs of toxicity, as body weight loss can be an early indicator.[10]

  • Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight/volume in the treatment group to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed antitumor effect.[10]

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Selection & Culture mtt_assay Cytotoxicity Assay (e.g., MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 animal_model Animal Model Selection (e.g., Xenograft) ic50->animal_model Lead Compound Selection efficacy_study Antitumor Efficacy Study animal_model->efficacy_study data_analysis Tumor Growth Inhibition & PK Parameters efficacy_study->data_analysis

Caption: A streamlined workflow from in vitro screening to in vivo efficacy.

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents.[2] The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects against cancer cells and specific neurotransmitter receptors.[2] The provided data and detailed experimental protocols offer a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of the next generation of 5-methoxyindole-based therapeutics.[2]

References

A Comparative Guide to the Antiproliferative Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently proven to be a fertile ground for the discovery of potent anticancer agents.[1][2] Its inherent ability to mimic the structure of endogenous molecules allows for interactions with a wide array of biological targets, leading to a diverse range of antiproliferative mechanisms.[3][4] This guide provides a comparative analysis of various classes of indole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and antiproliferative efficacy, supported by experimental data.

The versatility of the indole scaffold has been exploited to develop both natural product-derived and synthetic anticancer agents.[2][5] Many of these compounds have entered clinical use, such as the vinca alkaloids vinblastine and vincristine, which are fundamental in various chemotherapy regimens.[6][7] More recent research has focused on synthetic derivatives, creating hybrids with other pharmacologically active moieties to enhance potency and selectivity.[1]

This analysis will delve into key classes of indole derivatives, comparing their antiproliferative activities across various cancer cell lines and elucidating the molecular pathways they modulate.

Key Classes of Antiproliferative Indole Derivatives: A Comparative Overview

The antiproliferative activity of indole derivatives is intrinsically linked to their structural modifications, which dictate their target specificity and potency. Below is a comparative look at some of the most extensively studied classes.

Tubulin Polymerization Inhibitors

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[8][9] By inhibiting tubulin polymerization, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1][5]

  • Vinca Alkaloids: Naturally occurring compounds like vinblastine and vincristine are classic examples of tubulin polymerization inhibitors.[6][8] They bind to the β-tubulin subunit, preventing its assembly into microtubules.[8]

  • Indole-Chalcone Hybrids: These synthetic derivatives combine the indole scaffold with a chalcone moiety. They have demonstrated potent inhibition of tubulin polymerization, leading to significant antiproliferative activity against a broad range of cancer cell lines.[1] For instance, certain indole-chalcone derivatives have shown IC50 values in the nanomolar range.[1]

  • Indole-Acrylamide Derivatives: This class of compounds has also emerged as promising tubulin-targeting agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[8]

Comparative Antiproliferative Activity of Tubulin-Targeting Indole Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 ValueReference
Vinca AlkaloidVinblastineVariousnM range[6]
Vinca AlkaloidVincristineVariousnM range[6]
Indole-Chalcone HybridCompound 12Various0.22 - 1.80 µM[1]
Quinoline-Indole HybridCompound 13Various2 - 11 nM[1]
Indole-Acrylamide DerivativeNot specifiedHeLa8.7 µM[8]
Indole-Chalcone HybridCompound 4Various6 - 35 nM[8]
Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Several indole derivatives have been designed as potent kinase inhibitors.[10]

  • Spirooxindoles: This class of compounds has shown significant inhibitory activity against various protein kinases, including HER2 and HER3, which are implicated in breast cancer.[2]

  • Indole-Based Tyrphostin Derivatives: These compounds have been developed as inhibitors of kinases such as EGFR and SRC.[11][12] Dual inhibition of these kinases can be an effective strategy to overcome drug resistance.[11]

  • Indolin-2-one Derivatives: Sunitinib, an FDA-approved anticancer drug, features an indolin-2-one scaffold and acts as a multi-targeted tyrosine kinase inhibitor, affecting receptors like VEGFR and PDGFR.[13]

Comparative Antiproliferative Activity of Kinase-Inhibiting Indole Derivatives

Derivative ClassCompound ExampleTarget Kinase(s)Cancer Cell LineIC50 ValueReference
SpirooxindoleCompound 43a/bHER2, HER3MCF-73.88 - 5.83 µM[2]
Indole-Urea DerivativeCompound 16EGFR, SRCLung, ProstateNot specified[11]
Indole-2-carboxamideCompound VaEGFR, BRAFV600E, VEGFR-2Various71 nM (EGFR)[14]
Indole-based TyrphostinNot specifiedEGFR, VEGFR-2HCT-116Sub-micromolar[12][15]
Multi-Targeted Indole Derivatives

Recognizing the complexity and redundancy of cancer signaling networks, researchers have developed indole derivatives that can modulate multiple targets simultaneously. This approach can lead to enhanced efficacy and a lower likelihood of drug resistance.

  • Indole-Curcumin Hybrids: These molecules combine the structural features of indole and curcumin, a natural compound with known anticancer properties. They have been shown to target multiple proteins, including GSK-3β, EGFR, and Bcr-Abl.[8]

  • Indole-Thiazolidinedione-Triazole Hybrids: These hybrid molecules have demonstrated cytotoxic effects against various human cancer cell lines, though their precise multi-target profile is still under investigation.[8]

Comparative Antiproliferative Activity of Multi-Targeted Indole Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 ValueReference
Indole-Curcumin HybridMethoxy-substituted derivativeHeLa4 µM[8]
Indole-Curcumin HybridMethoxy-substituted derivativeA54915 µM[8]
Indole-Curcumin HybridMethoxy-substituted derivativeHep-212 µM[8]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The antiproliferative activity of indole derivatives is underpinned by their ability to interfere with critical cellular processes. The following diagrams illustrate some of the key mechanisms of action.

G cluster_0 Tubulin Polymerization Inhibition Indole Derivative Indole Derivative Tubulin Dimers Tubulin Dimers Indole Derivative->Tubulin Dimers Binds to Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Inhibits G2/M Arrest G2/M Arrest Microtubule Assembly->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indole derivatives leading to cell cycle arrest and apoptosis.

G cluster_1 Kinase Inhibition Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Indole Derivative Indole Derivative Indole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits Proliferation, Survival Proliferation, Survival Indole Derivative->Proliferation, Survival Inhibits Downstream Signaling (e.g., MAPK, PI3K/Akt)->Proliferation, Survival Promotes

Caption: Mechanism of action for kinase-inhibiting indole derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below provides a standardized workflow for evaluating the antiproliferative activity of indole derivatives.

G cluster_2 MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of indole derivatives and incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4h. B->C D 4. Formazan Solubilization Remove the medium and add DMSO to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate the percentage of cell viability and determine the IC50 value. E->F

Caption: A step-by-step workflow for the MTT antiproliferative assay.

Detailed Methodology:
  • Cell Seeding:

    • Rationale: To ensure a consistent number of actively dividing cells for treatment.

    • Procedure: Harvest cancer cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of compound concentrations to determine the dose-dependent effect on proliferation.

    • Procedure: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 to 72 hours.

  • MTT Addition:

    • Rationale: The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

    • Procedure: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2 to 4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals need to be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium containing MTT from each well. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement:

    • Rationale: To quantify the amount of formazan, which correlates with the number of viable cells.

    • Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Indole derivatives represent a highly versatile and promising class of compounds in the development of novel anticancer therapies.[1][8] Their ability to interact with a multitude of biological targets, including tubulin, protein kinases, and other key cellular proteins, provides a broad platform for designing potent and selective antiproliferative agents.[3][4] The comparative data presented in this guide highlights the significant potential of various indole-based scaffolds.

Future research should focus on the development of novel indole hybrids that can overcome mechanisms of drug resistance. Furthermore, a deeper understanding of the structure-activity relationships and the identification of new biological targets will be crucial for the rational design of next-generation indole-based anticancer drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds great promise for advancing cancer treatment.

References

The 5-Methoxy Group: A Subtle Substitution with Profound Biological Consequences

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing its Influence on Biological Activity

In the intricate world of medicinal chemistry, the addition or removal of a single functional group can dramatically alter a molecule's therapeutic potential. Among these, the methoxy group (-OCH₃) is a seemingly simple substituent, yet its strategic placement can profoundly influence a compound's interaction with biological targets, its metabolic fate, and its overall physicochemical properties.[1] This guide provides an in-depth analysis of the 5-methoxy group, a recurring motif in many potent bioactive compounds, particularly within indole and phenethylamine scaffolds. We will dissect its role in receptor binding, explore its metabolic liabilities, and present comparative data to illuminate its dual-edged nature in drug design.

The Duality of the 5-Methoxy Group: Enhancer and Liability

The 5-methoxy group is a valuable tool for medicinal chemists, offering a unique combination of electronic and steric properties.[1] It acts as an electron-donating group through resonance, which can modulate the electronic properties of a molecular scaffold, potentially enhancing its binding affinity with biological targets.[2] Furthermore, the oxygen atom is a hydrogen bond acceptor, allowing for specific interactions within a protein's binding pocket that might not be possible with a simple methyl or hydroxyl group.[3]

However, this substituent is not without its drawbacks. The 5-methoxy group is often a "soft spot" for metabolism, primarily through O-demethylation by cytochrome P450 (CYP) enzymes.[2][3] This metabolic transformation can lead to rapid clearance, reducing the drug's half-life, or it can produce active metabolites with their own pharmacological profiles, a critical consideration in drug development.[4][5]

Impact on Receptor Binding and Selectivity: The Case of Serotonergic Ligands

The influence of the 5-methoxy group is perhaps most extensively documented in the realm of serotonin (5-HT) receptor ligands. Many potent psychoactive compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), feature this group. Its presence is crucial for high affinity at certain 5-HT receptor subtypes.

Comparative Analysis of Serotonin Receptor Ligands

The data below compares the binding affinities and functional activities of tryptamine derivatives, highlighting the significant contribution of the 5-methoxy group to 5-HT₁A and 5-HT₂A receptor interaction.

Compound5-HT₁A Ki (nM)5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂A Eₘₐₓ (%)Key Structural FeaturesReference
5-MeO-DMT 1661.513.11005-methoxy, N,N-dimethyl[6]
DMT 10810836.1100No 5-methoxy, N,N-dimethyl[6] (Implied comparison)
5-MeO-MALT 22.810.910.11005-methoxy, N-methyl, N-allyl[6]
5-MeO-DALT 30.613.915.61005-methoxy, N,N-diallyl[6]

As the table illustrates, the presence of the 5-methoxy group in 5-MeO-DMT results in a nearly 7-fold increase in affinity for the 5-HT₁A receptor compared to its non-methoxylated counterpart, DMT. This enhancement is a recurring theme across various tryptamine derivatives.[6][7]

The following diagram illustrates a hypothetical interaction of a 5-methoxy-substituted ligand within a G protein-coupled receptor (GPCR) binding pocket, such as a serotonin receptor.

G cluster_receptor GPCR Binding Pocket cluster_ligand AA1 Hydrophobic Residue (e.g., Phe, Trp) AA2 Serine Residue AA3 Aspartate Residue (Anionic) Ligand_Aromatic Aromatic Ring Ligand_Aromatic->AA1 π-π Stacking Methoxy 5-Methoxy Group (-OCH3) Amine Protonated Amine (+ve charge) Methoxy->AA2 Hydrogen Bond (H-bond acceptor) Amine->AA3 Ionic Bond

Caption: Hypothetical binding of a 5-methoxy ligand in a GPCR.

Metabolic Profile: The O-Demethylation Pathway

A critical aspect of assessing the 5-methoxy group is understanding its metabolic fate. The primary route of metabolism is O-demethylation, a reaction catalyzed by CYP enzymes (notably CYP2D6) to form a hydroxylated metabolite.[4][5]

This process has two major consequences:

  • Formation of Active Metabolites: The resulting hydroxylated compound may have its own distinct biological activity. A classic example is the O-demethylation of 5-MeO-DMT to bufotenine (5-HO-DMT), which is also a potent hallucinogen.[4][5]

  • Metabolic Instability: This pathway can be a primary clearance mechanism, leading to a short in vivo half-life for the parent drug.[2][3] Medicinal chemists often seek to improve metabolic stability to enhance a drug's pharmacokinetic profile.

The following diagram illustrates the primary metabolic pathway of a 5-methoxy-substituted tryptamine.

G Parent 5-Methoxy Tryptamine (Parent Drug) Metabolite 5-Hydroxy Tryptamine (Active Metabolite) Parent->Metabolite CYP2D6 (O-demethylation) Excreted Further Conjugation & Excretion (e.g., Glucuronidation) Metabolite->Excreted Phase II Enzymes

Caption: Metabolic O-demethylation of a 5-methoxy compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

To quantify the metabolic liability of a 5-methoxy group, an in vitro metabolic stability assay using liver microsomes is a standard industry practice.[8][9] This allows for the determination of key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[9][10]

Objective: To determine the rate of disappearance of a test compound in the presence of a metabolically active system (liver microsomes).

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with internal standard for quenching and sample preparation

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the reaction mixture by adding phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step is critical as CYP enzymes require NADPH as a cofactor.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0-minute" sample is quenched immediately after adding NADPH and serves as the baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t₁/₂ = -0.693 / slope).

Case Study: 5-Methoxyindoles in Anticancer Research

The strategic importance of the 5-methoxy group extends beyond neuroscience targets. In anticancer drug discovery, 5-methoxyindole derivatives have shown significant antiproliferative activity.

Comparative Anticancer Activity

The table below summarizes the cytotoxic activity (IC₅₀ values) of 5-methoxyindole-isatin hybrids against various cancer cell lines, demonstrating their potency compared to the standard drug Sunitinib.

Compound IDCancer Cell LineIC₅₀ (µM)Standard Drug (Sunitinib) IC₅₀ (µM)Key Structural FeaturesReference
5o ZR-75 (Breast)1.698.115-Methoxyindole, Isatin, N-benzyl[7]
5o HT-29 (Colon)1.698.115-Methoxyindole, Isatin, N-benzyl[7]
5o A-549 (Lung)1.698.115-Methoxyindole, Isatin, N-benzyl[7]
5w ZR-75 (Breast)1.918.115-Methoxyindole, Isatin, N-phenyl[7]
5w HT-29 (Colon)1.918.115-Methoxyindole, Isatin, N-phenyl[7]
5w A-549 (Lung)1.918.115-Methoxyindole, Isatin, N-phenyl[7]

The data clearly indicates that these 5-methoxyindole derivatives are significantly more potent than Sunitinib across multiple cancer cell lines.[7] This suggests that the 5-methoxy group, as part of the overall pharmacophore, is crucial for this enhanced anticancer activity. The proposed mechanism involves the induction of cell cycle arrest.[7]

The workflow for assessing such a compound is visualized below.

G Start Design & Synthesis of 5-Methoxyindole Derivatives Screen In Vitro Cytotoxicity Screen (e.g., MTT Assay) vs. Cancer Cell Lines Start->Screen Hit_ID Hit Identification (Potent Compounds like 5o, 5w) Screen->Hit_ID MoA Mechanism of Action Studies (e.g., Cell Cycle Analysis by Flow Cytometry) Hit_ID->MoA Characterize Hits Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Advance to Next Stage Result Induction of G1 Phase Cell Cycle Arrest MoA->Result

Caption: Workflow for anticancer assessment of 5-methoxyindoles.

Conclusion: A Strategic Tool for the Medicinal Chemist

The 5-methoxy group is a powerful modulator of biological activity. Its ability to enhance receptor binding through electronic and hydrogen-bonding interactions makes it an attractive substituent for improving potency and selectivity. However, its susceptibility to metabolic O-demethylation presents a significant challenge that must be addressed during drug design. The formation of active metabolites can introduce pharmacological complexity, while rapid clearance can limit bioavailability. A thorough understanding of these competing effects, supported by rigorous experimental evaluation as outlined in this guide, is essential for the strategic and successful application of the 5-methoxy group in the development of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 6-Benzyloxy-5-methoxyindole is increasingly utilized in medicinal chemistry and drug development as a synthetic building block. Its proper handling and disposal are not merely procedural requirements but are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound is not widely available, information can be extrapolated from its structural analogs, such as other substituted indoles.

Based on Safety Data Sheets (SDS) for similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[2][3]

  • Unknown Long-Term Effects: The toxicological properties have not been fully investigated, warranting a cautious approach.[4]

It is classified under WGK 3 in Germany, indicating it is highly hazardous to water.[5][6] Therefore, it must never be disposed of via the sanitary sewer system.[3][5]

Table 1: Chemical Profile and Hazard Summary

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number Not directly available; Isomer 5-Benzyloxy-6-methoxyindole is 4790-04-9[6][7][8][9]
Molecular Formula C₁₆H₁₅NO₂[7][8][10]
Appearance Assumed to be a solid powder[6]
Primary Hazards Skin, eye, and respiratory irritant[1][2][3]
Environmental Hazards Potentially hazardous to the aquatic environment (WGK 3)[5][6]
Incompatible Materials Strong oxidizing agents, Strong acids[2][4]
Part 2: Personal Protective Equipment (PPE) and Safe Handling

Strict adherence to PPE protocols is the first line of defense against accidental exposure. All handling and disposal procedures must be performed while wearing the following:

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[1][11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[5]

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[6] All transfers of the solid compound should ideally occur within a fume hood.[5]

Part 3: Waste Characterization, Segregation, and Container Management

Proper disposal begins with correct waste characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste is routed to the appropriate disposal facility.[1]

  • Waste Characterization: this compound is a non-halogenated organic solid . Waste containing this compound must be segregated from halogenated solvents, heavy metals, and aqueous waste streams.[5]

  • Container Selection:

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solids).[1]

    • The container must be in good condition, free of leaks or cracks, and possess a secure, screw-on cap to prevent spills and evaporation.[1][12]

    • Open containers are a common and serious violation of hazardous waste regulations.[13] The container must remain closed at all times except when waste is being added.[1][12][13]

  • Labeling: Accurate and compliant labeling is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Before any waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[1][15]

    • The full chemical name : "this compound". Avoid abbreviations or formulas.[1]

    • A complete list of all constituents, including any contaminated solvents.[1]

    • The Accumulation Start Date , which is the date the first piece of waste is placed in the container.[1]

    • The name and contact information of the Principal Investigator or responsible personnel.

Part 4: Step-by-Step Disposal Protocols

The following protocols outline the disposal procedures for different types of waste generated from the use of this compound. The decision-making process is visualized in the workflow diagram below.

G cluster_waste_type Identify Waste Type cluster_protocols Disposal Protocols cluster_containers Final Waste Containers Start Waste Generation (this compound) WasteType What is the waste form? Start->WasteType SolidWaste Protocol A: Unused Solid & Contaminated Disposables WasteType->SolidWaste Unused Solid or Contaminated Labware (gloves, paper, tips) Glassware Protocol B: Contaminated Glassware WasteType->Glassware Contaminated Glassware SolidContainer Solid Non-Halogenated Organic Waste SolidWaste->SolidContainer Rinsate Protocol C: Solvent Rinsate Glassware->Rinsate Triple-Rinse with appropriate solvent LiquidContainer Liquid Non-Halogenated Organic Waste Rinsate->LiquidContainer

Caption: Disposal decision workflow for this compound waste.

Protocol A: Disposal of Unused/Expired Solid and Contaminated Disposables

This protocol applies to the original chemical container and any disposable labware (e.g., gloves, weighing paper, pipette tips) contaminated with the compound.

  • Transfer Solid: Carefully transfer the unused solid chemical into the designated "Hazardous Waste - Solid Non-Halogenated Organic" container. Perform this action in a chemical fume hood to minimize dust inhalation.

  • Collect Disposables: Place all contaminated disposable items directly into the same solid waste container.[1]

  • Seal Container: Securely cap the waste container immediately after adding the waste.

  • Do Not Trash: Never dispose of chemically contaminated items in the regular or biohazardous trash.[5]

Protocol B: Decontamination of Reusable Glassware

To render contaminated glassware safe for washing or reuse, a "triple rinse" procedure is required. The rinsate itself is considered hazardous waste.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.

  • Collect Rinsate: Decant the solvent rinsate into a designated "Hazardous Waste - Liquid Non-Halogenated Organic" container.[5]

  • Repeat: Perform this rinse-and-collect procedure two more times to ensure thorough decontamination.[5][16]

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.

Part 5: Waste Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .[1][15]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][17]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]

  • Segregate the container from incompatible materials, particularly strong acids and oxidizers.[2][4]

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][15] They are responsible for collecting the waste and ensuring it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[15][18]

G cluster_SAA Satellite Accumulation Area (SAA) cluster_Primary cluster_Label Compliant Waste Label Details SecondaryContainment Secondary Containment Tray PrimaryContainer Primary Waste Container (Correctly Labeled, Kept Closed) LabelInfo 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) 3. Accumulation Start Date 4. PI/Lab Information 5. Hazard Identification (e.g., Irritant)

Caption: Proper setup for a Satellite Accumulation Area (SAA).

Part 6: Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Spill (Solid): For a small spill, carefully sweep up the solid material, avoiding dust generation.[4] Place the spilled material and all cleanup supplies (e.g., contaminated paper towels) into the designated hazardous waste container. Ensure the area is decontaminated afterward. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, researchers and laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity and stewardship.

References

Personal protective equipment for handling 6-Benzyloxy-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Benzyloxy-5-methoxyindole

As a novel heterocyclic compound with significant potential in medicinal chemistry and materials science, this compound demands a commensurate level of respect and caution in the laboratory. This guide, intended for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for its handling. By moving beyond a simple checklist and explaining the causality behind each recommendation, we aim to build a deeply ingrained culture of safety and precision in your work.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed or inhaled and is considered toxic upon contact with the skin.

  • Skin and Eye Damage: Direct contact can cause significant skin irritation and poses a risk of serious eye damage.

  • Aquatic Hazard: The compound is harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.

A thorough risk assessment is the foundational step before any handling of this compound. This guide provides a baseline for safe practices, but it is imperative to integrate these recommendations with your institution's specific Chemical Hygiene Plan.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE, grounded in established safety standards.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against accidental splashes and airborne particles that could cause serious eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin contact, which can lead to irritation and systemic toxicity. Double gloving is recommended when handling larger quantities or for prolonged periods. Gloves must be inspected before use and disposed of as hazardous waste after handling.
Body Protection A buttoned lab coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. For significant aerosol-generating procedures, a powered air-purifying respirator (PAPR) may be necessary.
Foot Protection Closed-toe shoes.To protect feet from potential spills.
Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow is critical to minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather All Materials prep_area->gather_materials Ensure accessibility don_ppe 3. Don Full PPE gather_materials->don_ppe Before entering area weigh 4. Weigh Compound (in hood, use anti-static tools) don_ppe->weigh Proceed to handling dissolve 5. Dissolve/Aliquot (add solvent to solid) weigh->dissolve Minimize exposure decontaminate 6. Decontaminate Surfaces (use appropriate solvent) dissolve->decontaminate After handling is complete dispose_waste 7. Segregate & Dispose Waste (solid & liquid) decontaminate->dispose_waste Follow waste protocols doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe Prevent cross-contamination wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • All work involving this compound must be conducted within a certified chemical fume hood to control dust and vapors.

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment (spatulas, weigh paper, glassware, solvents) before commencing work to minimize movement and the potential for spills.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Aliquoting:

    • If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to manage airborne dust.

    • Utilize appropriate tools, such as anti-static spatulas and weigh paper, to handle the powder. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Post-Handling Decontamination:

    • After use, wipe down the work area, balance, and any equipment with a towel wetted with a solvent in which the powder is soluble (e.g., ethanol or acetone), followed by a general laboratory detergent.

    • Never use a dry brush to clean surfaces, as this will aerosolize the powder and spread contamination.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and finally, safety goggles.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound and its associated waste can harm aquatic ecosystems. A robust disposal plan is therefore a critical component of responsible chemical management.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Excess solid compound.

    • Contaminated consumables (e.g., weigh paper, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Empty stock containers.

  • Containerization:

    • Collect all waste in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound Waste") and the appropriate hazard symbols.

    • Ensure the container is chemically compatible and has a secure, tight-fitting lid.

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1] This ensures compliance with all federal, state, and local regulations.

    • Never dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the preservation of our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.